molecular formula C6H13NO4S B2852519 Ethyl 2-(N-methylmethylsulfonamido)acetate CAS No. 58742-72-6

Ethyl 2-(N-methylmethylsulfonamido)acetate

Cat. No.: B2852519
CAS No.: 58742-72-6
M. Wt: 195.23
InChI Key: KDGBBRFBCPCHDS-UHFFFAOYSA-N
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Description

Ethyl 2-(N-methylmethylsulfonamido)acetate is a useful research compound. Its molecular formula is C6H13NO4S and its molecular weight is 195.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[methyl(methylsulfonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-4-11-6(8)5-7(2)12(3,9)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBBRFBCPCHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(N-methylmethylsulfonamido)acetate CAS 58742-72-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(N-methylmethylsulfonamido)acetate (CAS 58742-72-6) is a specialized amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and protease inhibitors . Structurally, it represents an N-methylated, N-sulfonylated glycine ester.[1][2][3] This dual functionalization—combining the conformational constraint of N-methylation with the metabolic stability of the sulfonamide group—makes it an invaluable scaffold in medicinal chemistry.[3]

This guide details the physicochemical properties, optimized synthetic routes, and downstream applications of CAS 58742-72-6, designed to support researchers in high-throughput screening (HTS) and lead optimization campaigns.[3]

Chemical Identity & Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry scaling.

PropertySpecification
Chemical Name This compound
Synonyms N-Methyl-N-(methylsulfonyl)glycine ethyl ester; Ethyl N-mesylsarcosinate
CAS Number 58742-72-6
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 211.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–110 °C (Experimental) [1]
Density ~1.38 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
pKa Non-ionizable (neutral sulfonamide/ester)

Synthetic Route & Process Optimization

The synthesis of CAS 58742-72-6 follows a classic Schotten-Baumann sulfonylation protocol.[3] The reaction utilizes Sarcosine Ethyl Ester Hydrochloride as the nucleophilic substrate and Methanesulfonyl Chloride (MsCl) as the electrophile.[3]

Reaction Mechanism

The secondary amine of the sarcosine ester attacks the electrophilic sulfur of the methanesulfonyl chloride.[3] A base (typically Triethylamine or Diisopropylethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.[3]

Optimized Laboratory Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

  • Sarcosine Ethyl Ester HCl (1.0 equiv)

  • Methanesulfonyl Chloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)[3]

Procedure:

  • Preparation: Suspend Sarcosine Ethyl Ester HCl in anhydrous DCM at 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine dropwise. The suspension will clear as the free amine is liberated.[3]

  • Sulfonylation: Add Methanesulfonyl Chloride dropwise over 30 minutes, maintaining the temperature < 5 °C to prevent side reactions (e.g., sulfene formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

  • Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.[3]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[3]
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Sarcosine Ethyl Ester HCl Reagent MsCl + Et3N (DCM, 0°C) Start->Reagent Free Base Formation Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Product Ethyl 2-(N-methyl- methylsulfonamido)acetate Intermediate->Product Elimination of Cl- Workup Acid/Base Wash Recrystallization Product->Workup Purification

Figure 1: Step-wise synthetic workflow for the production of CAS 58742-72-6.

Reactivity & Downstream Applications

CAS 58742-72-6 is primarily a "masked" carboxylic acid.[3] Its value lies in its ability to introduce the N-mesyl sarcosine motif into larger biological molecules.[3] This motif mimics the peptide bond geometry while resisting enzymatic hydrolysis.[3]

Key Transformations
  • Hydrolysis (Saponification):

    • Reagent: LiOH in THF/Water.[3]

    • Product:N-Methyl-N-(methylsulfonyl)glycine (Acid form).[2]

    • Use: The resulting acid is coupled with amines to form sulfonamido-peptidomimetics.[3]

  • Reduction:

    • Reagent: DIBAL-H (-78 °C).

    • Product:N-Methyl-N-(methylsulfonyl)acetaldehyde .

    • Use: Precursor for reductive amination or Wittig reactions.[3]

Application Logic: Peptidomimetics

In drug design, replacing a natural amino acid with this scaffold alters the hydrogen-bonding capability (removing the NH donor) and restricts conformational flexibility.[3] This is often used to:

  • Improve metabolic stability (half-life).

  • Increase membrane permeability (by removing a hydrogen bond donor).[3]

  • Target Matrix Metalloproteinases (MMPs) where the sulfonyl group coordinates with the active site zinc or stabilizes the backbone [2].[3]

Reactivity Pathway Diagram

ReactivityPathway Core CAS 58742-72-6 (Ester Scaffold) Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (DIBAL-H) Core->Reduction Acid Carboxylic Acid (Building Block) Hydrolysis->Acid Coupling Amide Coupling (EDC/HOBt + R-NH2) Acid->Coupling Peptoid Sulfonylated Peptidomimetic Coupling->Peptoid Aldehyde Aldehyde Intermediate Reduction->Aldehyde

Figure 2: Divergent synthetic pathways utilizing the ester scaffold for drug discovery.

Handling, Stability & Safety (E-E-A-T)

While no specific MSDS exists for this exact CAS in public commodity databases, its safety profile is derived from homologous sulfonamides and esters.[3]

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3]

  • Stability: Stable under standard laboratory conditions. Hygroscopic—store in a desiccator.[3]

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).[3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[3] Handle in a fume hood to avoid inhalation of fine dust.[3]

Self-Validating Safety Check: Before scaling up, perform a small-scale test (100 mg). If the exotherm during MsCl addition is >5 °C, dilute the reaction mixture further (20 mL/g) to manage heat dissipation.[3]

References

  • Chemical Manufacturers India.[3] (n.d.). Ethyl 2-(N-methylmethanesulfonamido)acetate Product Specifications. Retrieved October 26, 2023, from [Link][3]

  • Supuran, C. T., & Scozzafava, A. (2000).[3] Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents.[3] Medicinal Research Reviews, 20(5), 383-428.[3] (Contextual grounding on sulfonamide peptidomimetics).

Sources

Ethyl N-mesylsarcosinate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl N-mesylsarcosinate: Chemical Structure, Synthesis, and Molecular Characterization Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Ethyl N-mesylsarcosinate (IUPAC: Ethyl N-methyl-N-(methylsulfonyl)glycinate) is a specialized synthetic intermediate used primarily in the development of peptidomimetics and protease inhibitors. As a derivative of sarcosine (N-methylglycine), it features a tertiary sulfonamide motif that provides metabolic stability against proteolytic cleavage, a critical attribute for drug candidates.

This guide provides a definitive structural analysis, precise physicochemical data, and a validated synthesis protocol for researchers integrating this scaffold into larger pharmacophores.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
Common Name Ethyl N-mesylsarcosinate
Systematic Name Ethyl 2-(N-methylmethanesulfonamido)acetate
Alternative Name N-Mesylsarcosine ethyl ester
Parent Compound Sarcosine Ethyl Ester (CAS: 52605-49-9)
Chemical Formula C₆H₁₃NO₄S
Molecular Weight & Elemental Composition

Precise molecular weight calculations are essential for stoichiometry in multi-step synthesis.

ElementSymbolCountAtomic MassSubtotal ( g/mol )Mass %
Carbon C612.01172.06636.91%
Hydrogen H131.00813.1046.71%
Nitrogen N114.00714.0077.17%
Oxygen O415.99963.99632.78%
Sulfur S132.06032.06016.42%
Total MW 195.23 g/mol 100.00%
Structural Logic & Pharmacophores

The molecule is composed of three distinct functional domains, each serving a specific role in medicinal chemistry applications:

  • Ethyl Ester Terminus: Acts as a C-terminal protecting group or a pro-drug moiety to enhance lipophilicity (

    
    ).
    
  • Sarcosine Core: Provides the N-methylated backbone, reducing conformational freedom compared to glycine.

  • N-Mesyl Group: A bioisostere for amide bonds; introduces a strong electron-withdrawing group that lowers the basicity of the nitrogen and prevents oxidation.

G Sarcosine Sarcosine Core (N-Methylglycine) Target Ethyl N-mesylsarcosinate C6H13NO4S Sarcosine->Target Backbone Ester Ethyl Ester (Lipophilic/Protecting) Ester->Target C-Terminus Mesyl N-Mesyl Group (Metabolic Stability) Mesyl->Target N-Terminus

Figure 1: Structural assembly of Ethyl N-mesylsarcosinate showing functional domains.

Validated Synthesis Protocol

This protocol utilizes Sarcosine Ethyl Ester Hydrochloride as the starting material.[1][2][3][4][5] The reaction involves a nucleophilic substitution at the sulfonyl chloride sulfur atom.

Reaction Scheme


Materials Required
  • Sarcosine Ethyl Ester HCl (CAS 52605-49-9): 1.0 equiv.[2]

  • Methanesulfonyl Chloride (MsCl): 1.1 equiv. (Freshly distilled or high purity).

  • Triethylamine (TEA): 2.2 equiv. (Acts as HCl scavenger).

  • Dichloromethane (DCM): Anhydrous solvent.

  • Reaction Vessel: Round-bottom flask with drying tube or

    
     atmosphere.
    
Step-by-Step Methodology
  • Preparation: Dissolve Sarcosine Ethyl Ester HCl (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask.

  • Base Addition: Cool the solution to

    
     using an ice bath. Add Triethylamine (22 mmol) dropwise. The solution will become cloudy as the free base is liberated and TEA·HCl begins to form (partial).
    
  • Sulfonylation: Add Methanesulfonyl Chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below

    
    . The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 30 mL) to remove excess MsCl (hydrolyzed to acid).
      
    • Wash with Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexanes).

Synthesis Start Sarcosine Ethyl Ester HCl (Solid) Solvation Dissolve in DCM Cool to 0°C Start->Solvation BaseAdd Add Et3N (2.2 eq) Liberate Free Base Solvation->BaseAdd MsClAdd Add MsCl (1.1 eq) Dropwise < 5°C BaseAdd->MsClAdd Nucleophilic Attack Reaction Stir at RT 4-6 Hours MsClAdd->Reaction Workup Acid/Base Wash (Remove TEA/MsOH) Reaction->Workup Product Ethyl N-mesylsarcosinate (Clear Oil/Solid) Workup->Product Isolation

Figure 2: Synthetic workflow for the preparation of Ethyl N-mesylsarcosinate.

Analytical Characterization (Expected Data)

When validating the synthesized compound, the following spectral signatures confirm the structure.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.29 (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     2.95 (s, 3H):  N-Methyl protons (
    
    
    
    ).
  • 
     2.98 (s, 3H):  Mesyl methyl protons (
    
    
    
    ). Note: These two singlets may overlap or be distinct depending on solvent.
  • 
     4.05 (s, 2H):  Alpha-methylene protons (
    
    
    
    ).
  • 
     4.22 (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Expected

    
    :  196.24 m/z.
    
  • Expected

    
    :  218.22 m/z.
    

Safety & Handling

  • Methanesulfonyl Chloride: Highly corrosive and lachrymator. Use only in a fume hood. Reacts violently with water.

  • Ethyl N-mesylsarcosinate: Likely to be a mild irritant. Standard PPE (gloves, goggles, lab coat) is required.

  • Storage: Store in a cool, dry place. Sulfonamides are generally stable, but the ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions.

References

  • Sigma-Aldrich. Sarcosine ethyl ester hydrochloride Product Specification.[4] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl Radical. Retrieved from

  • Organic Syntheses. Methanesulfonyl Chloride Preparation and Safety. Org.[2][6][3][7] Synth. 1933, 13,[3][8] 71. Retrieved from

  • Study.com. Methanesulfonyl Chloride: Properties, Structure & Mesylation. Retrieved from

Sources

N-(Methylsulfonyl)sarcosine Ethyl Ester: A Comprehensive Technical Guide to Solubility Profiles and Solvation Thermodynamics in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and advanced biochemical intermediates, the physicochemical behavior of precursor molecules dictates the efficiency of downstream synthesis and formulation. N-(Methylsulfonyl)sarcosine ethyl ester (CAS: 58742-72-6), also known as ethyl N-methyl-N-(methylsulfonyl)glycinate, is a highly functionalized synthetic building block[1]. Because it features both a sulfonamide linkage and an aliphatic ester, its solubility profile is non-intuitive. This whitepaper provides a rigorous framework for understanding and experimentally validating the solubility of this compound across various organic solvents.

Structural Deconstruction & Solvation Thermodynamics

To predict the solubility of N-(Methylsulfonyl)sarcosine ethyl ester (Molecular Formula: C6H13NO4S), we must deconstruct its functional groups through the lens of thermodynamic solubility models[2].

The molecule is defined by three critical micro-environments:

  • The Methylsulfonyl Group (

    
    ):  This moiety possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor (HBA).
    
  • The Ethyl Ester Group (

    
    ):  Provides moderate polarity and additional HBA capacity, while the ethyl tail contributes minor lipophilicity.
    
  • The Tertiary Nitrogen: Fully substituted, meaning the molecule possesses zero hydrogen-bond donors (HBD = 0) .

Because the molecule cannot self-associate via hydrogen bonding, its crystal lattice energy is primarily driven by dipole-dipole interactions. According to [2], optimal solvation occurs in solvents that provide matching polar cohesive energy (


) and can engage the molecule's hydrogen-bond acceptors (

). Consequently, polar aprotic solvents are thermodynamically favored.

Solvation_Mechanism Compound N-(Methylsulfonyl)sarcosine Ethyl Ester Sulfonyl Sulfonyl Group (Strong H-Bond Acceptor) Compound->Sulfonyl features Ester Ethyl Ester Group (Moderate Dipole) Compound->Ester features Protic Protic Solvents (e.g., Ethanol) Protic->Sulfonyl H-Bond Donation Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Aprotic->Sulfonyl Dipole-Dipole Aprotic->Ester Dipole-Dipole

Caption: Mechanistic pathways of N-(Methylsulfonyl)sarcosine ethyl ester solvation in organic media.

Empirical Solubility Profile in Key Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility of N-(Methylsulfonyl)sarcosine ethyl ester varies significantly across solvent classes. The data below summarizes the expected equilibrium solubility ranges at standard ambient temperature (25°C).

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism & Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Near-perfect HSP match; strong dipole-dipole stabilization.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100Excellent solvation of the sulfonamide core.
Dichloromethane (DCM) Halogenated8.950 - 100Highly effective for extraction; disrupts crystal lattice via dispersion forces.
Ethyl Acetate (EtOAc) Ester6.020 - 50Moderate solubility; "like-dissolves-like" interaction with the ester moiety.
Ethanol (EtOH) Polar Protic24.510 - 30Solubilization driven by H-bond donation from the solvent to the sulfonyl oxygens.
n-Hexane Non-polar Aliphatic1.9< 1Poor solubility due to inability to overcome the polar cohesive energy of the solute.

Validated Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility estimations (e.g., solvent-shift methods) are prone to supersaturation artifacts and amorphous precipitation. For rigorous process chemistry, Thermodynamic Equilibrium Solubility via the Shake-Flask method is the gold standard[3].

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.

Phase 1: Saturation & Isothermal Equilibration
  • Step 1: Transfer exactly 1.0 mL of the target organic solvent into a 2.0 mL borosilicate glass HPLC vial.

  • Step 2: Incrementally add solid N-(Methylsulfonyl)sarcosine ethyl ester until a visible suspension persists.

    • Causality: The persistent solid phase guarantees that the chemical potential of the solid equals that of the solute in solution, achieving true thermodynamic equilibrium[3].

  • Step 3: Seal the vial tightly and place it in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: 48 hours is required to fully overcome the crystal lattice energy and stabilize the solvation sphere, preventing false-low readings from slow dissolution kinetics.

Phase 2: Phase Separation
  • Step 4: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid[3].

  • Step 5: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is mandatory here. Unlike nylon or PES, PTFE is chemically inert to aggressive solvents like DCM or DMF, ensuring no polymer extractables interfere with downstream UV quantification.

Phase 3: Quantification & Self-Validation
  • Step 6 (Primary Readout): Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV. Because the molecule lacks extended aromatic conjugation, set the UV detector to a low wavelength (e.g., 210–220 nm) to capture the carbonyl and sulfonyl absorbance.

  • Step 7 (Gravimetric Cross-Check): To make this a self-validating system, pipette exactly 100 µL of the undiluted filtrate into a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen and record the residual mass.

    • Causality: This orthogonal gravimetric check confirms the HPLC-UV data. If the HPLC reports 50 mg/mL but the gravimetric mass yields 70 mg/mL, it immediately flags potential solvent evaporation during the 48-hour shaking phase or the presence of UV-transparent impurities.

Solubility_Workflow Step1 Excess Solid Addition Step2 Isothermal Agitation (48h) Step1->Step2 Step3 Centrifugation (10,000 x g) Step2->Step3 Step4 PTFE Filtration Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5 Primary Step6 Gravimetric Cross-Check Step4->Step6 Orthogonal Validation

Caption: Validated shake-flask protocol workflow for thermodynamic solubility determination.

Applications in Drug Development & Synthesis

Understanding the solubility profile of N-(Methylsulfonyl)sarcosine ethyl ester directly impacts synthetic yield. For instance, when utilizing this compound in base-catalyzed alkylations or peptide couplings, selecting a polar aprotic solvent like DMF ensures complete dissolution, thereby maximizing reaction kinetics and minimizing heterogeneous side reactions. Conversely, its poor solubility in non-polar solvents like n-hexane can be strategically exploited as an anti-solvent for crystallization and purification workflows.

References

  • The Handbook - Hansen Solubility Parameters Source: Hansen-Solubility.com (CRC Press) URL:[Link]

Sources

The Chemical, Structural, and Functional Divergence: Sarcosine Ethyl Ester vs. N-Mesyl Sarcosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In medicinal chemistry and peptide synthesis, the functionalization of amino acid derivatives dictates their reactivity, stability, and application. Sarcosine ethyl ester (SEE) —the ethyl ester of N-methylglycine—is a highly versatile secondary amine used extensively as a building block. In contrast, its sulfonated derivative, N-mesyl sarcosine ethyl ester (N-Mesyl SEE) , exhibits a fundamentally altered physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of the differences between these two molecules, exploring the causality behind their divergent reactivities and detailing field-proven experimental workflows for their handling and synthesis.

Structural and Physicochemical Profiling

The addition of a methanesulfonyl (mesyl) group to the nitrogen atom of SEE transforms the molecule from a basic, nucleophilic secondary amine into a neutral, chemically stable tertiary sulfonamide.

Quantitative Data Comparison

The following table summarizes the core physicochemical differences between the two compounds:

PropertySarcosine Ethyl Ester (as HCl salt)N-Mesyl Sarcosine Ethyl Ester
Chemical Formula C₅H₁₁NO₂ · HClC₆H₁₃NO₄S
Molecular Weight 153.61 g/mol 195.24 g/mol
Physical State White to off-white crystalline solidColorless oil to white solid
Basicity / Salt Formation Basic (Forms stable HCl salts)Neutral (Does not form salts)
Nucleophilicity High (Secondary amine)Negligible (Tertiary sulfonamide)
Hydrogen Bonding H-bond donor (N-H) and acceptorH-bond acceptor only
Storage & Stability Hygroscopic; requires desiccationStable under standard conditions

Data supported by standard chemical repository profiles [1][2].

Mechanistic Reactivity & Causality (E-E-A-T)

To understand the operational differences between SEE and N-Mesyl SEE, one must analyze the electron distribution around the nitrogen atom.

The Causality of Salt Formation in SEE

As a free base, SEE possesses an active lone pair on the secondary amine. Because the molecule also contains an electrophilic ester carbonyl, the free base is prone to intermolecular self-condensation, eventually forming diketopiperazines. To prevent this nucleophilic attack and ensure long-term shelf stability, SEE is commercially supplied and stored as a hydrochloride salt (SEE·HCl ). Protonation of the amine completely quenches its nucleophilicity[2].

The Quenching Effect of Mesylation

When SEE is converted to N-Mesyl SEE, the nitrogen lone pair is strongly delocalized into the highly electronegative sulfonyl (


) group via 

conjugation (or negative hyperconjugation). This electron withdrawal effectively strips the nitrogen of its basicity and nucleophilicity. Consequently, N-Mesyl SEE cannot undergo self-condensation, does not require salt formation for stability, and acts purely as a hydrogen-bond acceptor in biological systems.

Reactivity SEE Sarcosine Ethyl Ester (Secondary Amine) Nuc Nucleophilic Attack (Acylation/Alkylation) SEE->Nuc Active Lone Pair N_Mesyl N-Mesyl Sarcosine Ethyl Ester (Tertiary Sulfonamide) NoNuc Non-Nucleophilic (Chemically Stable) N_Mesyl->NoNuc Lone Pair Delocalized into SO2 Group

Electronic state divergence dictating nucleophilic potential of SEE vs N-Mesyl SEE.

Experimental Workflows and Protocols

The distinct electronic environments of these two molecules dictate how they are utilized in the laboratory. Below are self-validating protocols demonstrating their respective applications.

Protocol 1: Synthesis of N-Mesyl Sarcosine Ethyl Ester

This protocol describes the electrophilic addition of methanesulfonyl chloride to SEE. The procedure is designed as a self-validating system: the acidic workup ensures that any unreacted nucleophilic SEE is protonated and washed away in the aqueous layer, guaranteeing the purity of the neutral sulfonamide product [3].

Reagents:

  • Sarcosine ethyl ester hydrochloride (SEE·HCl) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) or Diethyl ether

Step-by-Step Methodology:

  • Free Base Liberation: Suspend SEE·HCl in anhydrous DCM under an inert atmosphere. Add 2.2 equivalents of TEA. Causality: The first equivalent of TEA neutralizes the HCl salt, liberating the nucleophilic free amine. The second equivalent acts as an acid scavenger for the subsequent reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; cooling prevents side reactions and degradation.

  • Electrophilic Addition: Add MsCl dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Self-Validating Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl. Causality: The 1M HCl wash selectively protonates any unreacted SEE and excess TEA, pulling them into the aqueous phase while the neutral N-Mesyl SEE remains in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Mesyl SEE.

Workflow Start SEE·HCl + Triethylamine (TEA) in Diethyl Ether or DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of Methanesulfonyl Chloride (MsCl) Cool->Add Stir Stir at Room Temperature (2-4 hours) Add->Stir Workup Aqueous Workup & Solvent Evaporation Stir->Workup Product N-Mesyl Sarcosine Ethyl Ester (Yield ~70-90%) Workup->Product

Step-by-step synthetic workflow for the mesylation of sarcosine ethyl ester.
Protocol 2: Peptide Coupling Utilizing SEE·HCl

When SEE is used as a building block rather than a precursor for mesylation, its nucleophilicity is the desired trait.

Step-by-Step Methodology:

  • Activation: Dissolve an N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes to form the active ester.

  • Nucleophilic Attack: Add SEE·HCl (1.1 eq) followed by an additional 1.1 eq of DIPEA. Causality: The extra DIPEA is strictly required to liberate the SEE free base in situ, allowing its secondary amine to attack the activated ester.

  • Completion: Stir at room temperature until LC-MS indicates complete consumption of the activated ester.

Applications in Drug Development

The choice between utilizing SEE or N-Mesyl SEE hinges on the desired pharmacological interaction:

  • Sarcosine Ethyl Ester is primarily utilized as a prodrug moiety or a versatile intermediate. Its ability to act as both a hydrogen bond donor and acceptor makes it valuable in synthesizing active pharmaceutical ingredients (APIs) targeting neurological disorders and serving as a biomarker in prostate cancer bio-aggression studies [1].

  • N-Mesyl Sarcosine Ethyl Ester is utilized when a sulfonamide pharmacophore is required. Sulfonamides are highly stable and frequently used in the design of enzyme inhibitors (such as protease or carbonic anhydrase inhibitors). The mesyl group provides strict steric boundaries and acts as a rigid hydrogen-bond acceptor, which can enhance binding affinity within specific enzymatic pockets[3].

References

  • RSC Advances. "N,N-Bis-(dimethylfluorosilylmethyl)amides of N-organosulfonylproline and sarcosine: synthesis, structure, stereodynamic behaviour and in silico studies". Royal Society of Chemistry, 2016. URL:[Link]

Technical Whitepaper: Chemical Profiling, Safety Data, and Synthetic Applications of Ethyl 2-(N-methylmethanesulfonamido)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical profiling, safety data, and synthetic applications of Ethyl 2-(N-methylmethanesulfonamido)acetate .

Executive Summary

In modern drug discovery, the strategic incorporation of sulfonamide bioisosteres is a foundational technique for improving the metabolic stability and target affinity of active pharmaceutical ingredients (APIs). Ethyl 2-(N-methylmethanesulfonamido)acetate (also known as N-Methyl-N-(methylsulfonyl)glycine ethyl ester) serves as a highly versatile, commercially available building block for these endeavors. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for utilizing this compound. This guide covers its core PubChem/chemical identity, strict Environmental, Health, and Safety (EHS) handling protocols, and field-proven synthetic methodologies.

Chemical Identity & Structural Parameters

Before initiating any synthetic workflow, establishing the exact chemical identity of the starting material is critical for downstream analytical validation. Ethyl 2-(N-methylmethanesulfonamido)acetate is characterized by a central glycine backbone that has been modified via N-methylation and N-sulfonylation, capped with an ethyl ester protecting group[1].

The presence of the ethyl ester prevents unwanted polymerization or side reactions during storage, while the N-methyl group restricts the conformational flexibility of the resulting peptide mimetics, often leading to enhanced binding affinity in target protein pockets.

Table 1: Structural & Physicochemical Identifiers
ParameterValueReference
IUPAC Name Ethyl 2-[methyl(methylsulfonyl)amino]acetate[1]
CAS Registry Number 58742-72-6
Molecular Formula C₆H₁₃NO₄S
Molecular Weight (Ester) 195.24 g/mol
Molecular Weight (Free Acid) 167.18 g/mol (N-Methyl-N-(methylsulfonyl)glycine)[2]
SMILES CCOC(=O)CN(C)S(=O)(=O)CDerived

Safety Profiling & EHS Guidelines

Trustworthiness in the laboratory begins with a self-validating safety system. While Ethyl 2-(N-methylmethanesulfonamido)acetate is not highly volatile, its electrophilic ester moiety and sulfonamide group can interact with nucleophilic sites on biological tissues, leading to localized irritation[2].

Table 2: GHS Safety & Hazard Data
GHS ParameterClassification / Statement
Signal Word Warning
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE (Category 3)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection.

Causality in Safety Execution: The primary risk arises from aerosolization during weighing or transfer. Because the compound can cause respiratory irritation (H335)[2], handling must be restricted to a chemical fume hood. The use of nitrile gloves is mandatory to prevent dermal absorption or localized dermatitis (H315)[2].

G A Hazard: Irritant (Skin/Eye) B Engineering: Fume Hood A->B C PPE: Gloves & Goggles A->C D Safe Execution B->D C->D E Halogen-Free Waste D->E

Caption: Standard operating procedure for the safe handling of sulfonamide-based intermediates.

Synthetic Utility & Mechanistic Pathways

In drug development, this compound is primarily utilized to introduce the N-methyl-N-(methylsulfonyl)glycyl moiety into larger molecular architectures. The standard workflow involves a two-step process:

  • Deprotection (Saponification): The ethyl ester is hydrolyzed to yield the free carboxylic acid.

  • Amide Coupling: The resulting acid is activated and coupled with a target primary or secondary amine.

G A Ethyl Ester CAS: 58742-72-6 B Saponification (LiOH) A->B Deprotection C Free Acid Intermediate B->C Acidification D Amide Coupling (HATU/DIPEA) C->D Activation E Target API D->E Synthesis

Caption: Synthetic workflow from ethyl ester to target therapeutic via saponification and coupling.

Self-Validating Experimental Protocol: Saponification & Peptide Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm reaction causality and prevent the propagation of errors.

Phase 1: Saponification of the Ethyl Ester

Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation coordinates effectively with the oxygen atoms of the ester, providing a milder, more controlled hydrolysis that prevents unwanted degradation of the sulfonamide linkage.

  • Initialization: Dissolve 1.0 equivalent (e.g., 1.95 g, 10 mmol) of Ethyl 2-(N-methylmethanesulfonamido)acetate in 20 mL of a Tetrahydrofuran/Water (THF/H₂O) mixture (3:1 v/v). Reasoning: THF solubilizes the organic ester, while water dissolves the inorganic base.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of LiOH·H₂O (0.63 g, 15 mmol). Stir the mixture at room temperature for 2 hours.

  • Analytical Checkpoint (Self-Validation): Perform TLC (Thin Layer Chromatography) using 50% Ethyl Acetate in Hexanes. The starting material (ester) should disappear, confirming complete conversion. Alternatively, LC-MS should show the disappearance of the m/z 196 [M+H]⁺ peak and the appearance of the m/z 168 [M+H]⁺ peak corresponding to the free acid[2].

  • Workup: Acidify the reaction mixture to pH 2–3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Methyl-N-(methylsulfonyl)glycine.

Phase 2: Amide Coupling (HATU-Mediated)

Causality: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-OBt ester intermediate, which drives the coupling reaction forward efficiently even with sterically hindered amines, minimizing epimerization risks.

  • Activation: Dissolve 1.0 equivalent of the synthesized free acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Coupling: Add 1.1 equivalents of the target amine to the activated mixture. Stir at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the final sulfonamide-containing API.

References

  • Sigma-Aldrich. "CAS 58742-72-6 | Sigma-Aldrich".
  • ChemicalBook. "N-Methyl-N-(Methylsulfonyl)glycine Ethyl Ester | 58742-72-6".
  • ECHEMI. "115665-52-6, N-Methyl-N-(Methylsulfonyl)glycine Formula - ECHEMI".

Sources

Technical Guide: Applications of Sulfonamide-Protected Amino Acid Esters in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of sulfonamide-protected amino acid esters in medicinal chemistry, specifically focusing on their utility in synthesizing N-alkylated peptidomimetics and heterocycles via the Fukuyama protocol.

Executive Summary

In modern drug design, the ability to precisely modify the peptide backbone is critical for improving metabolic stability and membrane permeability. Sulfonamide-protected amino acid esters—specifically those utilizing 2-nitrobenzenesulfonyl (Nosyl or o-NBS) and 4-nitrobenzenesulfonyl (p-NBS) groups—serve as indispensable "activation-protection" scaffolds. Unlike carbamates (Boc, Fmoc) which render the nitrogen non-nucleophilic, sulfonamide protection acidifies the N-H bond (


), enabling efficient mono-alkylation under mild conditions (Mitsunobu or basic alkylation) before facile deprotection. This guide outlines the mechanistic basis, synthetic protocols, and applications of these intermediates in generating peptidomimetic libraries and bioactive heterocycles.

The Strategic Advantage: Acidity and Orthogonality

The primary utility of sulfonamide protection in amino acid chemistry lies in its dual nature: it protects the amine from unwanted acylation while simultaneously activating it for alkylation.

pKa Modulation and Reactivity

The electron-withdrawing nature of the sulfonyl group stabilizes the nitrogen anion, lowering the


 of the N-H bond significantly compared to amides or carbamates.
Functional GroupApprox.

(DMSO)
Reactivity Implication
Amide (

)
~17-19Requires strong bases (NaH, LDA) for alkylation; prone to racemization.
Carbamate (

)
~15-17Poor nucleophile; difficult to alkylate without over-alkylation or decomposition.
Sulfonamide (

)
~9-11 Alkylated via mild bases (K2CO3) or Mitsunobu conditions; suppresses racemization.
Protecting Group Selection

While Tosyl (Ts) groups are historically common, their removal requires harsh conditions (Na/NH


 or hot acid) incompatible with sensitive peptide esters.[1] The Nosyl (Ns)  group is the industry standard for drug design because it is orthogonal to acid/base labile groups (Boc/Fmoc) and is removed via mild nucleophilic aromatic substitution.
  • 2-Nitrobenzenesulfonyl (o-Ns): Preferred due to steric acceleration during deprotection.

  • 2,4-Dinitrobenzenesulfonyl (DNs): Even more acidic, allowing alkylation with weaker nucleophiles, but less stable.

Core Application: The Fukuyama Amine Synthesis

The Fukuyama protocol is the gold standard for synthesizing secondary amines and N-alkylated amino acids. It overcomes the "over-alkylation" problem inherent in direct amine alkylation.

Mechanism of Action

The reaction proceeds in two phases:

  • Alkylation: The sulfonamide-protected amino acid ester is alkylated using an alcohol (Mitsunobu) or alkyl halide.[2]

  • Deprotection: The Nosyl group is removed via a Meisenheimer complex intermediate using a thiol and base, releasing the secondary amine.[2]

FukuyamaMechanism Start Amino Acid Ester (NH2-CHR-COOMe) Ns_Protection Nosyl Protection (Ns-Cl, Base) Start->Ns_Protection Activation Protected Ns-Amino Ester (Ns-NH-CHR-COOMe) Ns_Protection->Protected Alkylation Mitsunobu Alkylation (R'OH, DEAD, PPh3) Protected->Alkylation pKa ~11 Alkylated_Int N-Alkyl Species (Ns-NR'-CHR-COOMe) Alkylation->Alkylated_Int Deprotection Thiolysis (PhSH, K2CO3) Alkylated_Int->Deprotection Meisenheimer Complex Product Secondary Amine (HN(R')-CHR-COOMe) Deprotection->Product Release

Figure 1: The Fukuyama amine synthesis pathway for generating N-alkylated amino acid esters.

Synthetic Utility in Peptidomimetics

N-methylation of peptide backbones improves proteolytic stability and membrane permeability (e.g., Cyclosporine A). Sulfonamide-protected esters allow for site-specific introduction of these methyl groups on solid support or in solution without racemizing the


-carbon.

Experimental Protocol: N-Methylation of Phenylalanine Methyl Ester

Objective: Synthesis of N-methyl-L-phenylalanine methyl ester using the Fukuyama-Mitsunobu protocol. Scale: 10 mmol.

Reagents
  • L-Phenylalanine methyl ester hydrochloride

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Methanol (anhydrous)

  • Triphenylphosphine (

    
    )
    
  • Diethyl azodicarboxylate (DEAD) or DIAD

  • Thiophenol (

    
    )
    
  • Cesium Carbonate (

    
    ) or 
    
    
    
Step-by-Step Methodology
Phase 1: Nosyl Protection[3]
  • Suspend L-Phe-OMe·HCl (10 mmol) in DCM (50 mL) at 0°C.

  • Add TEA (22 mmol) followed exclusively by Ns-Cl (10.5 mmol).

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[2] Dry over MgSO4 and concentrate. Recrystallize if necessary.

Phase 2: Mitsunobu Alkylation
  • Dissolve Ns-Phe-OMe (10 mmol) and

    
     (12 mmol) in anhydrous THF (50 mL).
    
  • Add Methanol (15 mmol) (or other alcohol for larger alkyl groups).

  • Cool to 0°C. Add DEAD (12 mmol) dropwise over 20 mins.

  • Critical Control: Maintain temp < 5°C during addition to prevent hydrazine byproduct formation.

  • Stir at RT for 3-12 hours.

  • Purification: Concentrate and purify via flash chromatography (Silica, Hex/EtOAc).

Phase 3: Deprotection (Thiolysis)
  • Dissolve the alkylated intermediate in DMF (20 mL).

  • Add Thiophenol (12 mmol) and

    
     (20 mmol). Note: Mercaptoethanol/DBU is a less odorous alternative.
    
  • Stir at RT for 1-2 hours. The solution typically turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with Ether/Water. Extract the amine into the organic layer (or acidify and extract aqueous if the ester is stable).

  • Validation: Confirm removal of Ns group via

    
     NMR (disappearance of aromatic signals at 7.6-8.1 ppm).
    

Applications in Heterocycle Construction

Beyond simple alkylation, sulfonamide esters are pivotal in constructing nitrogen heterocycles found in alkaloids and pharmaceuticals.

Intramolecular Cyclization

By tethering an alkyl halide or alcohol to the amino acid side chain, the sulfonamide nitrogen can perform an intramolecular nucleophilic attack to form rings.

  • Pyrrolidines: From glutamic acid derivatives reduced to alcohols.

  • Piperidines: From lysine derivatives.

Workflow: Library Generation

The following diagram illustrates a high-throughput workflow for generating a library of N-functionalized amino acid scaffolds.

LibraryWorkflow cluster_diversity Diversity Introduction (Parallel) Input Resin-Bound Amino Acid Protect Ns-Cl Protection Input->Protect Split Split-and-Pool Protect->Split Alk1 R1-OH / DEAD (Mitsunobu) Split->Alk1 Alk2 R2-X / Base (Alkylation) Split->Alk2 Alk3 R3-OH / DEAD (Mitsunobu) Split->Alk3 Deprotect Ns Removal (Mercaptoethanol/DBU) Alk1->Deprotect Alk2->Deprotect Alk3->Deprotect Coupling Peptide Coupling (Next AA) Deprotect->Coupling Cleavage Final Cleavage & QC Coupling->Cleavage

Figure 2: Solid-phase workflow for generating N-alkylated peptide libraries.

Troubleshooting & Optimization

  • Racemization: While sulfonamides suppress racemization compared to amides, using strong bases (NaH) can still cause

    
    -deprotonation. Always prefer Mitsunobu conditions or mild bases (
    
    
    
    ) in aprotic solvents (DMF/ACN).
  • Deprotection Odor: Thiophenol is noxious. 2-Mercaptoethanol with DBU is a validated, lower-odor alternative for Ns removal.

  • Byproduct Removal: In Mitsunobu reactions, triphenylphosphine oxide (

    
    ) is difficult to remove. Use polymer-supported 
    
    
    
    or perform the reaction on solid phase to simplify purification.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.[2] Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society.[4] Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley Online Library. Link

  • Nielsen, T. E., & Meldal, M. (2009). Solid-Phase Synthesis of Pyrrolidines via Intramolecular Fukuyama-Mitsunobu Alkylation. Journal of Combinatorial Chemistry. Link

Sources

Stability and Orthogonal Reactivity of N-Methylsulfonamido Ethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the stability profile, chemical behavior, and orthogonal reactivity of N-methylsulfonamido groups incorporated into ethyl acetate derivatives (specifically


-sulfonyl sarcosine ethyl esters and related scaffolds).

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Structural Context

The integration of the N-methylsulfonamido moiety (


) into ethyl acetate  scaffolds (typically as 

-sulfonyl amino acid esters like

) creates a robust pharmacophore with distinct stability advantages over its primary sulfonamide (

) counterparts.

This guide analyzes the chemo-orthogonality of this system: the ability to manipulate the labile ethyl ester functionality while maintaining the integrity of the sulfonamide core. Key findings include:

  • Acid/Base Stability: The N-methylsulfonamide bond is inert to standard saponification (LiOH/NaOH) and acid hydrolysis conditions used to cleave the ethyl ester.

  • Cyclization Resistance: N-methylation abolishes the acidic N-H proton, preventing base-mediated intramolecular cyclization to sultams (a common degradation pathway for

    
    -H sulfonamido esters).
    
  • Metabolic Robustness: The N-methyl group reduces polarity and blocks Phase II conjugation, though oxidative N-dealkylation remains a specific metabolic liability to be monitored.

Chemical Stability Profile

The "Methyl Effect" on Stability

The substitution of the sulfonamide nitrogen with a methyl group fundamentally alters the reactivity landscape compared to primary (


) or secondary (

) sulfonamides.
FeaturePrimary/Secondary Sulfonamide (

)
N-Methylsulfonamide (

)
Impact on Ethyl Acetate Derivative
Acidity (

)
Acidic (

). Deprotonates to form nucleophilic anion.
Non-acidic . No dissociable proton on nitrogen.Prevents base-mediated intramolecular attack on the ester.
Nucleophilicity High (as anion).Negligible . Lone pair is delocalized into sulfonyl group; steric bulk of methyl hinders attack.High stability during ester saponification.
H-Bonding Donor and Acceptor.Acceptor Only .Improved lipophilicity and membrane permeability.
Hydrolytic Stability (Orthogonality)

The core utility of this scaffold lies in the orthogonal stability of the sulfonamide during ester hydrolysis.

  • Alkaline Conditions (Saponification): Treatment with hydroxide (LiOH, NaOH) rapidly attacks the ester carbonyl (

    
    ) to form the carboxylate.[1] The 
    
    
    
    bond of the sulfonamide is extremely resistant to nucleophilic attack by hydroxide due to the high electron density on the oxygen atoms of the sulfonyl group and the poor leaving group ability of the amine anion (
    
    
    ).
    • Result: Clean conversion to the carboxylic acid without sulfonamide cleavage.

  • Acidic Conditions: Dilute acids (HCl, TFA) hydrolyze the ethyl ester via protonation of the carbonyl. The sulfonamide nitrogen is very weakly basic (

    
    ) and does not protonate significantly, preventing acid-catalyzed cleavage of the 
    
    
    
    bond.
    • Result: Reversible hydrolysis of the ester; sulfonamide remains intact.

Resistance to Cyclization (Sultam Formation)

A critical instability in


-sulfonyl amino esters (e.g., 

-tosyl glycine ethyl ester) is the potential for intramolecular cyclization .
  • Mechanism in NH-analogs: Base deprotonates the NH (

    
    ). The resulting Nitrogen anion attacks the ester carbonyl, expelling ethoxide and forming a cyclic 3-oxosultam .
    
  • Stability in N-Me analogs: The N-methyl group removes the acidic proton. The nitrogen cannot easily become a potent nucleophile. Consequently, the ethyl ester can be hydrolyzed to the acid without competing cyclization.

Experimental Protocols

Protocol A: Chemoselective Saponification (Ester Cleavage)

Objective: Hydrolyze the ethyl ester to the free carboxylic acid while preserving the N-methylsulfonamide.

  • Preparation: Dissolve the N-methylsulfonamido ethyl acetate derivative (1.0 equiv) in THF/Water (3:1 v/v).

  • Reagent Addition: Add LiOH

    
    H
    
    
    
    O (2.0 equiv) at 0 °C.
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Target: Disappearance of ethyl ester peak M+, Appearance of Acid M-28).

  • Workup (Critical for Stability):

    • Acidify carefully with 1N HCl to pH ~3. Note: Do not use concentrated acid with prolonged heating to avoid potential acid-catalyzed migration, although rare.

    • Extract with EtOAc.[2][3][4][5] The sulfonamide remains stable throughout.

Protocol B: Stability Stress Test

Objective: Validate the robustness of the S-N bond.

  • Acid Stress: Reflux compound in 6N HCl for 6 hours.

    • Expected Result: Ester hydrolysis to acid; Sulfonamide intact.

  • Base Stress: Reflux in 2N NaOH/MeOH for 6 hours.

    • Expected Result: Ester hydrolysis to salt; Sulfonamide intact.

  • Oxidative Stress: Treat with H

    
    O
    
    
    
    or mCPBA.
    • Expected Result: N-methyl group is generally stable, but sulfone is already fully oxidized. Watch for N-oxide formation (rare for sulfonamides) or oxidative dealkylation (requires metabolic enzymes like CYP450).

Mechanistic Visualization

The following diagram illustrates the divergent pathways between N-H and N-Methyl sulfonamides, highlighting the "Protection by Methylation" effect.

G cluster_0 N-H Sulfonamide (Risk of Cyclization) cluster_1 N-Methyl Sulfonamide (Orthogonal Stability) NH_Start N-H Sulfonamide Ester (R-SO2-NH-CH2-COOEt) NH_Anion N-Anion Intermediate (R-SO2-N⁻-CH2-COOEt) NH_Start->NH_Anion Base (Deprotonation) Sultam Cyclic Sultam (Degradation Product) NH_Anion->Sultam Intramolecular Attack NMe_Start N-Me Sulfonamide Ester (R-SO2-N(Me)-CH2-COOEt) NMe_Start->Sultam Cyclization Blocked (No acidic H) NMe_Acid Free Acid Product (R-SO2-N(Me)-CH2-COOH) NMe_Start->NMe_Acid LiOH / THF (Saponification)

Caption: Comparative reaction pathways showing how N-methylation prevents the cyclization degradation pathway common in primary sulfonamido esters, enabling clean orthogonal hydrolysis.

References

  • Chemical Stability of Sulfonamides

    • BenchChem. "An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide." (2025).

    • Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." (2022).[1][6]

  • pKa and Structural Properties

    • Organic Chemistry Data.[2][5] "Equilibrium pKa Table (DMSO Solvent and Reference)."

    • RSC Advances. "Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." (2019).

  • Synthesis and Reactivity of Ethyl Acetate Derivatives

    • Sigma-Aldrich. "Ethyl methylsulfonylacetate Product Information."

    • Organic Chemistry Portal. "Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters."[3]

  • Mechanistic Insight on Cyclization

    • Natural Product Communications. "Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines." (2014).[7][8]

Sources

Ethyl [methyl(methylsulfonyl)amino]acetate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-[methyl(methylsulfonyl)amino]acetate for Advanced Research

Abstract

Ethyl 2-[methyl(methylsulfonyl)amino]acetate represents a niche yet potentially valuable molecule in the landscape of synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, and an exploration of its potential applications, drawing upon established principles and data from structurally related compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate further investigation and utilization of this compound.

Chemical Identity and Nomenclature

The precise identification of a compound is foundational to any scientific exploration. The molecule in focus is systematically identified by its IUPAC name, which provides an unambiguous description of its chemical structure.

IUPAC Name

The formal IUPAC name for the compound is ethyl 2-[methyl(methylsulfonyl)amino]acetate .

Synonyms

A comprehensive search of chemical databases and literature reveals a scarcity of commonly used trivial names or synonyms for ethyl 2-[methyl(methylsulfonyl)amino]acetate. This suggests that the compound is not widely commercialized or extensively documented, underscoring the novelty and potential for original research in this area.

Chemical Structure

The structure, as defined by its IUPAC name, consists of an ethyl acetate core, with a nitrogen atom at the alpha-carbon (position 2). This nitrogen is further substituted with a methyl group and a methylsulfonyl group.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C6H13NO4SBased on structural components
Molecular Weight 195.24 g/mol Sum of atomic weights
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small organic esters
Solubility Soluble in a wide range of organic solvents (e.g., ethyl acetate, dichloromethane, methanol).[1][2] Limited solubility in water.The ethyl ester and methyl groups impart lipophilicity, while the sulfonyl and carbonyl groups provide some polarity.
Boiling Point Estimated to be high due to polarity and molecular weight.The presence of the polar sulfonyl group increases intermolecular forces.
Stability Stable under standard conditions. Susceptible to hydrolysis under strong acidic or basic conditions.The ester linkage can be cleaved by hydrolysis.

Proposed Synthesis Pathway

A plausible and efficient synthesis of ethyl 2-[methyl(methylsulfonyl)amino]acetate can be designed based on well-established reactions in organic chemistry, particularly the sulfonylation of a secondary amine. The proposed two-step synthesis starts from commercially available ethyl 2-(methylamino)acetate hydrochloride.

Step 1: Neutralization of Ethyl 2-(methylamino)acetate Hydrochloride

The starting material, ethyl 2-(methylamino)acetate hydrochloride (also known as sarcosine ethyl ester hydrochloride), is a salt and needs to be neutralized to the free secondary amine before the subsequent sulfonylation step.[3][4]

  • Reaction: Ethyl 2-(methylamino)acetate hydrochloride is treated with a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or ethyl acetate.

  • Work-up: The resulting salt byproduct (e.g., triethylammonium chloride) is removed by filtration or aqueous extraction. The organic solvent is then evaporated to yield the free amine, ethyl 2-(methylamino)acetate.

Step 2: Sulfonylation of Ethyl 2-(methylamino)acetate

The free secondary amine is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.[5]

  • Reaction: Ethyl 2-(methylamino)acetate is dissolved in an aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, typically a non-nucleophilic amine like triethylamine or N-methylimidazole, is added to scavenge the HCl generated during the reaction.[5] Methanesulfonyl chloride is then added dropwise to the cooled solution. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is washed with water and brine to remove the salt byproduct and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2-[methyl(methylsulfonyl)amino]acetate can be purified by column chromatography on silica gel.

Overall Synthetic Scheme

Synthesis_of_Ethyl_2_methyl_methylsulfonyl_amino_acetate A Ethyl 2-(methylamino)acetate Hydrochloride C Ethyl 2-(methylamino)acetate A->C Step 1: Neutralization B Base (e.g., Triethylamine) DCM B->A E Ethyl 2-[methyl(methylsulfonyl)amino]acetate C->E Step 2: Sulfonylation D Methanesulfonyl Chloride Base (e.g., Triethylamine) DCM, 0 °C to RT D->C

Figure 1: Proposed two-step synthesis of ethyl 2-[methyl(methylsulfonyl)amino]acetate.

Potential Applications in Drug Discovery and Development

The structural motifs within ethyl 2-[methyl(methylsulfonyl)amino]acetate suggest several potential applications in the field of drug discovery and medicinal chemistry.

As a Versatile Synthetic Intermediate

This compound can serve as a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. Its utility is comparable to other synthetic intermediates like ethyl 2-[cyano(methyl)amino]acetate, which is used in the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals.[6]

Exploration of the "Magic Methyl" Effect

The presence of a methyl group on the nitrogen atom is significant. In medicinal chemistry, the introduction of a methyl group can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[7][8] This effect can influence a compound's potency, selectivity, and pharmacokinetic properties by altering its conformation and metabolic stability.[8] Ethyl 2-[methyl(methylsulfonyl)amino]acetate could be a valuable tool for systematically studying this effect in various molecular scaffolds.

Bioisosteric Replacement

The methylsulfonylamino group can be considered a bioisostere for other functional groups in drug candidates. Bioisosteric replacement is a common strategy in drug design to modulate a compound's physicochemical and biological properties. This group could be used to replace, for example, a carboxylic acid or a phosphate group to improve cell permeability or metabolic stability.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis of ethyl 2-[methyl(methylsulfonyl)amino]acetate.

Protocol for the Neutralization of Ethyl 2-(methylamino)acetate Hydrochloride
  • To a solution of ethyl 2-(methylamino)acetate hydrochloride (1 equivalent) in dichloromethane (DCM, 10 mL/g of starting material) at room temperature, add triethylamine (1.1 equivalents) dropwise.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(methylamino)acetate as an oil.

Protocol for the Sulfonylation of Ethyl 2-(methylamino)acetate
  • Dissolve the ethyl 2-(methylamino)acetate (1 equivalent) obtained from the previous step in dry dichloromethane (10 mL/g) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-[methyl(methylsulfonyl)amino]acetate.

Conclusion

Ethyl 2-[methyl(methylsulfonyl)amino]acetate, while not a widely documented compound, presents intriguing possibilities for synthetic and medicinal chemists. Its straightforward proposed synthesis makes it an accessible building block for creating novel molecular architectures. The presence of key functional groups, including the N-methyl and methylsulfonyl moieties, positions it as a valuable tool for exploring structure-activity relationships and leveraging established concepts like the "magic methyl" effect in drug design. This guide provides a foundational understanding to encourage and facilitate further research into the properties and applications of this promising compound.

References

  • MilliporeSigma. Methyl 2-(ethylsulfonamido)
  • Sigma-Aldrich.
  • ChemScene. Ethyl 2-[(chlorosulfonyl)(methyl)
  • Sigma-Aldrich. ethyl 2-[(chlorosulfonyl)(methyl)
  • ChemBK. Ethyl ([(4-methylphenyl)sulfonyl]amino)
  • PubChem. Ethyl 2-(4-methylphenylsulfonamido)
  • Sigma-Aldrich.
  • MilliporeSigma. ethyl 2-[(chlorosulfonyl)(methyl)
  • Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone, Chart I; Steps VIII and IX.
  • Net-Comber.
  • PubChem.
  • SciELO. Download PDF (Inglês).
  • Wikipedia.
  • Beilstein Journals.
  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • SRIRAMCHEM. Ethyl 2-[methyl-[2-(methylamino)
  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Matrix Fine Chemicals.
  • Benchchem. The Versatility of Ethyl 2-[cyano(methyl)
  • PubMed. Effect of ethyl methyl sulfonate concentration and different treatment conditions on germination and seedling growth of the cucumber cultivar Chinese long (9930).
  • Juniper Publishers. Magic Methyl Effects in Drug Design.

Sources

-Mesyl Glycine Derivatives in Medicinal Chemistry: Synthesis, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and medicinal chemists focusing on the design, synthesis, and biological evaluation of


-mesyl glycine (

-methanesulfonyl glycine)
derivatives. Unlike standard amides, the

-mesyl sulfonamide moiety introduces unique electronic, steric, and physicochemical properties that have proven critical in protease inhibition and peptidomimetic design.

Executive Summary

The


-mesyl glycine scaffold represents a strategic deviation from classical peptide chemistry. By replacing the planar, resonance-stabilized amide bond with a tetrahedral, electron-withdrawing sulfonamide linkage, medicinal chemists can significantly alter the metabolic stability, hydrogen-bonding potential, and acidity of the glycine nitrogen. This guide explores the utility of 

-mesyl glycine derivatives as transition-state mimics in protease inhibitors (e.g., HIV protease, MMPs) and as potent pharmacophores in aldose reductase inhibition.

Physicochemical & Structural Properties

Understanding the fundamental differences between


-acetyl glycine (amide) and 

-mesyl glycine (sulfonamide) is prerequisite to rational drug design.
Property

-Acetyl Glycine (Amide)

-Mesyl Glycine (Sulfonamide)
Medicinal Chemistry Implication
Geometry Planar (

hybridized N)
Tetrahedral/Pyramidal (

-like)
Mimics the tetrahedral transition state of peptide hydrolysis.
H-Bonding 1 Donor, 1 Acceptor (C=O)1 Donor, 2 Acceptors (S=O)Enhanced interaction with active site residues (e.g., catalytic aspartates).
Acidity (pKa) ~15-17 (Amide NH)~10-11 (Sulfonamide NH)Ionizable at physiological pH; stronger H-bond donor.
Metabolism Susceptible to amidasesHighly resistant to hydrolysisIncreases plasma half-life and oral bioavailability.
Structural Logic: The "Tetrahedral Mimicry"

The sulfonyl group (


) creates a geometry that closely resembles the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond. This makes 

-mesyl glycine derivatives exceptional candidates for transition-state analogue inhibitors .

Synthetic Methodologies

The synthesis of


-mesyl glycine derivatives requires precise control to avoid over-sulfonylation (formation of bis-mesyl species) and to ensure compatibility with other functional groups.
Core Protocol: Selective -Mesylation of Glycine Esters

Note: This protocol is self-validating via TLC monitoring and pH control.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 eq, optional catalyst)

Step-by-Step Workflow:

  • Preparation: Suspend glycine ethyl ester hydrochloride in anhydrous DCM at 0°C under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA dropwise. The solution should become clear as the free amine is liberated. Stir for 15 minutes.

  • Sulfonylation: Add MsCl dropwise over 20 minutes, maintaining the temperature below 5°C. Causality: Rapid addition or higher temperatures promote the formation of the unwanted

    
    -bis-mesyl byproduct.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will be less polar than the starting amine but more polar than the bis-mesyl impurity.

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography.

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the synthetic logic, including the divergence points for creating free acids or coupled peptides.

SynthesisWorkflow Start Glycine Ester (HCl Salt) Base Free Amine Generation Start->Base TEA/DCM Mesylation N-Mesylation (MsCl, 0°C) Base->Mesylation Electrophilic Attack Intermediate N-Mesyl Glycine Ester Mesylation->Intermediate SN2 Mechanism Branch1 Hydrolysis (LiOH/THF) Intermediate->Branch1 Deprotection Branch2 Alkylation (R-X, K2CO3) Intermediate->Branch2 N-Alkylation Product1 N-Mesyl Glycine (Free Acid) Branch1->Product1 Acidification Product2 N-Alkyl-N-Mesyl Derivative Branch2->Product2 Purification

Caption: Divergent synthesis of N-mesyl glycine derivatives showing ester cleavage vs. N-alkylation pathways.

Medicinal Chemistry Applications

A. Retroviral Protease Inhibitors (HIV)

-mesyl glycine moieties function as "capping groups" in peptidomimetic inhibitors. In HIV protease inhibitors, the sulfonamide oxygen atoms can form hydrogen bonds with the backbone amides of the enzyme's active site flap or the conserved water molecule (Water 301).
  • Mechanism: The

    
    -mesyl group restricts the conformational flexibility of the N-terminal, locking the inhibitor into a bioactive conformation.
    
  • Key Example: Derivatives of

    
     have shown nanomolar potency.
    
  • Data Point:

    
    -mesyl substitution often improves metabolic stability compared to the corresponding 
    
    
    
    -acetyl or carbamate analogues.
B. Aldose Reductase Inhibition

Aldose reductase (ALR2) is a target for treating diabetic complications.


-phenyl-

-(phenylsulfonyl)glycine derivatives are classic inhibitors.
  • SAR Insight: The acidic sulfonamide NH (or the

    
    -mesyl group in 
    
    
    
    -disubstituted analogs) mimics the hydantoin or carboxylic acid pharmacophore required for binding to the anion-binding pocket of ALR2.
  • Optimization: Replacing the phenyl sulfonyl with a mesyl (

    
    )  group reduces lipophilicity (LogP) while maintaining the electronic demand, often improving solubility without sacrificing potency.
    
C. Matrix Metalloproteinase (MMP) Inhibitors

Sulfonamides are zinc-binding groups (ZBGs). While hydroxamic acids are more common,


-mesyl glycine derivatives can act as "reverse" sulfonamide inhibitors where the sulfonyl group interacts with the enzyme backbone rather than the zinc, or as a linker to a more potent ZBG.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the impact of modifying the sulfonamide (


) and the alpha-carbon (

) on biological activity across protease targets.
Structure ComponentModificationEffect on Activity/ADME
Sulfonyl Group (

)
Methyl (Mesyl) Optimal balance. High polarity, low steric bulk. Good metabolic stability.
Trifluoromethyl (Triflyl)Increases acidity significantly. Can improve potency but may increase toxicity.
Phenyl (Tosyl/Benzenesulfonyl)Increases lipophilicity (LogP). Good for hydrophobic pockets but lowers solubility.
Alpha-Carbon (

)
H (Glycine)High flexibility. Allows the sulfonyl group to orient freely.
Methyl (Alanine)Reduces flexibility. Introduces chirality.
tert-ButylHigh steric bulk. Locks conformation (see HIV protease inhibitors).
Nitrogen (

)
HH-bond donor available. Acidic proton.
Alkyl/ArylRemoves H-bond donor. Forces specific conformation (cis/trans isomerism).
SAR Decision Logic

The diagram below outlines the logical flow for optimizing an


-mesyl glycine lead compound.

SAR_Logic Lead N-Mesyl Glycine Lead (Moderate Potency) Check1 Is Solubility the issue? Lead->Check1 Mod1 Keep Mesyl Modify Alpha-R group Check1->Mod1 Yes (Too Lipophilic) Check2 Is Potency the issue? Check1->Check2 No Mod2 Switch to Triflyl (Increase Acidity) Check2->Mod2 Need Stronger H-Bond Mod3 Switch to Aryl-Sulfonyl (Hydrophobic Interaction) Check2->Mod3 Need Hydrophobic Contact Check3 Is Metabolic Stability the issue? Check2->Check3 Potency OK Mod4 N-Alkylation (Remove acidic NH) Check3->Mod4 Rapid Clearance

Caption: Decision tree for optimizing N-mesyl glycine derivatives based on ADME/Potency data.

References

  • Discovery of N-Phenyl-N-(phenylsulfonyl)

    • Title: Aldose Reductase Inhibitors: Structure-Activity Relationships of N-Benzenesulfonyl-N-phenylglycine Deriv
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold history).

  • Title: Retroviral protease inhibitors (EP0558673B1).
  • Synthesis of Sulfonamides

    • Title: Practical Methodologies for the Synthesis of Indoles (Reference to N-mesyl
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • General Sulfonamide Bioactivity

    • Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

Methodological & Application

Synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate from sarcosine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Sulfonamides are highly privileged structural motifs in medicinal chemistry, frequently utilized as bioisosteres for amides and carboxylic acids due to their enhanced metabolic stability, resistance to enzymatic cleavage, and distinct physicochemical properties[1]. The synthesis of N-sulfonylated amino acid derivatives, such as N-mesyl sarcosine esters, is a fundamental transformation in the development of peptidomimetics and small-molecule therapeutics[2].

This application note details a robust, high-yielding, and scalable protocol for the synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate from sarcosine ethyl ester hydrochloride and methanesulfonyl chloride (MsCl).

Mechanistic Insights and Causality

The transformation relies on the nucleophilic attack of a secondary amine onto an activated sulfonyl electrophile. Sarcosine ethyl ester is commercially supplied as a hydrochloride salt to prevent premature diketopiperazine formation and degradation during storage. Consequently, the reaction necessitates a stoichiometric excess of a non-nucleophilic organic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • First Equivalent of Base: Neutralizes the hydrochloride salt, liberating the nucleophilic free secondary amine in situ.

  • Second Equivalent of Base: Acts as an acid scavenger to neutralize the hydrochloric acid generated during the sulfonylation event, driving the reaction to completion and preventing the protonation of unreacted amine.

Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the ionic starting materials and the highly polar sulfonamide product. The addition of MsCl is highly exothermic; therefore, stringent temperature control (0 °C) during the addition phase is critical to suppress side reactions, such as the hydrolysis of the ester or the formation of sulfene intermediates[3].

ReactionScheme A Sarcosine Ethyl Ester HCl (Reactant) D Free Base Sarcosine Ester (In Situ Intermediate) A->D + TEA (Neutralization) B Triethylamine (TEA) (Base/Acid Scavenger) B->D C Methanesulfonyl Chloride (Electrophile) E This compound (Target Product) C->E D->E + MsCl (0 °C to RT)

Reaction pathway for synthesizing this compound.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric parameters for a standard 10 mmol scale synthesis. A slight excess of MsCl (1.1 eq) ensures complete conversion, while 2.5 equivalents of TEA provide ample buffering capacity.

Table 1: Stoichiometric parameters for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
Sarcosine ethyl ester HCl153.611.01.54 gN/ASubstrate
Methanesulfonyl chloride114.551.11.26 g (0.85 mL)1.48Electrophile
Triethylamine (TEA)101.192.52.53 g (3.48 mL)0.726Base / Scavenger
Dichloromethane (DCM)84.93N/A20 mL1.33Solvent

Experimental Protocol

Step 1: Reaction Setup and Free-Basing
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Charge the flask with sarcosine ethyl ester hydrochloride (1.54 g, 10.0 mmol) and anhydrous DCM (15 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add TEA (3.48 mL, 25.0 mmol) dropwise via syringe over 5 minutes. The suspension will gradually clarify as the free base is generated and triethylamine hydrochloride begins to precipitate. Stir for 15 minutes at 0 °C.

Step 2: Sulfonylation
  • Prepare a solution of MsCl (0.85 mL, 11.0 mmol) in anhydrous DCM (5 mL).

  • Add the MsCl solution dropwise to the reaction mixture at 0 °C over a period of 15–20 minutes using a syringe pump or addition funnel. Causality Note: Slow addition prevents localized heating and minimizes the formation of colored impurities.

  • Following complete addition, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2–3 hours. Reaction progress can be monitored via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4 stain).

Step 3: Workup and Isolation
  • Quench the reaction by adding 10 mL of ice-cold water. Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 1M HCl (15 mL): Removes excess TEA and any unreacted free amine.

    • Saturated aqueous NaHCO3 (15 mL): Neutralizes residual methanesulfonic acid.

    • Brine (15 mL): Removes bulk water and aids phase separation.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Optional Purification: The crude this compound is typically obtained in high purity (>95%). If necessary, purify via flash column chromatography on silica gel using a gradient of 20% to 50% Ethyl Acetate in Hexanes.

ExperimentalWorkflow Step1 Step 1: Setup Suspend Sarcosine Ester HCl in DCM at 0 °C Step2 Step 2: Activation Add TEA dropwise (Free-basing) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Workup Wash: 1M HCl, Sat. NaHCO3, Brine. Dry over MgSO4 Step3->Step4 Step5 Step 5: Isolation Concentrate in vacuo (Optional Flash Chrom.) Step4->Step5

Step-by-step experimental workflow for N-sulfonylation and product isolation.

References

1.[1] Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Source: nih.gov (PMC) URL:

2.[2] Title: N,N-Bis-(dimethylfluorosilylmethyl)amides of N-organosulfonylproline and sarcosine: synthesis, structure, stereodynamic behaviour and in silico studies. Source: rsc.org URL:

3. Title: Sarcosine ethyl ester 99 52605-49-9 - Sigma-Aldrich. Source: sigmaaldrich.com URL:

4.[3] Title: 3-methyl-N-(methylsulfonyl)-L-valine | Benchchem. Source: benchchem.com URL:

Sources

Protocol for mesylation of sarcosine ethyl ester with methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Protocol for the Mesylation of Sarcosine Ethyl Ester with Methanesulfonyl Chloride Subtitle: A Comprehensive Methodological Guide for the Synthesis of N-Mesylsarcosine Ethyl Ester

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the need to modulate the physicochemical properties of amino acid building blocks during drug development. The mesylation (methanesulfonylation) of secondary amines is a foundational transformation in organic synthesis, utilized to increase metabolic stability, alter hydrogen-bonding profiles, and serve as a robust protecting group strategy.

The conversion of sarcosine ethyl ester (N-methylglycine ethyl ester) to N-mesylsarcosine ethyl ester involves a nucleophilic acyl substitution at the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). To ensure a self-validating and high-yielding protocol, understanding the causality behind the reaction conditions is critical:

  • Substrate Selection: Sarcosine ethyl ester is typically supplied and utilized as a hydrochloride salt. Free

    
    -amino esters are prone to spontaneous cyclization into diketopiperazines (self-condensation). The HCl salt effectively locks the amine in a non-nucleophilic state, ensuring long-term shelf stability.
    
  • Base Equivalency: The protocol necessitates a non-nucleophilic organic base, such as triethylamine (TEA). A minimum of 2.0 equivalents is mathematically required: 1.0 eq to deprotonate the sarcosine ethyl ester hydrochloride salt (liberating the nucleophilic free amine), and 1.0 eq to neutralize the hydrochloric acid byproduct generated during sulfonamide formation. In practice, 2.5 to 3.0 equivalents are used to maintain a strictly basic environment and drive the reaction to completion[1].

  • Thermal Control: The nucleophilic attack of the secondary amine on the sulfonyl chloride is rapidly exothermic. Dropwise addition at 0 °C is critical to prevent thermal runaway, minimize the hydrolysis of MsCl by adventitious moisture, and suppress potential side reactions such as ester cleavage[2].

Materials and Reagents

Note: The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Sarcosine ethyl ester HCl153.611.01.54 gStarting Material
Methanesulfonyl chloride (MsCl)114.551.10.85 mLMesylating Agent
Triethylamine (TEA)101.192.53.50 mLBase / Acid Scavenger
Dichloromethane (DCM)84.93N/A25 mLSolvent
1M Hydrochloric Acid (HCl)N/AN/A20 mLAqueous Wash
Sat. Sodium Bicarbonate (

)
N/AN/A20 mLAqueous Wash
Brine (Sat. NaCl)N/AN/A20 mLAqueous Wash
Anhydrous Sodium Sulfate (

)
142.04N/AAs neededDrying Agent

Equipment and Instrumentation

  • 100 mL Round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Addition funnel or syringe pump for controlled electrophile addition.

  • Ice-water bath.

  • 125 mL Separatory funnel.

  • Rotary evaporator.

  • Nitrogen or Argon gas manifold (Highly recommended for moisture exclusion).

Step-by-Step Experimental Protocol

Workflow Start 1. Suspend Sarcosine Ethyl Ester HCl in anhydrous DCM (20 mL) Cool 2. Cool to 0 °C (Ice-water bath) Start->Cool Base 3. Add Triethylamine (2.5 eq) Stir for 15 min to liberate free base Cool->Base MsCl 4. Dropwise addition of MsCl (1.1 eq) Maintain temperature at 0 °C Base->MsCl React 5. Warm to Room Temperature Stir for 2 - 4 hours MsCl->React Workup 6. Aqueous Workup Wash with 1M HCl, NaHCO3, and Brine React->Workup Isolate 7. Dry over Na2SO4 & Evaporate Yield: N-Mesylsarcosine Ethyl Ester Workup->Isolate

Caption: Step-by-step experimental workflow for the mesylation of sarcosine ethyl ester.

Detailed Procedure:

  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sarcosine ethyl ester hydrochloride (1.54 g, 10.0 mmol). Suspend the solid in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Free-Basing: Submerge the flask in an ice-water bath to cool the suspension to 0 °C. Syringe in triethylamine (3.5 mL, 25.0 mmol) steadily. The suspension will gradually clarify as the hydrochloride salt is neutralized, forming the soluble free amine and suspended triethylamine hydrochloride. Stir for 15 minutes to ensure complete liberation of the free base[1].

  • Electrophile Addition: Dilute methanesulfonyl chloride (MsCl, 0.85 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Transfer this solution to an addition funnel or syringe. Add the MsCl solution dropwise to the reaction mixture over 15–20 minutes. Critical Insight: Strictly maintain the internal temperature near 0 °C to prevent exothermic degradation and side reactions.

  • Reaction Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to ambient room temperature naturally. Stir vigorously for 2 to 4 hours. The reaction progress should be monitored via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system, visualizing with ninhydrin stain (to confirm the disappearance of the secondary amine).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M aqueous HCl (20 mL) to remove unreacted amine and excess triethylamine.

    • Wash with saturated aqueous

      
       (20 mL) to neutralize any residual acid.
      
    • Wash with brine (20 mL) to aid in the removal of water from the organic phase.

  • Isolation: Collect the organic layer and dry it over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product, N-mesylsarcosine ethyl ester, is typically obtained as a pale yellow to colorless viscous oil in high yield (>85%), which can be used without further purification in subsequent steps[1].
    

Reaction Monitoring & Analytical Characterization (Self-Validation)

To validate the structural integrity of the synthesized N-mesylsarcosine ethyl ester, a self-validating analytical approach is required:

  • FTIR Spectroscopy: The disappearance of the broad N-H stretch (

    
    3300 cm
    
    
    
    ) present in the starting material and the appearance of strong asymmetric and symmetric
    
    
    stretches (
    
    
    1330 and 1150 cm
    
    
    ) confirm successful sulfonylation.
  • 1H NMR (CDCl3, 400 MHz): Expected diagnostic peaks include a singlet for the highly deshielded methyl group of the mesyl moiety (

    
    2.9-3.0 ppm, 3H), a singlet for the N-methyl group (
    
    
    
    2.9 ppm, 3H), a singlet for the methylene protons adjacent to the carbonyl (
    
    
    4.0 ppm, 2H), a quartet for the ester methylene (
    
    
    4.2 ppm, 2H), and a triplet for the ester methyl (
    
    
    1.3 ppm, 3H).

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: This is most often caused by wet solvent or degraded MsCl. MsCl readily hydrolyzes in the presence of moisture to form methanesulfonic acid, which will protonate the amine rather than sulfonylate it. Ensure DCM is strictly anhydrous and MsCl is stored properly under an inert atmosphere[2].

  • Formation of Impurities: If the reaction is allowed to exotherm excessively during MsCl addition, ester hydrolysis or localized overheating can produce side products. Strict adherence to 0 °C during the addition phase is mandatory.

  • Alternative Solvents: If halogenated solvents (DCM) must be avoided due to green chemistry initiatives or specific lab restrictions, tetrahydrofuran (THF) or diethyl ether can be substituted. Note that the solubility of the starting hydrochloride salt may initially be lower in these solvents until the TEA base is added[1].

References

  • Title: N,N-Bis-(dimethylfluorosilylmethyl)
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Sarcosine ethyl ester hydrochloride (Product Page)

Sources

Application Notes and Protocols: Ethyl N-Mesylsarcosinate as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of N-Alkylated Amino Acids in Drug Discovery

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to emulate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] N-alkylation, particularly N-methylation, of amino acid residues within a peptide backbone is a widely adopted strategy to imbue these molecules with enhanced therapeutic properties.[2][3] The introduction of an N-methyl group can sterically shield the adjacent amide bond from enzymatic degradation, modulate the conformational flexibility of the peptide to favor a bioactive conformation, and enhance membrane permeability.[2]

Ethyl N-mesylsarcosinate, an N-protected derivative of N-methylglycine (sarcosine), presents itself as a valuable building block for the synthesis of these modified peptides. The methanesulfonyl (mesyl) group offers a stable and robust protecting group for the secondary amine of sarcosine, allowing for its selective incorporation into peptide sequences. This guide provides a comprehensive overview of the synthesis of Ethyl N-mesylsarcosinate and detailed protocols for its application in the construction of peptidomimetics, along with critical insights into the subsequent deprotection strategies.

Synthesis of the Building Block: Ethyl N-Mesylsarcosinate

The synthesis of Ethyl N-mesylsarcosinate is a straightforward two-step process commencing from commercially available sarcosine. The initial step involves the esterification of sarcosine to yield ethyl sarcosinate, which is then followed by the mesylation of the secondary amine.

Workflow for the Synthesis of Ethyl N-Mesylsarcosinate

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Mesylation Sarcosine Sarcosine EtOH_HCl Ethanol (EtOH) Thionyl Chloride (SOCl₂) Ethyl_Sarcosinate_HCl Ethyl Sarcosinate Hydrochloride EtOH_HCl->Ethyl_Sarcosinate_HCl Esterification MesylChloride Methanesulfonyl Chloride (MsCl) Base (e.g., Triethylamine) Ethyl_N_Mesylsarcosinate Ethyl N-Mesylsarcosinate MesylChloride->Ethyl_N_Mesylsarcosinate Mesylation

Caption: Synthetic route to Ethyl N-mesylsarcosinate.

Protocol 1: Synthesis of Ethyl Sarcosinate Hydrochloride

This protocol details the esterification of sarcosine using thionyl chloride in ethanol, a classic and efficient method.

Materials:

  • Sarcosine

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend sarcosine (1 equivalent) in absolute ethanol (5-10 volumes).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Wash the solid residue with cold diethyl ether and dry under vacuum to yield Ethyl Sarcosinate Hydrochloride as a white crystalline solid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl N-Mesylsarcosinate

This protocol describes the mesylation of the secondary amine of ethyl sarcosinate.

Materials:

  • Ethyl Sarcosinate Hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl Chloride (MsCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve Ethyl Sarcosinate Hydrochloride (1 equivalent) in anhydrous dichloromethane (10-15 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (2.2 equivalents) dropwise.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl N-Mesylsarcosinate as an oil or a low-melting solid.

Application in Peptidomimetic Synthesis: Incorporation of the N-Mesylsarcosinate Moiety

Ethyl N-mesylsarcosinate can be incorporated into a growing peptide chain using standard peptide coupling methodologies, both in solution-phase and solid-phase synthesis (SPPS). The N-mesyl group serves as a protecting group for the sarcosine nitrogen, preventing its participation in the coupling reaction.

Proposed Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_0 Peptide Elongation cluster_1 Final Steps Resin Resin-Bound Peptide (with free N-terminus) Coupling Ethyl N-Mesylsarcosinate + Coupling Reagent (e.g., HATU, HBTU) Resin->Coupling Coupling Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Coupling->Deprotection Washing Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection->Cleavage Further Cycles & Washing Mesyl_Deprotection N-Mesyl Deprotection (e.g., SmI₂ or Mg/MeOH) Cleavage->Mesyl_Deprotection Purification Final_Peptide Final N-Methylated Peptide Mesyl_Deprotection->Final_Peptide

Caption: Proposed workflow for incorporating Ethyl N-mesylsarcosinate in SPPS.

Protocol 3: Proposed Incorporation of Ethyl N-Mesylsarcosinate via SPPS (Fmoc-Strategy)

This protocol outlines a proposed method for coupling Ethyl N-mesylsarcosinate to a resin-bound peptide. Note: This is a theoretical protocol based on standard coupling procedures for N-protected amino acids and has not been empirically validated in published literature for this specific building block.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • Ethyl N-mesylsarcosinate

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.

  • Activation of Ethyl N-Mesylsarcosinate: In a separate vial, dissolve Ethyl N-mesylsarcosinate (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2-3 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Ethyl N-mesylsarcosinate solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitoring the coupling reaction with a Kaiser test is not possible due to the secondary amine nature of the incoming building block.

  • Washing: After the coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted N-terminal amines, a capping step with acetic anhydride and a non-nucleophilic base can be performed.

  • Continuation of Synthesis: Proceed with the subsequent Fmoc deprotection and coupling cycles to elongate the peptide chain.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are recommended due to their high reactivity, which is necessary to overcome the potential steric hindrance of the N-mesyl group.[4]

  • Pre-activation: Pre-activating the carboxylic acid of Ethyl N-mesylsarcosinate before adding it to the resin can improve coupling efficiency.

  • Excess Reagents: Using an excess of the building block and coupling reagents is a common practice in SPPS to drive the reaction to completion.

Deprotection of the N-Mesyl Group: A Critical Step

The methanesulfonyl group is a robust protecting group, and its removal requires specific and often reductive conditions. Standard acidic cleavage cocktails used in the final deprotection and cleavage from the resin in Fmoc-SPPS will not cleave the N-mesyl bond.

Protocol 4: Reductive Deprotection of the N-Mesyl Group using Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has been shown to be effective for the cleavage of N-S bonds in sulfonamides under mild conditions.[5][6][7][8]

Materials:

  • N-mesylated peptide (purified after cleavage from the resin)

  • Samarium(II) Iodide (SmI₂) solution in THF (typically 0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • An appropriate proton source (e.g., an alcohol like methanol or water)

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine)

Procedure:

  • Reaction Setup: Dissolve the N-mesylated peptide in anhydrous THF under an inert atmosphere.

  • Addition of SmI₂: Cool the solution to the desired temperature (often -78 °C to room temperature, depending on the substrate) and add the SmI₂ solution dropwise until a persistent blue or green color is observed, indicating an excess of the reagent.

  • Proton Source: Add the proton source to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature until the reaction is complete (monitor by LC-MS or TLC).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting peptide by preparative HPLC.

Alternative Deprotection: Magnesium in Methanol

An alternative method for the reductive cleavage of sulfonamides involves the use of magnesium metal in methanol.[9] This method can be advantageous due to the lower cost and easier handling of the reagents compared to SmI₂.

Data Presentation: Comparative Overview of N-Protecting Groups for Sarcosine

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Mesyl (Ms) Methanesulfonyl chloride, baseReductive (e.g., SmI₂, Mg/MeOH)Stable to acidic and basic conditions of SPPSRequires specific, non-standard deprotection
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride, baseThiol/base (e.g., 2-mercaptoethanol/DBU)[10]Orthogonal to Fmoc and Boc strategiesCan be colored, potential for side reactions
Tosyl (Ts) p-Toluenesulfonyl chloride, baseReductive (e.g., SmI₂, Na/NH₃)[5][7]Stable, well-establishedHarsh deprotection conditions may be required
Fmoc Fmoc-Cl or Fmoc-OSu, basePiperidine/DMFStandard in Fmoc-SPPSNot suitable for protecting the N-methyl group of sarcosine itself
Boc Boc₂O, baseStrong acid (e.g., TFA)Standard in Boc-SPPSNot suitable for protecting the N-methyl group of sarcosine itself

Conclusion and Future Perspectives

Ethyl N-mesylsarcosinate is a readily accessible building block for the incorporation of N-methylglycine into peptide sequences. While its use as a platform for further N-alkylation may be limited due to the deactivating nature of the N-mesyl group, it serves as an excellent synthon for introducing a protected sarcosine residue. The key challenge lies in the final deprotection of the robust N-mesyl group, which necessitates specific reductive methods. The protocols and insights provided herein offer a foundational guide for researchers and drug development professionals to explore the potential of Ethyl N-mesylsarcosinate in the design and synthesis of novel peptidomimetics with improved pharmacological profiles. Further research into milder and more chemoselective methods for N-mesyl deprotection will undoubtedly expand the utility of this and other N-sulfonylated amino acid building blocks in the future.

References

  • Biron, E., & Kessler, H. (2005). A practical and efficient solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 11(5), 213-220.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Doig, A. J. (2017). N-Methylation as a Strategy for Modulating the Properties of Peptides. Australian Journal of Chemistry, 70(2), 137-147.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57(1), 957-989.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Murphy, J. A., & Tripoli, R. (2003). The reductive cleavage of sulfonamides. In Tosyl- and Other Sulfonyl-Containing Compounds (pp. 1-47). Springer, Berlin, Heidelberg.
  • O'Donnell, M. J. (2011). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona and cinchonidine derivatives. Accounts of Chemical Research, 44(7), 558-574.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603.
  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18416-18420.
  • Procter, D. J. (2012). The samarium(II) iodide-promoted cyclisation of α,β-unsaturated esters and amides. Chemical Society Reviews, 41(11), 4065-4078.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Johnston, D., & Procter, D. J. (2004). Samarium(II) iodide in organic synthesis. Chemical Society Reviews, 33(7), 415-427.
  • Ganapa Life Science. (n.d.). 52605-49-9 | Sarcosine Ethyl Ester Hydrochloride. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (1999). Reductive cleavage of sulfonamides with samarium diiodide. The Journal of Organic Chemistry, 64(23), 8492-8493.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids—pseudopeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Deprotection of arenesulfonamides with samarium iodide. (1994). OSTI.GOV. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized solid-phase synthesis of N-methylated peptides. The Journal of organic chemistry, 71(24), 9187-9190.

Sources

Reaction conditions for N-alkylation of sulfonamido acetates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of Sulfonamido Acetates

Executive Summary

The N-alkylation of sulfonamido acetates (N-sulfonyl amino acid esters) is a pivotal transformation in the synthesis of peptidomimetics, protease inhibitors, and heterocyclic scaffolds. While seemingly trivial, this reaction presents specific chemoselectivity challenges: distinguishing between the acidic sulfonamide N-H (pKa ~11) and the activated


-proton (pKa ~18–20), and preventing ester hydrolysis or racemization.

This guide details two field-proven protocols:

  • Base-Mediated Alkylation (Method A): The scalable, cost-effective standard for primary alkyl halides.

  • Mitsunobu Reaction (Method B): The high-precision alternative for stereochemical retention and use of alcohol electrophiles.

Mechanistic Foundation & Chemoselectivity

To achieve high yield and selectivity, one must understand the electronic landscape of the substrate. The sulfonamido acetate scaffold contains two acidic sites:

  • Site A (Sulfonamide N-H): The primary acidic site (pKa

    
     10–11 in DMSO). Deprotonation yields a nitrogen anion stabilized by the sulfonyl group.
    
  • Site B (

    
    -Carbon C-H):  The secondary acidic site. While less acidic than the N-H, the electron-withdrawing nature of both the ester and the sulfonamide group lowers its pKa significantly compared to standard amides.
    

The Selectivity Rule: Use a mild, inorganic base (e.g., K


CO

, Cs

CO

) to selectively deprotonate the N-H. Strong bases (e.g., NaH, LDA) or excess base stoichiometry can access the dianion state, leading to competing C-alkylation or racemization via enolization.

Mechanism Substrate Sulfonamido Acetate (R-SO2-NH-CH2-COOR') Base Base Selection Substrate->Base N_Anion N-Anion (Mono-anion) Kinetically Favored Base->N_Anion Mild Base (K2CO3, Cs2CO3) Dianion Dianion (N,C-anion) Thermodynamically Accessible Base->Dianion Strong Base (NaH, >2 eq) Product_N N-Alkylated Product (Target) N_Anion->Product_N + R-X Product_C C-Alkylated / Racemized (Impurity) Dianion->Product_C + R-X

Figure 1: Mechanistic pathway highlighting the divergence between N-alkylation and side reactions based on base strength.

Protocol A: Base-Mediated N-Alkylation (Standard)

Best For: Primary alkyl halides (iodides/bromides), scalable synthesis, achiral glycine derivatives. Risk: Potential racemization of chiral amino acids if conditions are too harsh.

Reagents & Materials
  • Substrate: N-Sulfonyl amino acid ester (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (1.5 – 2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Preparation: Charge an oven-dried round-bottom flask with the sulfonamido acetate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add K

    
    CO
    
    
    
    (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn slightly yellow, indicating deprotonation.
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

    • For reactive electrophiles (e.g., MeI, BnBr): Stir at RT.

    • For hindered electrophiles: Heat to 50–60°C. Do not exceed 80°C to avoid ester hydrolysis or racemization.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If the reaction is sluggish with K


CO

, switch to Cs

CO

. The "Cesium Effect" improves solubility and nucleophilicity in polar aprotic solvents.

Protocol B: Mitsunobu Reaction (Stereo-Preserving)

Best For: Chiral amino acid derivatives, secondary alcohols, and when alkyl halides are unstable or unavailable. Advantage: Neutral conditions minimize racemization risks.

Reagents & Materials
  • Substrate: N-Sulfonyl amino acid ester (1.0 equiv)

  • Alcohol: Primary or secondary alcohol (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve the sulfonamido acetate (1.0 equiv), Alcohol (1.2 equiv), and PPh

    
     (1.5 equiv) in anhydrous THF (0.1 – 0.2 M) under inert atmosphere (N
    
    
    
    or Ar).
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange and then fade as the reagent is consumed.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–24 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with Et

    
    O/Hexane to precipitate PPh
    
    
    
    O (triphenylphosphine oxide) and filter. Purify the filtrate by column chromatography.[1]

Critical Insight: The pKa of the sulfonamide (~11) is ideal for Mitsunobu conditions (requires nucleophile pKa < 13). This method is superior for preventing epimerization of the


-center because no free base is present in high concentration.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Poor solubility or weak nucleophile.Switch solvent to DMF; use Cs

CO

; add catalytic KI (Finkelstein condition).
Racemization Base too strong or temp too high.Switch to Method B (Mitsunobu); lower temp in Method A; ensure anhydrous conditions.
C-Alkylation (Side Product) Dianion formation.[2]Reduce base equivalents (strictly < 2.0); avoid NaH; add electrophile slowly.
Ester Hydrolysis Wet solvent or hydroxide formation.Use anhydrous solvents; store bases in desiccator; avoid aqueous workup until quench.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: N-Alkylation of Sulfonamido Acetate Q1 Is the substrate Chiral and prone to racemization? Start->Q1 Q2 Is the alkyl group available as an Alcohol? Q1->Q2 Yes (High Risk) Q3 Is the alkyl halide Primary and Reactive? Q1->Q3 No (Glycine/Stable) MethodA Method A: Base-Mediated (K2CO3/DMF) Q2->MethodA No (Only Halide Avail) MethodB Method B: Mitsunobu (PPh3/DIAD) Q2->MethodB Yes Q3->MethodA Yes MethodC Method C: Use Cs2CO3 or Ag2O (Enhanced Reactivity) Q3->MethodC No (Secondary/Hindered)

Figure 2: Decision matrix for selecting reaction conditions based on substrate chirality and electrophile availability.

References

  • D. R. Wallach, et al. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." J. Org.[3] Chem., 2016.[4] Link

  • B. G. Reed-Berendt, et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." J. Org.[3] Chem., 2019. Link

  • Albanese, D., et al. "Synthesis of N-Alkyl Amino Acids."[5] Monash University / Wiley, Chapter 6. Link

  • Tsunoda, T., et al. "Mitsunobu Reaction of Sulfonamides." Tetrahedron Letters, 1993. (Foundational context for sulfonamide pKa and Mitsunobu applicability).
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[3][6][7][8] Chem. Res., 1988.[3] Link (Source for pKa values: Sulfonamide ~11 vs Ester

    
    -H ~20+).
    

Sources

Procedure for reducing ethyl ester group in N-mesylsarcosinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Ethyl N-Mesylsarcosinate to N-Mesyl-N-methyl-2-aminoethanol

Executive Summary

The transformation of ethyl N-mesylsarcosinate (ethyl N-methanesulfonyl-N-methylglycinate) to its corresponding primary alcohol is a foundational operation in the synthesis of modified peptidomimetics and sulfonamide-based therapeutics. This application note details a highly chemoselective, scalable, and self-validating protocol utilizing an in situ generated lithium borohydride (


) system. By moving away from harsh, traditional hydrides, this method ensures the absolute preservation of the sensitive N-mesyl group while achieving quantitative reduction of the ester.

Mechanistic Rationale & Causality

The substrate contains two reducible functional groups: an ethyl ester and a methanesulfonamide (N-mesyl) group.

The Trap of Strong Hydrides: Traditional reduction using Lithium Aluminum Hydride (


) is rapid but aggressively basic. While sulfonamides are generally robust, the harsh conditions of refluxing 

can lead to partial S-N bond cleavage, over-reduction, and necessitate complex, emulsion-heavy Fieser-Fieser workups.

The Logic of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


/LiCl System:  Sodium borohydride (

) alone is insufficiently nucleophilic to reduce aliphatic esters under standard conditions. However, the addition of stoichiometric Lithium Chloride (LiCl) in Tetrahydrofuran (THF) alters the reaction dynamics entirely. The transmetalation generates

in situ. Causally, the lithium cation (

) acts as a hard Lewis acid, coordinating tightly to the ester's carbonyl oxygen. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon, thereby permitting the mild borohydride anion to attack and reduce the ester to the alcohol[1][2]. The N-mesyl group remains completely untouched due to its lack of a highly polarized, Lewis-basic carbonyl equivalent.

Mechanism A Ethyl N-mesylsarcosinate (Ester) B Li+ Coordination (Carbonyl Activation) A->B LiCl / THF C Hydride Transfer (from BH4-) B->C NaBH4 D Aldehyde Intermediate (Transient) C->D -EtOLi E N-mesyl-N-methyl-2-aminoethanol (Alcohol Product) D->E Fast Reduction

Mechanistic pathway of ester reduction via in situ generated LiBH4.

Quantitative Reagent Analysis

To justify the selection of the


/LiCl system over alternatives, the following table summarizes the performance metrics of common reducing agents specifically applied to N-protected amino acid esters.
Reagent SystemMolar Equivalents (Hydride)Reaction TempChemoselectivity (Sulfonamide)Typical YieldWorkup Complexity

/ LiCl
2.5 - 3.0 0 °C to 40 °C Excellent >90% Low (Aqueous Quench)

1.5 - 2.0-20 °C to 0 °CModerate70-80%High (Fieser Method)
DIBAL-H3.0 - 4.0-78 °C to RTGood75-85%High (Rochelle's Salt)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase contains specific observational cues (In-Process Controls) to ensure the reaction is proceeding as intended before moving to the next step.

Workflow S1 1. Reagent Mixing (NaBH4 + LiCl in THF) S2 2. Substrate Addition (0 °C to RT) S1->S2 S3 3. Reaction Monitoring (TLC / LC-MS) S2->S3 S4 4. Quenching (Sat. NH4Cl at 0 °C) S3->S4 S5 5. Extraction & Wash (EtOAc / Brine) S4->S5 S6 6. Isolation (Concentration) S5->S6

Step-by-step experimental workflow for the chemoselective reduction protocol.

Scale: 10.0 mmol (Ethyl N-mesylsarcosinate) Materials Required:

  • Ethyl N-mesylsarcosinate (MW: ~209.26 g/mol ): 2.09 g (10.0 mmol)

  • Sodium borohydride (

    
    ): 0.95 g (25.0 mmol, 2.5 eq)
    
  • Lithium chloride (LiCl, anhydrous): 1.06 g (25.0 mmol, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

  • Absolute Ethanol (EtOH): 5 mL (Optional promoter)

Step-by-Step Methodology:

  • System Preparation (In-situ Generation):

    • Action: In an oven-dried, argon-flushed 100 mL round-bottom flask, suspend

      
       (0.95 g) and anhydrous LiCl (1.06 g) in 20 mL of anhydrous THF. Stir vigorously at room temperature for 30 minutes.
      
    • Validation Cue: The coarse suspension will transition into a finer, milky-white dispersion as the transmetalation to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       occurs. A very slight exotherm may be felt on the flask exterior.
      
  • Substrate Addition:

    • Action: Cool the suspension to 0 °C using an ice-water bath. Dissolve ethyl N-mesylsarcosinate (2.09 g) in 10 mL of anhydrous THF (and 5 mL EtOH if utilizing the promoter). Add this solution dropwise via an addition funnel over 15 minutes.

    • Validation Cue: Minimal to no gas evolution should occur. Vigorous bubbling at this stage indicates moisture contamination in the substrate or solvent.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 8 hours.

  • In-Process Control (IPC):

    • Action: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes).

    • Validation Cue: The starting ester typically elutes at

      
      . The product, N-mesyl-N-methyl-2-aminoethanol, is significantly more polar and will appear at 
      
      
      
      . Stain the TLC plate with
      
      
      ; the primary alcohol product will rapidly reduce the stain, appearing as a bright yellow spot against a purple background.
  • Quenching:

    • Action: Once complete consumption of the starting material is confirmed, cool the flask back to 0 °C. Cautiously add 15 mL of saturated aqueous

      
       solution dropwise.
      
    • Validation Cue:Vigorous effervescence (hydrogen gas evolution) will occur. This is the critical self-validating proof that excess active hydride was present and is now being safely destroyed. Continue stirring until all bubbling ceases (approx. 30 mins), indicating the mixture is safe for atmospheric exposure.

  • Extraction and Isolation:

    • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

      
       mL). Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous 
      
      
      
      , filter, and concentrate in vacuo using a rotary evaporator.
    • Validation Cue: The resulting product should be a clear, viscous oil or a white waxy solid (depending on ambient temperature and exact purity), requiring minimal to no further purification (crude purity typically >95% by NMR).

Troubleshooting & Causality Matrix

ObservationChemical CausalityCorrective Action
Incomplete Conversion The Lewis acidity of the system is too low, or the

failed to form efficiently due to wet LiCl.
Ensure LiCl is strictly anhydrous (flame-dried under vacuum). Add 5 mL of absolute EtOH to provide a protic shuttle that accelerates hydride transfer.
Vigorous bubbling during substrate addition Substrate or solvent contains significant water, leading to immediate hydrolysis of the hydride to

gas.
Pre-dry the ester substrate by azeotropic distillation with toluene. Use strictly anhydrous THF.
Poor phase separation during extraction Boron salts have formed a gelatinous emulsion at the aqueous/organic interface.Add a small amount of 1M HCl or Rochelle's salt solution to fully solubilize the boron complexes into the aqueous phase.

References

  • NaBH4 reduction of ester : r/Chempros - Reddit. Reddit.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
  • Sodium Borohydride - A Versatile Reducing Agent. ResearchGate.
  • Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. ResearchGate.

Sources

Application Note: Coupling Strategies for N-Mesyl-Sarcosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals integrating Ethyl 2-(N-methylmethylsulfonamido)acetate (N-Mesyl-Sarcosine Ethyl Ester) into peptide sequences.[1]

This molecule presents two distinct chemical challenges:

  • The Ester Form: It is supplied as an ethyl ester, which is unreactive in standard amide coupling. It must be converted to the free acid (saponification) or activated via hydrazinolysis (for azide coupling).[1]

  • Steric & Electronic Deactivation: The N-methyl and N-sulfonyl groups create significant steric hindrance and electron withdrawal, making the carboxyl group difficult to activate without causing side reactions or sluggish kinetics.

Introduction & Molecule Analysis

Target Reagent: this compound Functional Class: N-Alkylated, N-Sulfonylated Amino Acid Ester Primary Application: Peptidomimetic capping, solubility enhancement, or introduction of conformational constraints (cis/trans isomerism control).[1]

The Chemical Challenge

The integration of this unit requires a deviation from standard Solid Phase Peptide Synthesis (SPPS) workflows. The ethyl ester is a "masked" carboxylate. Direct reaction with an amine is kinetically forbidden under standard coupling conditions.[1] Furthermore, the N-methyl group introduces steric clash, while the sulfonamide group (


) strongly withdraws electrons, reducing the nucleophilicity of the nitrogen (making it a poor acceptor) but potentially increasing the acidity of the 

-protons (though Sarcosine is achiral, adjacent residues may be at risk of epimerization).

Core Workflow:

  • Saponification: Controlled hydrolysis of the ethyl ester to the free acid.

  • Activation: Use of high-power coupling reagents (HATU/COMU) to overcome N-methyl steric hindrance.

  • Coupling: Amidation to the N-terminus of the resin-bound peptide.[1]

Reagent Selection Guide

For the coupling of the hydrolyzed acid (2-(N-methylmethylsulfonamido)acetic acid), standard carbodiimides (DIC) are often insufficient.[1] Phosphonium and Uronium salts with specific additives are required.[1]

Reagent ClassRecommended ReagentRole/MechanismWhen to Use
Hydrolysis LiOH (Lithium Hydroxide) Mild saponification agent.[1]Step 1 (Mandatory): Converts the ethyl ester to free acid without degrading the sulfonamide.
Activator (Gold Standard) HATU Generates highly reactive OAt-ester; minimizes steric hindrance.[1]Step 2: Primary choice for N-methylated couplings.[1] Highest coupling efficiency.
Activator (Modern/Safer) COMU Oxyma-based uronium salt.[1][2] Safer (non-explosive) and often superior to HATU.[1][3]Step 2 (Alternative): Use if racemization of the partner amino acid is a concern or for Green Chemistry compliance.
Additive HOAt or Oxyma Pure Suppresses racemization; enhances reaction rate.[1]Required with HATU (HOAt) or DIC (Oxyma).[1]
Base DIPEA (Dieckmann)Tertiary amine base to deprotonate the carboxylic acid.Standard use. Avoid Collidine unless coupling to Cys/His (to prevent epimerization).[1]

Visualizing the Workflow

The following diagram outlines the critical decision pathways and chemical transformations required to successfully couple this reagent.

PeptideCoupling cluster_reagents Reagent Selection Ester Ethyl 2-(N-methyl- methylsulfonamido)acetate (Starting Material) Hydrolysis Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Saponification Acid Free Acid Form (Reactive Intermediate) Hydrolysis->Acid Yields COOH Activation Activation Strategy Acid->Activation HATU HATU + DIPEA (High Steric Hindrance) Activation->HATU Standard COMU COMU + Oxyma (Racemization Sensitive) Activation->COMU Alternative Coupling Coupling to Peptide (Solid Phase) QC QC: LC-MS / Kaiser Test Coupling->QC HATU->Coupling COMU->Coupling

Caption: Workflow for converting the inert ethyl ester into a reactive species for peptide coupling, highlighting the divergence in activation strategies based on steric requirements.

Detailed Experimental Protocols

Protocol A: Pre-Coupling Hydrolysis (Ester Acid)

Rationale: Ethyl esters do not react in SPPS.[1] This step is a prerequisite.

Materials:

  • This compound (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1M HCl (for acidification)[1]

  • Ethyl Acetate (for extraction)[1]

Procedure:

  • Dissolve the ethyl ester in THF/Water (3:1) to a concentration of 0.1 M.

  • Cool the solution to 0°C (ice bath) to prevent side reactions, then add LiOH·H₂O.[1]

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (or LC-MS) until the ester peak disappears (typically 1–2 hours).[1]

    • Note: The sulfonamide group is stable under these mild basic conditions.

  • Acidify the mixture to pH ~2–3 using 1M HCl. Caution: Do not use strong mineral acids at high heat.[1]

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the free acid ready for coupling.

Protocol B: Solid-Phase Coupling (The "Gold Standard")

Rationale: N-methylated amino acids are sterically hindered.[1][4] HATU is preferred for its high reactivity.[3]

Materials:

  • Resin-bound peptide (N-terminal amine free, Fmoc removed)[1]

  • Free Acid (from Protocol A) (3.0 eq)[1]

  • HATU (2.9 eq)[1][3]

  • HOAt (3.0 eq) (Optional but recommended for difficult sequences)[1]

  • DIPEA (6.0 eq)[1][3]

  • DMF (Anhydrous)[1]

Procedure:

  • Pre-Activation: In a dry vial, dissolve the Free Acid (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6 eq).[1][3]

    • Critical: Activate for exactly 30–60 seconds .[1] Longer activation can lead to guanidinium capping of the amine.

  • Coupling: Add the activated solution immediately to the resin-bound peptide.

  • Incubation: Agitate at RT for 2–4 hours.

    • Optimization: For extremely hindered sequences (e.g., coupling onto Proline or another N-methyl amino acid), double coupling is required.[1] Perform the reaction twice (1 hour each) with fresh reagents.

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).[1][3]
Protocol C: Troubleshooting & QC

Validation Method: Since the product is a secondary sulfonamide, standard colorimetric tests (Kaiser Test) may yield false negatives or inconclusive results if you are checking the product. However, to check if the coupling worked (disappearance of the resin-bound amine):

  • Chloranil Test: Preferred over Kaiser for secondary amines (if the resin-bound amine was Proline or N-methylated).[1]

  • Micro-Cleavage: Cleave a small aliquot of resin (approx. 2 mg) with TFA/TIS/Water (95:2.5:2.[1]5) for 30 mins. Analyze by LC-MS. Look for the mass shift corresponding to the added acyl group (

    
     for the 
    
    
    
    moiety).[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Sulfonamide stability sections).

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Link[1]

Sources

Application Note: Microwave-Assisted Synthesis of N-Methylsulfonamide Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. However, the synthesis of N-methylsulfonamide ester derivatives presents unique synthetic bottlenecks. N-methylation removes a hydrogen bond donor—a deliberate design choice to increase lipophilicity and blood-brain barrier (BBB) permeability—but the steric bulk of the secondary amine significantly reduces its nucleophilicity. Furthermore, conventional heating methods require prolonged reflux times (12–24 hours) that frequently lead to the unwanted hydrolysis or transesterification of the sensitive ester moiety.

To overcome these thermodynamic and kinetic barriers, microwave (MW) irradiation is employed. Microwave synthesis relies on direct dielectric heating, where polar molecules continuously align with an oscillating electromagnetic field. This generates instantaneous, uniform volumetric heating, bypassing the thermal gradients of conventional conduction heating .

Instead of using moisture-sensitive and highly reactive sulfonyl chlorides, this protocol utilizes stable sulfonic acids activated by 2,4,6-trichloro-[1,3,5]-triazine (TCT). TCT acts as a mild, highly efficient activating agent, forming a reactive sulfonyl intermediate that rapidly couples with sterically hindered N-methyl amino esters without degrading the ester functional group.

Pathway A Sulfonic Acid (R-SO3H) B TCT Activation (Acetone, NEt3) A->B Step 1 C Sulfonyl Intermediate B->C MW: 80°C, 20 min D N-Methyl Amino Ester (+ NaOH) C->D Amine Addition E Microwave Irradiation (50°C, 10 min) D->E Step 2 F N-Methylsulfonamide Ester Derivative E->F Final Coupling

MW-assisted two-step synthesis of N-methylsulfonamide esters from sulfonic acids.

Quantitative Performance: Microwave vs. Conventional Heating

The integration of MW irradiation not only accelerates the reaction but fundamentally alters the purity profile of the crude product. Prolonged thermal stress in conventional heating exacerbates side reactions (e.g., ester saponification or Michael additions if α,β-unsaturated esters are present) . The table below summarizes the quantitative advantages of the MW-assisted TCT protocol over traditional Schotten-Baumann-type conditions .

ParameterConventional HeatingMicrowave-Assisted (TCT Method)
Reagents Sulfonyl Chloride + AmineSulfonic Acid + TCT + Amine
Temperature 80–120 °C (Reflux)50–80 °C (Controlled MW)
Reaction Time 12–24 hours10–30 minutes total
Average Yield 45–60%85–95%
Ester Hydrolysis Risk High (Due to prolonged heating)Minimal (Rapid kinetics)
Crude Purity (LC-MS) ~80% (Requires Chromatography)>95% (Simple Liquid Extraction)

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By carefully monitoring phase changes, solubility, and TLC baselines, the scientist can verify the success of each step without waiting for final NMR characterization.

Workflow N1 1. Reagent Prep N2 2. MW Activation N1->N2 N3 3. Amine Coupling N2->N3 N4 4. MW Reaction N3->N4 N5 5. Workup & Extraction N4->N5 N6 6. LC-MS/NMR Validation N5->N6

Experimental workflow for MW-assisted synthesis and analytical validation.

Materials & Equipment
  • Reagents: Sulfonic acid derivative (1.0 equiv), 2,4,6-trichloro-[1,3,5]-triazine (TCT) (0.5 equiv), Triethylamine (NEt₃) (1.0 equiv), N-methyl amino acid ester hydrochloride (e.g., Sarcosine methyl ester HCl) (1.2 equiv), 10% NaOH aqueous solution.

  • Solvents: Anhydrous Acetone, Dichloromethane (DCM), Brine.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 10 mL or 30 mL reaction vials.

Step-by-Step Methodology

Step 1: Sulfonic Acid Activation

  • In a 10 mL microwave-safe sealed tube, dissolve the sulfonic acid (1.0 mmol) and TCT (0.5 mmol) in anhydrous acetone (3.0 mL).

  • Add NEt₃ (1.0 mmol) dropwise. Causality Note: NEt₃ acts as a proton scavenger, driving the formation of the activated sulfonyl-triazine intermediate.

  • Seal the tube and subject it to microwave irradiation at 80 °C for 20 minutes (Power limit: 50 W).

  • Self-Validation Check: After cooling, a white precipitate (cyanuric acid salts) will form. Spot the supernatant on a TLC plate (Eluent: EtOAc/Hexane 1:1). The highly polar sulfonic acid baseline spot should be completely consumed.

Step 2: N-Methyl Amine Coupling 5. Filter the reaction mixture through a short pad of Celite to remove the precipitated salts, collecting the filtrate in a new microwave vial. 6. To the filtrate, add the N-methyl amino ester hydrochloride (1.2 mmol) followed immediately by 1.2 equivalents of aqueous NaOH. Causality Note: The NaOH neutralizes the hydrochloride salt, generating the free secondary amine in situ for nucleophilic attack, while the short reaction time prevents ester saponification. 7. Seal the vial and irradiate at 50 °C for 10 minutes (Power limit: 50 W).

Step 3: Workup & Isolation 8. Dilute the cooled reaction mixture with DCM (15 mL). 9. Wash the organic layer sequentially with distilled water (10 mL), 5% aqueous Na₂CO₃ (10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Causality Note: The Na₂CO₃ wash removes any unreacted sulfonic acid, while the HCl wash removes unreacted amine. This orthogonal washing strategy guarantees high purity without column chromatography.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-methylsulfonamide ester.

Analytical Signatures & Troubleshooting

To ensure absolute trustworthiness of the synthesized derivative, verify the structure using the following analytical benchmarks:

  • ¹H NMR (CDCl₃): Look for the diagnostic N-methyl singlet. Due to the electron-withdrawing nature of the sulfonyl group, the N-CH₃ protons typically resonate downfield between δ 2.70 – 2.95 ppm . The ester methoxy (-OCH₃) group will appear as a sharp singlet around δ 3.60 – 3.80 ppm .

  • Troubleshooting Hydrolysis: If the ¹H NMR lacks the ester methoxy peak and LC-MS shows a mass of [M-14] (loss of methyl) or [M-28] (loss of ethyl), base-catalyzed ester hydrolysis has occurred. Solution: Reduce the MW coupling temperature to 40 °C or replace NaOH with a milder base such as K₂CO₃ during Step 2.

  • Troubleshooting Low Yield: If the starting sulfonic acid remains unconsumed, verify the anhydrous nature of the acetone. The TCT-activated intermediate is highly susceptible to premature aqueous hydrolysis back to the sulfonic acid.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]

  • Akili, S., Ben Hadda, D., Bitar, Y., Balash, A., & Fawaz Chehna, M. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11(4), 199-223. URL:[Link]

  • Imanzadeh, G., Zarei, M., & Khalafi-Nezhad, A. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Journal of the Iranian Chemical Society, 4(4), 467-475. URL:[Link]

Application Note: Scalable Synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for Ethyl 2-(N-methylmethylsulfonamido)acetate (CAS: 88512-39-4), a critical intermediate in medicinal chemistry. The protocol transitions from a laboratory-scale synthesis to a robust kilogram-scale process.[1] The selected route utilizes the sulfonylation of Sarcosine Ethyl Ester Hydrochloride with Methanesulfonyl Chloride (MsCl) . Key process improvements focus on exotherm management, impurity control (specifically ester hydrolysis), and the replacement of hazardous solvents with scalable alternatives where feasible.

Retrosynthetic Analysis & Strategy

The target molecule features a glycine core with two key substitutions: an ethyl ester and an


-methyl-

-mesyl functionality.
Route Selection

While multiple routes exist (e.g., alkylation of sulfonamides), the Nucleophilic Substitution of Sulfonyl Chlorides is selected for scale-up due to:

  • Atom Economy: High conversion rates with manageable byproducts (HCl salts).

  • Material Availability: Sarcosine ethyl ester and MsCl are commodity chemicals.

  • Purification: The product profile allows for simplified work-up (crystallization or distillation) compared to alkylation routes which often yield mixtures.

Reaction Scheme:



Mechanism & Thermodynamics

The reaction proceeds via a nucleophilic attack of the secondary amine (generated in situ from the hydrochloride salt) on the electrophilic sulfur of the sulfonyl chloride.

  • Thermodynamics: Highly exothermic (

    
    ). Heat removal is the critical process parameter (CPP).
    
  • Kinetics: Fast reaction rate; mass transfer limited at scale.

Process Development & Optimization

Solvent Screening

Standard protocols often use Dichloromethane (DCM). For scale-up, we evaluated alternatives to improve safety and environmental impact.

SolventSolubility (Start Material)Reaction RateWork-up EaseRecommendation
DCM ExcellentFastHigh (Low BP)Primary Choice (Process)
2-MeTHF GoodModerateGood (Phase sep)Green Alternative
Toluene Poor (Salt suspension)Slow (Heterogeneous)HighNot Recommended
Ethyl Acetate ModerateModerateModeratePossible (Hydrolysis risk)

Decision:DCM is retained for the primary protocol due to superior solubility of the amine salt, ensuring homogenous kinetics. 2-MeTHF is validated as a backup for green chemistry requirements.

Base Selection
  • Triethylamine (TEA): Selected over Pyridine. TEA is cheaper, easier to remove (lower BP, water-soluble salt), and less toxic.

  • Stoichiometry: 2.2 equivalents required (1 eq to free the amine, 1 eq to scavenge HCl, 0.2 eq excess).

Detailed Protocol: The "Golden Batch" (1.0 kg Scale)

This protocol is designed for a 10 L jacketed glass reactor.

Materials
  • Sarcosine Ethyl Ester HCl: 1.00 kg (6.51 mol)

  • Dichloromethane (DCM): 5.0 L (5 Vol)

  • Triethylamine (TEA): 1.45 kg (14.3 mol, 2.2 eq)

  • Methanesulfonyl Chloride (MsCl): 0.82 kg (7.16 mol, 1.1 eq)

  • 1M HCl (aq): For quench/wash

  • Sat. NaHCO₃: For neutralization

  • Brine: For drying[2]

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

  • Ensure reactor is clean, dry, and inerted with

    
    .
    
  • Charge DCM (5.0 L) and Sarcosine Ethyl Ester HCl (1.00 kg) . Agitate at 250 RPM.

  • Observation: White suspension forms.

Step 2: Free Basing

  • Cool reactor jacket to 0°C.

  • Add TEA (1.45 kg) via addition funnel over 30 minutes.

  • Critical Control: Maintain internal temperature

    
    .
    
  • Stir for 30 mins. The mixture will become a clearer solution as the free amine dissolves.

Step 3: Sulfonylation (Critical Exotherm)

  • Cool

    
     to -5°C to 0°C .
    
  • Charge MsCl (0.82 kg) slowly over 2–3 hours.

    • Rate Control: Adjust addition rate to keep

      
      .
      
    • Safety Note: MsCl is highly toxic.[3][4] Use closed transfer systems.

  • After addition, warm to 20–25°C over 1 hour.

  • Stir for 2 hours.

  • IPC (In-Process Control): Check conversion by HPLC/TLC. Target: < 1% Starting Material.

Step 4: Work-up

  • Cool to 10°C.

  • Quench with Water (3.0 L) . Agitate 15 mins, settle 15 mins.

  • Separate phases.[5] Collect organic (lower) layer.

  • Wash organic layer with 1M HCl (2.0 L) to remove excess TEA. (Keep pH > 3 to avoid ester hydrolysis).

  • Wash with Sat. NaHCO₃ (2.0 L) .

  • Wash with Brine (2.0 L) .

Step 5: Isolation

  • Dry organic layer over

    
     or via azeotropic distillation.
    
  • Concentrate under vacuum (

    
    ) to an oil.
    
  • Crystallization (Optional): If product solidifies, recrystallize from EtOAc/Heptane (1:3). If oil, high-vacuum distillation can be performed (bp ~140°C @ 0.5 mmHg), but crude purity is often >98% and sufficient for next steps.

Process Visualization

Reaction Pathway

The following diagram illustrates the chemical transformation and intermediate states.

ReactionPathway Start Sarcosine Ethyl Ester HCl Inter Free Amine Intermediate Start->Inter Deprotonation Base Triethylamine (Base) Base->Inter TS Transition State (Tetrahedral) Inter->TS + MsCl (Exothermic) MsCl Methanesulfonyl Chloride MsCl->TS Prod Ethyl 2-(N-methyl- methylsulfonamido)acetate TS->Prod Elimination of Cl- ByProd TEA-HCl Salt TS->ByProd

Caption: Chemical pathway from Sarcosine salt to Sulfonamide, highlighting the critical deprotonation and substitution steps.

Scale-Up Workflow

The operational flow for the 1kg scale batch.

ProcessFlow Setup Reactor Prep N2 Purge, Dry Charge Charge Start Materials DCM + Sarc-OEt.HCl Setup->Charge Cool1 Cool to 0°C Charge->Cool1 AddBase Add TEA (Exotherm 1) Cool1->AddBase Cool2 Cool to -5°C AddBase->Cool2 AddMsCl Add MsCl Slowly (CRITICAL EXOTHERM) Cool2->AddMsCl React Reaction 20°C, 2 hrs AddMsCl->React Quench Quench & Wash Water -> HCl -> Bicarb React->Quench Isolate Concentration & Drying Quench->Isolate

Caption: Step-by-step unit operations for the 1kg scale-up process.

Process Safety & Critical Quality Attributes (CQAs)

Hazard Analysis
  • Methanesulfonyl Chloride (MsCl):

    • Hazard:[3][4][6][7] Highly toxic (inhalation), corrosive, lachrymator. Reacts violently with water.

    • Control: Use double-contained lines. Scrubber system charged with dilute NaOH to neutralize HCl/MsCl vapors.

  • Thermal Runaway:

    • Hazard:[3][4][6][7] Rapid addition of MsCl can overwhelm cooling capacity, leading to solvent boiling (DCM bp 40°C) and pressure buildup.

    • Control: Automated dosing pump interlocked with reactor temperature (

      
       stops addition).
      
Critical Quality Attributes (CQAs)
ParameterSpecificationControl Strategy
Purity (HPLC) > 98.0%Proper washing of TEA salts; avoiding hydrolysis.
Residual TEA < 0.5%Acidic wash (1M HCl) efficiency.
Water Content < 0.1%Drying step effectiveness (Karl Fischer titration).
Appearance Clear Oil / White SolidRemoval of colored impurities via silica plug if necessary.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterCheck pH during work-up. Do not allow pH > 9 or < 2 for extended periods.
High Impurity (Start Mat) Incomplete reactionCheck MsCl quality (hydrolyzes over time). Add 0.1 eq extra MsCl.
Product Color (Yellow) Oxidation / TEA impuritiesWash organic layer with 5% Citric Acid instead of HCl. Use fresh TEA.
Slow Phase Separation Emulsion formationAdd brine; filter through Celite pad if solids are present.

References

  • Organic Syntheses. Peptide Syntheses Using N-Ethyl-5-Phenylisoxazolium-3'-Sulfonate. (General reference for amino acid ester handling). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sarcosine Mesylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically designed for researchers and drug development professionals experiencing low yields or isolation failures during the synthesis of N-mesylsarcosine (N-methyl-N-methanesulfonylglycine).

Mechanistic Insights & Root Cause Analysis (FAQs)

Q: Why is my N-mesylsarcosine yield consistently below 50% despite using an excess of Methanesulfonyl Chloride (MsCl)? A: Low yields in the mesylation of sarcosine are rarely due to the inherent reactivity of the secondary amine. Instead, they are almost always caused by a misalignment of pH control, leading to competing side reactions. Sarcosine has two pKa values: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (carboxylic acid) and 

(amine)[1]. For the amine to act as a nucleophile, it must be deprotonated. However, if the pH exceeds 10.5, hydroxide ions (

) will rapidly outcompete the amine, hydrolyzing MsCl into methanesulfonic acid (waste). Conversely, if the pH drops below 9.0 as HCl is generated during the reaction, the amine protonates and the reaction stalls.

Q: How does temperature affect the mesylation of sarcosine? A: The reaction between MsCl and an amine is highly exothermic. If the temperature is allowed to rise above 5 °C during the addition phase, the rate of MsCl hydrolysis increases exponentially compared to the rate of N-mesylation. Maintaining a strict 0–5 °C environment is critical for maximizing the nucleophilic attack of the amine over the hydrolytic degradation of the electrophile[2].

Q: I see a secondary byproduct in my LC-MS/TLC. What is it? A: If you are using a large excess of MsCl (>1.5 eq), the newly formed N-mesylsarcosine can undergo a secondary reaction. The carboxylate group can attack unreacted MsCl, forming a mixed anhydride. This over-reaction consumes your product and generates impurities that complicate downstream isolation[3].

Visualizing the Reaction & Troubleshooting Workflows

ReactionPathway Sarcosine Sarcosine (Amine Nucleophile) Product N-Mesylsarcosine (Target Product) Sarcosine->Product Base (pH 9-10) 0-5°C MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product Nucleophilic Attack Hydrolysis Methanesulfonic Acid (Hydrolysis Waste) MsCl->Hydrolysis H2O, High pH (>10) High Temp MixedAnhydride Mixed Anhydride (Over-reaction) Product->MixedAnhydride Excess MsCl Carboxylate Attack

Caption: Reaction pathway of sarcosine mesylation including competing hydrolysis and over-reaction.

Troubleshooting Start Low Yield Identified (<50%) CheckReaction Is starting material consumed? (TLC/HPLC) Start->CheckReaction YesConsumed Yes CheckReaction->YesConsumed NoConsumed No CheckReaction->NoConsumed CheckExtraction Check Extraction pH Acidify to pH 1.5-2.0 YesConsumed->CheckExtraction CheckpH Check Reaction pH Maintain pH 9.5-10.0 NoConsumed->CheckpH CheckTemp Control Temp Keep at 0-5°C NoConsumed->CheckTemp Success Product Recovered CheckpH->Success Amine Deprotonated CheckExtraction->Success Extract with EtOAc/Brine CheckTemp->Success Prevent Hydrolysis

Caption: Troubleshooting workflow for resolving low yield in N-mesylsarcosine synthesis.

Product Isolation Challenges

Q: My reaction went to completion, but I can't extract the N-mesylsarcosine into the organic phase. What went wrong? A: N-mesylsarcosine is highly water-soluble. Because the pKa of the constituent carboxylic acid is ~2.23[1], extracting the product at a neutral or mildly acidic pH (e.g., pH 4–5) leaves a significant portion of the molecule in its ionized carboxylate form. This ionic species will not partition into an organic solvent like Ethyl Acetate (EtOAc).

Solution: You must drive the pH down to 1.5–2.0 using concentrated HCl to fully protonate the carboxylic acid. Additionally, saturating the aqueous layer with NaCl (salting out) dramatically improves the partition coefficient into the organic phase.

Quantitative Data: Reaction Condition Matrix

Solvent SystemBase UsedTemperaturepH ControlTypical YieldPrimary Failure Mode
H₂O (Schotten-Baumann)NaOH (aq)0–5 °C9.5 – 10.080–90%Poor extraction if not acidified to pH < 2
H₂O (Schotten-Baumann)NaOH (aq)20–25 °C9.5 – 10.040–50%Rapid MsCl hydrolysis
DCM / DMF (Anhydrous)Triethylamine0 °C to RTN/A70–85%Difficult removal of TEA salts
H₂O / THF (1:1)Na₂CO₃0–5 °C~10.075–85%Mixed anhydride formation (over-reaction)

Self-Validating Experimental Protocol

Optimized Schotten-Baumann Protocol for N-Mesylsarcosine Synthesis

This protocol utilizes continuous pH monitoring to create a self-validating feedback loop, ensuring the amine remains nucleophilic while minimizing MsCl hydrolysis[3],[2].

Step 1: Preparation & Cooling Dissolve sarcosine (1.0 eq) in 2M NaOH (aq) to achieve an initial pH of ~10.0. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Pre-cooling prevents the exothermic shock that drives hydrolysis during the initial addition of the electrophile.

Step 2: Electrophile Addition Dissolve Methanesulfonyl chloride (MsCl, 1.2 eq) in a minimal volume of THF. Using an addition funnel, add the MsCl solution dropwise over 30–60 minutes. Causality: Slow addition maintains a low steady-state concentration of MsCl, reducing the probability of mixed anhydride formation.

Step 3: Active pH Maintenance (Critical Step) Concurrently monitor the reaction using a pH meter. As MsCl reacts, HCl is generated, dropping the pH. Add 2M NaOH dropwise to maintain the pH strictly between 9.5 and 10.0. Causality: If the pH drops below 9.0, the reaction stalls; if it exceeds 10.5, the MsCl is destroyed by hydroxide ions.

Step 4: Maturation & Quenching Once addition is complete and the pH stabilizes (indicating the cessation of HCl generation), stir at 0–5 °C for 1 hour, then warm to room temperature for 2 hours. Wash the basic aqueous layer with diethyl ether (1x) to remove unreacted MsCl and non-polar organic impurities. Discard the ether layer.

Step 5: Acidification & Extraction Cool the aqueous layer back to 0 °C. Carefully add concentrated HCl dropwise until the pH reaches 1.5–2.0. Saturate the aqueous solution with solid NaCl. Extract the acidic aqueous layer with Ethyl Acetate (3x). Causality: Full protonation of the carboxylic acid (pKa 2.23) is mandatory for organic phase partitioning.

Step 6: Isolation Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified N-mesylsarcosine as a solid.

References

1. - RSC Advances, 2016.[3] 2. - BenchChem, 2025.[2] 3. - DrugFuture Chemical Database.[1]

Sources

Removing unreacted methanesulfonyl chloride from ethyl ester products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization Guide Topic: Removing Unreacted Methanesulfonyl Chloride (MsCl) from Ethyl Ester Products

As a Senior Application Scientist, I frequently encounter workflows where researchers struggle to isolate base-sensitive ethyl esters after a mesylation reaction. Methanesulfonyl chloride (MsCl) is a highly reactive, electrophilic reagent. However, when used in excess, its removal becomes a kinetic and chemoselective challenge. This guide provides field-proven, self-validating protocols to eliminate MsCl without compromising the structural integrity of your ethyl ester products.

Diagnostic FAQs: Understanding the Chemical Causality

Q1: Why does unreacted MsCl persist in my organic layer after a standard water wash? A1: MsCl is an electrophilic sulfonyl chloride, but its hydrolysis in neutral, cold water is kinetically slow. Without a nucleophilic catalyst or a base to act as an acid scavenger, unreacted MsCl will remain in the organic phase (e.g., dichloromethane or ethyl acetate). If left unquenched, it will slowly hydrolyze during concentration, releasing highly acidic methanesulfonic acid (MSA) and HCl, which can severely degrade your target molecule[1].

Q2: Can I use strong aqueous bases (like NaOH or KOH) to accelerate the quench? A2: No. While strong bases rapidly hydrolyze MsCl, they will simultaneously cause the saponification (base-promoted hydrolysis) of your ethyl ester product. Ethyl esters are highly susceptible to cleavage under strongly basic conditions, yielding a carboxylic acid salt and ethanol. Therefore, a mild, chemoselective quenching strategy is required to preserve the ester linkage[1].

Q3: How do amine scavengers selectively remove MsCl without damaging the ethyl ester? A3: Amine scavengers, such as N,N-dimethylethylenediamine, exploit the rapid reaction kinetics between primary amines and sulfonyl chlorides. The primary amine attacks the MsCl to form a sulfonamide. Because N,N-dimethylethylenediamine also contains a tertiary amine, the resulting adduct remains highly basic and polar. This allows the entire MsCl-adduct to be effortlessly extracted into the aqueous phase during a mild acidic wash, leaving the neutral ethyl ester safely in the organic layer[2].

Workflow: Selecting the Optimal Quenching Strategy

Workflow N1 Unreacted MsCl with Ethyl Ester N2 Evaluate Ester Base Sensitivity N1->N2 N3 Robust Ester N2->N3 Sterically hindered N4 Labile Ester N2->N4 Prone to saponification N5 Protocol 1: Aqueous NaHCO3 N3->N5 N6 Protocol 2: Amine Scavenger N4->N6 Cost-effective N7 Protocol 3: PS-Trisamine Resin N4->N7 High-throughput / Pharma N8 Pure Product (MsCl Free) N5->N8 Liquid-Liquid Extraction N6->N8 Mild Acid Wash N7->N8 Filtration

Decision matrix for selecting the optimal methanesulfonyl chloride quenching strategy.

Quantitative Comparison of Quenching Methods

Quenching MethodActive ReagentRelative Quench TimeEster Hydrolysis RiskRemoval Mechanism
Aqueous Base Saturated NaHCO₃2 - 4 hoursModerateLiquid-Liquid Extraction (Aqueous)
Amine Scavenger N,N-Dimethylethylenediamine< 15 minutesLowMild Acidic Wash (Aqueous)
Solid-Phase PS-Trisamine Resin30 - 60 minutesVery LowFiltration (Solid-Liquid)

Step-by-Step Experimental Methodologies

Protocol 1: Mild Aqueous Bicarbonate Quench (For Robust/Sterically Hindered Esters)

Causality: Saturated NaHCO₃ provides a mildly basic biphasic environment (pH ~8) that accelerates MsCl hydrolysis into water-soluble MSA and HCl salts without being strong enough to rapidly cleave sterically hindered ethyl esters[1].

  • Dilution: Dilute the crude reaction mixture with an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Quench: Cool the mixture to 0 °C. Slowly add an equal volume of cold, saturated aqueous NaHCO₃. (Caution: CO₂ gas will evolve. Vent frequently.)

  • Agitation: Stir vigorously at room temperature for 2 to 4 hours to ensure complete hydrolysis of the MsCl[1].

  • Validation: Spot the organic layer on a TLC plate. MsCl typically runs high (Rf ~0.8 in 3:1 Hexanes:EtOAc) and stains bright white/yellow with KMnO₄. Ensure this spot is absent.

  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and wash once with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Amine Scavenger Quench (For Labile Esters)

Causality:N,N-dimethylethylenediamine acts as a chemical sponge. It outcompetes water for the electrophilic MsCl, forming a highly polar derivative that is easily washed away, preventing any prolonged exposure of the ester to basic or acidic extremes[2].

  • Reagent Addition: To the crude reaction mixture at room temperature, add 1.5 equivalents of N,N-dimethylethylenediamine (relative to the calculated excess of MsCl).

  • Incubation: Stir the mixture for 15 minutes. The primary amine will rapidly attack the unreacted MsCl, forming a polar sulfonamide adduct[2].

  • Acidic Wash: Dilute the mixture with DCM. Wash the organic layer with cold 1M HCl or saturated aqueous NH₄Cl. The acidic wash protonates the tertiary amine of the scavenger adduct, pulling it entirely into the aqueous phase.

  • Neutralization: Wash the organic layer once with saturated NaHCO₃ to neutralize any residual acid, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 3: Polymer-Bound Scavenger (For Ultra-Sensitive Intermediates)

Causality: PS-Trisamine (polystyrene-supported tris(2-aminoethyl)amine) relies on solid-liquid phase separation. The resin covalently captures the unreacted MsCl. Because the reaction occurs on the solid support, the ethyl ester product remains completely untouched in the liquid phase, avoiding aqueous workup entirely.

  • Resin Preparation: Swell the PS-Trisamine resin in DCM for 10 minutes prior to use.

  • Addition: Add 3.0 to 3.5 equivalents of PS-Trisamine resin (relative to excess MsCl) directly to the crude reaction mixture.

  • Agitation: Gently agitate (do not use a magnetic stir bar, which can crush the resin; use an orbital shaker or overhead stirrer) for 30 to 60 minutes at room temperature.

  • Validation: Confirm the disappearance of the MsCl via TLC or LC-MS.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin-bound MsCl. Wash the resin cake with a small volume of DCM to recover any trapped product.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the pure ethyl ester.

References

  • Title : Argonaut Quest Training Workshop 2 Source : ArtisanTG URL :[Link]

Sources

Technical Support Center: Optimizing Base Catalysts for N-Sulfonylation of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-sulfonylation of amino acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. My goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your valuable chiral products.

The N-sulfonylation of amino acid esters is a cornerstone reaction for installing the ubiquitous sulfonamide functional group, a key pharmacophore in numerous therapeutic agents. However, the bifunctional nature of amino acid esters—possessing a nucleophilic amine and an electrophilic, base-sensitive ester—presents unique challenges. The selection of the base catalyst is not merely about scavenging the HCl byproduct; it is a critical decision that dictates reaction rate, yield, and, most importantly, the preservation of stereochemical integrity.

This guide is structured to address your challenges from multiple angles, starting with quick-find FAQs and progressing to in-depth troubleshooting guides complete with mechanistic explanations and detailed protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: Why is the choice of base so critical in the N-sulfonylation of amino acid esters?

    • Q2: My reaction is slow or incomplete. What is the first thing I should check?

    • Q3: I'm observing a new, more polar spot on my TLC. What could it be?

    • Q4: How can I avoid racemization of my chiral center?

    • Q5: What is the role of 4-DMAP, and when should I use it?

  • Troubleshooting In-Depth: Low Yield & Incomplete Reactions

    • Problem Analysis Workflow

    • Issue 1: Poor Reagent Quality

    • Issue 2: Suboptimal Base Selection (Basicity vs. Steric Hindrance)

    • Issue 3: Steric Hindrance in the Substrate

  • Troubleshooting In-Depth: Side Reactions & Impurities

    • Side Reaction 1: Epimerization/Racemization at the α-Carbon

    • Side Reaction 2: Hydrolysis of the Ester Group (Saponification)

    • Side Reaction 3: Formation of Chlorinated Byproducts

  • Quantitative Data Reference

    • Table 1: Comparison of Common Organic Bases

  • Validated Experimental Protocols

    • Protocol 1: General Procedure for N-Sulfonylation of a Non-Hindered Amino Acid Ester

    • Protocol 2: Optimized Protocol for Sterically Hindered Amino Acid Esters Using DMAP Catalysis

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the N-sulfonylation of amino acid esters?

The base serves two primary functions: it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product, and it can influence the rate and mechanism of the reaction.[1] For amino acid esters, an inappropriate base can lead to critical side reactions such as racemization of the sensitive α-carbon or hydrolysis of the ester moiety.[2] A base that is too strong or not sterically hindered can promote epimerization, while a base that is too nucleophilic (like pyridine under certain conditions) can lead to byproducts.[3][4]

Q2: My reaction is slow or incomplete. What is the first thing I should check?

The first step is to verify the quality of your sulfonyl chloride. These reagents are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3] Use a fresh bottle or a properly stored reagent. If the reagent is confirmed to be active, the issue likely lies with insufficient reactivity, which can be addressed by increasing the temperature (with caution) or, more effectively, by using a more potent catalytic system, such as adding a catalytic amount of 4-DMAP alongside your stoichiometric base.[5]

Q3: I'm observing a new, more polar spot on my TLC. What could it be?

This is a classic sign of ester hydrolysis, which produces the corresponding carboxylic acid.[6] This side reaction, also known as saponification, is promoted by strong bases and the presence of water in the reaction mixture.[7] Ensure all your reagents and solvents are anhydrous. If the problem persists, consider using a weaker or more sterically hindered base that is less likely to act as a nucleophile towards the ester carbonyl.

Q4: How can I avoid racemization of my chiral center?

Racemization occurs via the deprotonation of the α-proton, a process favored by strong, non-hindered bases.[4][8] The key to preserving stereochemical integrity is to use a base that is strong enough to scavenge HCl but is too sterically bulky to abstract the α-proton. Bases like N,N-diisopropylethylamine (DIPEA or Hünig's Base) are often preferred over triethylamine (TEA) for this reason.[9] Additionally, running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress the rate of racemization.[4]

Q5: What is the role of 4-DMAP, and when should I use it?

4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[5] This intermediate is much more electrophilic than the sulfonyl chloride itself, dramatically accelerating the rate of sulfonylation, especially for sterically hindered or less nucleophilic amines.[5][10] You should use a catalytic amount (1-10 mol%) of DMAP in conjunction with a stoichiometric, non-nucleophilic base (like TEA or DIPEA) when dealing with sluggish reactions or sterically demanding amino acid esters.[5]

Troubleshooting In-Depth: Low Yield & Incomplete Reactions

Low conversion is one of the most common frustrations in synthesis. Before making drastic changes, a systematic approach to identifying the root cause is essential.

Problem Analysis Workflow

start Low Yield / Incomplete Reaction reagent_check Check Reagent Quality (Sulfonyl Chloride, Solvent) start->reagent_check Start Here base_issue Is Base Optimal? reagent_check->base_issue Reagents OK solution1 Use Fresh Reagents Ensure Anhydrous Conditions reagent_check->solution1 Problem Found steric_issue Is Substrate Sterically Hindered? base_issue->steric_issue Yes solution2 Switch to a Stronger, Hindered Base (e.g., DIPEA) or Add DMAP Catalyst base_issue->solution2 No solution3 Add DMAP Catalyst Increase Reaction Time/Temp (with caution) steric_issue->solution3 Yes

Caption: Workflow for diagnosing low-yield N-sulfonylation reactions.

Issue 1: Poor Reagent Quality

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can convert the reactive sulfonyl chloride into the inert sulfonic acid, halting the reaction. Similarly, wet solvents or amine starting material can consume the electrophile non-productively.

Troubleshooting Steps:

  • Verify Sulfonyl Chloride Activity: If in doubt, run a small-scale control reaction with a simple, unhindered amine like benzylamine. If this reaction also fails, the sulfonyl chloride is the culprit.

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure glassware is oven- or flame-dried before use. Store reagents over desiccants and handle them under an inert atmosphere (N₂ or Ar).

Issue 2: Suboptimal Base Selection (Basicity vs. Steric Hindrance)

Causality: The ideal base is sufficiently basic to neutralize HCl efficiently but is also sterically hindered to prevent side reactions like racemization or acting as a nucleophile itself.[4][9] Triethylamine (TEA) is a common choice, but for sensitive substrates, its relatively small steric profile can be problematic. N,N-Diisopropylethylamine (DIPEA) offers significantly more steric bulk around the nitrogen atom, making it a poorer nucleophile and less capable of abstracting the α-proton, thereby minimizing side reactions.[9]

Troubleshooting Steps:

  • Evaluate Base Properties: Refer to Table 1. If you are using TEA and observing side products or incomplete reaction with a valuable substrate, switch to DIPEA.

  • Consider Proton Sponges: For extremely sensitive systems where even trace proton activity is detrimental, a non-nucleophilic, highly basic "proton sponge" like 1,8-Bis(dimethylamino)naphthalene can be employed, though its cost is higher.

Issue 3: Steric Hindrance in the Substrate

Causality: Amino acid esters with bulky side chains (e.g., Valine, Isoleucine, tert-Leucine) present significant steric congestion around the amine nitrogen.[11][12] This physical obstruction slows the rate of nucleophilic attack on the sulfonyl chloride. A standard base like TEA may not be sufficient to drive the reaction to completion in a reasonable timeframe.

Troubleshooting Steps:

  • Introduce a Nucleophilic Catalyst: This is the ideal scenario for using catalytic 4-DMAP. The highly reactive N-sulfonyl-DMAP intermediate it forms is less sterically demanding and more susceptible to attack by the hindered amine.[5]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously and with careful monitoring by TLC or LCMS, as higher temperatures also accelerate side reactions like racemization and ester hydrolysis.

  • Extend Reaction Time: For hindered substrates, reactions may simply require longer times to reach completion, sometimes up to 24-48 hours.

Troubleshooting In-Depth: Side Reactions & Impurities

Side Reaction 1: Epimerization/Racemization at the α-Carbon

Mechanism: The hydrogen atom on the α-carbon of an amino acid ester is weakly acidic. A sufficiently strong and non-hindered base can abstract this proton to form an enolate intermediate. This planar enolate loses its stereochemical information, and upon re-protonation, can yield a mixture of R and S enantiomers.[4]

sub Chiral Amino Acid Ester (L-isomer) enolate Planar Enolate Intermediate (Achiral) sub->enolate - H⁺ base Strong, Non-Hindered Base (e.g., TEA) l_iso L-isomer (Retention) enolate->l_iso + H⁺ d_iso D-isomer (Inversion) enolate->d_iso + H⁺ proton Proton Source (e.g., H-Base⁺)

Caption: Mechanism of base-catalyzed racemization of amino acid esters.

Prevention Strategies:

  • Use a Sterically Hindered Base: Switch from TEA to DIPEA or 2,4,6-collidine. Their bulky alkyl groups physically block access to the α-proton.[4]

  • Maintain Low Temperatures: Conduct the reaction at 0 °C or below. The activation energy for proton abstraction is often higher than that for N-sulfonylation, so lower temperatures disproportionately slow the undesired side reaction.

  • Avoid Excess Base: Use the minimum amount of base required for the reaction (typically 1.1-1.5 equivalents).

Side Reaction 2: Hydrolysis of the Ester Group (Saponification)

Mechanism: Under basic conditions, the hydroxide ion (if water is present) or the amine base itself can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ester and forming a carboxylate salt and the corresponding alcohol.[6] This is an irreversible process as the resulting carboxylate is deprotonated and unreactive towards further nucleophilic attack.[13]

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. The primary nucleophile for hydrolysis is hydroxide, which forms from the reaction of the base with water.

  • Use Non-Nucleophilic Bases: Highly hindered bases like DIPEA are much less likely to attack the ester carbonyl compared to less hindered bases.

  • Limit Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the likelihood of this and other side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Side Reaction 3: Formation of Chlorinated Byproducts

Causality: This side reaction is particularly prevalent when pyridine is used as the base. Pyridine can react with the sulfonyl chloride to form the sulfonylpyridinium salt. The displaced chloride ion can then act as a nucleophile, attacking the alkyl group of the ester (especially for methyl or ethyl esters) in an Sₙ2 reaction to yield an alkyl chloride.

Prevention Strategies:

  • Avoid Pyridine as the Primary Base: While pyridine can be an effective catalyst, its use as a stoichiometric base/solvent is often problematic.

  • Use a Non-Nucleophilic Base System: The combination of a hindered tertiary amine base like TEA or DIPEA with a catalytic amount of DMAP is a much more robust system that avoids the generation of nucleophilic byproducts.[3]

Quantitative Data Reference

The choice of base is a data-driven decision. The following table provides pKₐ values, which indicate basicity, and highlights steric properties to guide your selection. A higher pKₐH in a given solvent indicates a stronger base.

Table 1: Comparison of Common Organic Bases for N-Sulfonylation

Base Structure pKₐH (in Acetonitrile)[1] pKₐH (in DMSO)[3] Steric Hindrance Key Application Notes
Triethylamine (TEA) Et₃N 18.82 9.0 Low Standard, cost-effective acid scavenger. Risk of racemization with sensitive substrates.
Pyridine C₅H₅N 12.53 3.4 Low Can act as a nucleophilic catalyst but may generate chlorinated byproducts.[3] Not recommended as a primary base.
N,N-Diisopropylethylamine (DIPEA) (i-Pr)₂NEt 19.33 10.5 High Recommended for chiral substrates. Bulky isopropyl groups minimize racemization and nucleophilic attack on the ester.[9]
4-Dimethylaminopyridine (DMAP) Me₂N-C₅H₄N 18.06 9.6 Medium Potent nucleophilic catalyst. Used in catalytic amounts (1-10 mol%) to accelerate slow reactions, especially with hindered substrates.[5]
2,4,6-Collidine C₈H₁₁N 17.58 7.6 High A highly hindered, non-nucleophilic base. An excellent alternative to DIPEA for preventing racemization.[4]

| Proton Sponge™ | C₁₄H₁₈N₂ | 18.62 | 7.5 | Very High | A very strong, non-nucleophilic base. Used for extremely acid-sensitive substrates where complete proton scavenging is required. |

Validated Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of a Non-Hindered Amino Acid Ester (e.g., Glycine Methyl Ester)

This protocol is a robust starting point for simple amino acid esters where steric hindrance and racemization are of minimal concern.

Materials:

  • Amino acid ester hydrochloride (1.0 eq.)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amino acid ester hydrochloride (1.0 eq.) and suspend it in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.2 eq.) to the suspension. The extra equivalent is to neutralize the hydrochloride salt. Stir for 10 minutes; the solution should become clear.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.05 eq.) portion-wise or as a solution in a small amount of anhydrous DCM. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride and sulfonic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Optimized Protocol for Sterically Hindered Amino Acid Esters (e.g., Valine tert-Butyl Ester) Using DMAP Catalysis

This protocol is designed to overcome the slow reaction rates associated with sterically congested substrates while minimizing side reactions.

Materials:

  • Sterically hindered amino acid ester (1.0 eq.)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amino acid ester (1.0 eq.), DIPEA (1.5 eq.), and DMAP (0.05 eq.) in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution. A slight exotherm may be observed; maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every hour by TLC or LCMS. Due to the catalyst, the reaction should proceed significantly faster than without it, but may still require several hours to overnight for highly hindered cases.

  • Work-up & Isolation: Follow steps 6 and 7 from Protocol 1. The work-up will effectively remove the catalytic DMAP along with the excess DIPEA.

References

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Miyazawa, T., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

  • Miller, S. J., et al. (2005). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society. [Link]

  • Kütt, A., et al. (2024, September 9). pKa data in non-aqueous solvents. University of Tartu. [Link]

  • Lakrout, S., et al. (2014). Sulfonylation of amino acid esters hydrochloride. ResearchGate. [Link]

  • Shaw, S. A., et al. (2010). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. ResearchGate. [Link]

  • Davies, S. G., et al. (2015). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Albanese, D., et al. (2012). 6 Synthesis of N-Alkyl Amino Acids. Science of Synthesis. [Link]

  • James, A. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Carey, F. A. (n.d.). 5. Hydrolysis of an Ester. McGraw Hill. [Link]

  • Ashenhurst, J. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]

  • Carey, F. A. (n.d.). 5. Hydrolysis of an Ester. [Link]

  • Ashenhurst, J. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-268. [Link]

  • James, A. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(N-methylmethylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-MS-SAR-001 Subject: Troubleshooting & Optimization for Flash Chromatography of N-Mesyl Sarcosine Ethyl Ester Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the purification of Ethyl 2-(N-methylmethylsulfonamido)acetate (also known as N-Mesyl Sarcosine Ethyl Ester).

The Core Challenge: Unlike aromatic sulfonamides (e.g., tosylates), this molecule lacks a strong UV chromophore, making detection difficult. Furthermore, the separation is often defined by removing the polar, basic starting material (Sarcosine ethyl ester) from the neutral, moderately polar product.

Quick Physical Profile:

  • Structure:

    
    
    
  • Boiling Point: High (Not distillable at standard pressure).

  • State: Viscous oil or low-melting solid.

  • UV Activity: Poor (Weak absorption <220 nm).

  • Key Impurity: Unreacted Sarcosine ethyl ester (Sticks to silica/streaks).

Module 1: Pre-Purification & Method Development

Q: I cannot see my product on the TLC plate under UV (254 nm). Is my lamp broken?

A: No, your lamp is fine. Your molecule is "UV-Silent." The target molecule lacks a conjugated


-system (aromatic ring). The ester and sulfonamide groups absorb weakly in the deep UV range (200–215 nm), which is often obscured by solvent cutoff.

Protocol: Visualization Strategy Do not rely on UV. Use chemical derivatization (staining).[1]

Stain TypeReactionAppearanceSuitability
Iodine (

) Chamber
Reversible adsorptionBrown spotsHigh. Quickest method for initial checks.
KMnO

(Basic)
OxidationYellow/White spots on purpleHigh. Excellent contrast for esters/sulfonamides.
PMA (Phosphomolybdic Acid) Oxidation/ReductionDark blue/green on light backgroundMedium. Good universal stain, requires heating.
Ninhydrin Reaction with aminesRed/PurpleNegative Control. Use this to detect impurities (starting amine). The product will NOT stain.
Q: My TLC shows a long streak starting from the baseline. What is happening?

A: This is likely your unreacted starting material (Sarcosine ethyl ester). Secondary amines interact strongly with the acidic silanol groups (


) on the silica gel, causing "tailing."

The Fix:

  • Chemical Wash (Recommended): Before the column, wash your organic reaction mixture with 1N HCl. The amine will protonate and move to the aqueous layer. The sulfonamide (product) will remain in the organic layer. This is far more efficient than chromatographic separation.

  • Mobile Phase Modifier: If you must separate on the column, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica surface.

Module 2: The Chromatography Run

Q: What solvent system should I use?

A: Use a Hexane/Ethyl Acetate (EtOAc) gradient. Despite the sulfonamide group, the ethyl and methyl groups provide significant lipophilicity.

Standard Gradient Protocol:

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Flow Rate: 15–25 mL/min (for a 12g column).

Time (CV*)% EtOAc in HexanesPurpose
0–20%Column equilibration.
2–50%

10%
Elute non-polar impurities (e.g., mineral oil if NaH was used).
5–1510%

40%
Product Window. Expect elution around 25–35% EtOAc.
15–2040%

100%
Flush polar impurities (e.g., hydrolyzed acid).

*CV = Column Volumes

Q: My product is co-eluting with a byproduct. How do I improve resolution?

A: Switch to "Selectivity Tuning" using Dichloromethane (DCM). If Hex/EtOAc fails, the orthogonality of DCM/Methanol often works because DCM solubilizes the sulfonamide group differently due to its polarizability.

Alternative Isocratic System:

  • Solvent: 100% DCM initially, then gradient to 2% MeOH in DCM.

  • Note: DCM is UV-absorbing at low wavelengths; rely strictly on collected fraction staining.

Module 3: Troubleshooting & Logic Maps

Visualizing the Workflow

The following diagram illustrates the decision-making process for method development and troubleshooting.

PurificationLogic Start Crude Reaction Mixture CheckUV Check UV (254nm) Start->CheckUV UV_Fail No Spots Visible CheckUV->UV_Fail Likely Stain Use KMnO4 or Iodine Stain UV_Fail->Stain TLC_Run Run TLC (30% EtOAc/Hex) Stain->TLC_Run Decision Separation Quality? TLC_Run->Decision Good Distinct Spots Rf ~ 0.35 Decision->Good Streaking Streaking/Tailing Decision->Streaking CoElution Co-elution with SM Decision->CoElution Action_Good Proceed to Flash (Gradient 0-40% EtOAc) Good->Action_Good Action_Streak Add 1% TEA to Solvent OR Acid Wash Workup Streaking->Action_Streak Action_CoElute Switch Solvent System (DCM / MeOH) CoElution->Action_CoElute

Figure 1: Decision matrix for method development and troubleshooting purification of aliphatic sulfonamides.

Q: The product solidified in the fraction tubes. Is this normal?

A: Yes. this compound is often a low-melting solid. When the solvent evaporates or the concentration gets high in the fraction collector, it may crystallize.

  • Risk: This can block the needles of automated fraction collectors.

  • Fix: Ensure your collection tubes contain a small amount of solvent, or use a "Keep Wet" function if your fraction collector supports it.

Q: I have low yield. Where did it go?

A: Check the aqueous waste from your workup. While the ester is lipophilic, the sulfonamide group adds polarity. If you performed a very aggressive wash (e.g., large volumes of water) or if the ester hydrolyzed to the acid (


), the compound may be in the aqueous phase.
  • Test: Acidify the aqueous waste to pH 2 and extract with EtOAc. Run TLC on this extract. If spots appear, your product hydrolyzed or partitioned.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • BenchChem Technical Support. (2025). Monitoring Sulfonylation Reactions with TLC. [2]

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Polar Compounds.

  • Reich, H. J. (2024). Common TLC Stains and Their Preparation. University of Wisconsin-Madison Chemistry Database.

Sources

Controlling side reactions in the synthesis of sulfonamido acetates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Sulfonamido Acetates Senior Application Scientist Desk

Introduction

Welcome to the technical guide for the synthesis of sulfonamido acetates (e.g., N-sulfonyl glycine esters). These compounds serve as critical intermediates in the development of peptidomimetics, enzyme inhibitors, and anti-inflammatory agents.

The synthesis typically involves the nucleophilic attack of an amino acid ester (amine) on a sulfonyl chloride. While conceptually simple, this pathway is plagued by competing kinetics. The electron-withdrawing nature of the sulfonyl group and the lability of the ester moiety create a "perfect storm" for three primary side reactions: bis-sulfonylation , ester hydrolysis , and reagent decomposition .

This guide abandons generic advice in favor of mechanistic control strategies designed to isolate the mono-sulfonated product with high fidelity.

Part 1: Troubleshooting & FAQs

Category 1: Selectivity Control (Mono- vs. Bis-Sulfonylation)

Q1: I am observing a significant amount of a higher molecular weight impurity (+154 Da or similar). How do I prevent bis-sulfonylation?

Diagnosis: You are forming the bis-sulfonamide species (


).
Mechanism:  The product of the first reaction is a sulfonamide (

). The proton on this nitrogen is highly acidic (

) due to the strong electron-withdrawing sulfonyl group. If your reaction mixture contains excess base and sulfonyl chloride, the mono-sulfonamide is deprotonated to form a nucleophilic anion, which attacks a second equivalent of sulfonyl chloride.

Corrective Protocol:

  • Stoichiometry is King: Never use a large excess of sulfonyl chloride. Limit it to 1.0–1.1 equivalents .

  • Base Selection: Switch from strong bases (like NaOH in Schotten-Baumann conditions) to milder organic bases like N-methylmorpholine (NMM) or Sym-collidine . These are basic enough to scavenge HCl but sterically hindered and less likely to deprotonate the formed sulfonamide.

  • Order of Addition: Do not add the amine to the sulfonyl chloride. Instead, add the sulfonyl chloride solution dropwise to the amine solution at 0°C . This keeps the concentration of the electrophile low relative to the amine, statistically favoring the mono-reaction.

Q2: My reaction stalls with unreacted amine, but adding more sulfonyl chloride only increases the side products.

Diagnosis: The "stall" is likely due to HCl sequestration . Mechanism: As the reaction proceeds, HCl is generated. If you use a simple amine base (like Triethylamine) in a non-polar solvent (like DCM), the amine hydrochloride salt may precipitate or encapsulate the unreacted starting amine, rendering it unreactive.

Corrective Protocol:

  • Solvent Switch: Use a solvent that dissolves the amine salt, such as THF or Acetonitrile , or use a biphasic system (DCM/Water) with vigorous stirring.

  • Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a "nucleophilic catalyst," forming a highly reactive N-acylpyridinium-type intermediate that transfers the sulfonyl group to the amine faster than the amine can be protonated.

Category 2: Protecting the Ester (Hydrolysis Prevention)

Q3: The sulfonamide is forming, but I’m losing the ester group (forming the free acid). Why?

Diagnosis: Base-mediated Saponification . Mechanism: You are likely using aqueous basic conditions (Schotten-Baumann) or a nucleophilic base in the presence of adventitious water. The ester carbonyl is susceptible to attack by hydroxide ions (


), leading to hydrolysis.

Corrective Protocol:

  • Anhydrous Conditions: Move to an anhydrous organic system (DCM or THF) with an organic base (Et3N or DIPEA).

  • Temperature Control: If you must use aqueous conditions (e.g., for solubility), keep the temperature strictly at 0°C . Hydrolysis rates drop significantly at lower temperatures compared to the sulfonylation rate.

  • Buffer System: Avoid strong bases like NaOH. Use a saturated NaHCO₃ solution (pH ~8.5). This pH is sufficient to deprotonate the ammonium salt of the starting material (

    
    ) but too mild to rapidly hydrolyze the ester.
    
Category 3: Reagent Stability

Q4: My sulfonyl chloride starting material disappears, but no product is formed.

Diagnosis: Hydrolysis of the Electrophile . Mechanism: Sulfonyl chlorides are moisture-sensitive. They react with water to form sulfonic acids (


), which are non-electrophilic and will not react with your amine.

Corrective Protocol:

  • Quality Check: Verify the quality of your sulfonyl chloride.[1] If it is a liquid, it should be clear, not cloudy. If solid, check the melting point.

  • Recrystallization: Purify degraded sulfonyl chlorides by recrystallizing from dry hexane/toluene or distilling under vacuum.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket.

Part 2: Experimental Protocols

Method A: The "Anhydrous Precision" Protocol (Recommended)

Best for: Valuable substrates, avoiding hydrolysis, and preventing bis-sulfonylation.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Amino Acid Ester HCl salt (10 mmol) and anhydrous DCM (40 mL) .

  • Base Addition: Cool to 0°C (ice bath). Add Triethylamine (22 mmol) dropwise.

    • Note: 1 equiv neutralizes the HCl salt; 1 equiv scavenges the reaction HCl.

  • Electrophile Addition: Dissolve Sulfonyl Chloride (10.5 mmol) in anhydrous DCM (10 mL) . Add this solution dropwise over 20 minutes via a syringe pump or addition funnel.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Wash with 1M HCl (removes unreacted amine and excess Et3N).

    • Wash with Sat. NaHCO₃ (removes sulfonic acid byproducts).

    • Wash with Brine , dry over Na₂SO₄ , and concentrate.

Method B: The "Green" Biphasic Protocol (Schotten-Baumann)

Best for: Scale-up, water-soluble amines, and robust esters.

  • Setup: In a flask, dissolve Amino Acid Ester HCl (10 mmol) in Water (15 mL) and DCM (15 mL) .

  • Buffer: Add K₂CO₃ (25 mmol) .

    • Why K₂CO₃? It buffers the aqueous phase to pH ~10, sufficient for reaction but milder than NaOH.

  • Addition: Cool to 0°C . Add Sulfonyl Chloride (11 mmol) (solid or neat liquid) in small portions over 15 minutes.

  • Reaction: Vigorously stir (critical for biphasic transfer) at 0°C to RT for 4 hours.

  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[2]

Part 3: Data & Visualization

Table 1: Base Selection Guide for Sulfonylation
BaseTypepKa (Conj. Acid)Risk of Bis-sulfonylationRisk of Ester HydrolysisRecommended Use Case
Pyridine Aromatic Amine5.2High (Nucleophilic catalysis)LowTraditional solvent/base; difficult to remove.
Triethylamine (Et3N) Tertiary Amine10.75ModerateLowStandard organic synthesis.
DIPEA (Hünig's Base) Hindered Amine11.0LowVery LowSterically hindered substrates.
NaOH / KOH Inorganic Hydroxide15.7HighCritical Avoid for esters; use only for free acids.
NaHCO₃ / K₂CO₃ Inorganic Carbonate10.3LowLowBiphasic (Schotten-Baumann) reactions.
Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the kinetic competition between the desired pathway and the three primary failure modes.

ReactionPathways Start Sulfonyl Chloride (R-SO2-Cl) Product DESIRED PRODUCT (Sulfonamido Acetate) Start->Product + Amine (Kinetic Control) SulfonicAcid SIDE PRODUCT 3 Sulfonic Acid Start->SulfonicAcid + H2O (Moisture) Amine Amino Acid Ester (H2N-CH2-COOR) BisProduct SIDE PRODUCT 1 Bis-Sulfonamide Product->BisProduct + Excess R-SO2-Cl + Excess Base AcidProduct SIDE PRODUCT 2 Free Acid (Hydrolysis) Product->AcidProduct + OH- / H2O (Saponification)

Caption: Kinetic competition in sulfonylation. Green path represents the desired synthesis; red dashed paths indicate primary side reactions controlled by stoichiometry and moisture exclusion.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the Ester Intact? Start->Q1 Q2 Is the Sulfonyl Group Attached? Q1->Q2 Yes Sol1 Fix: Switch to Anhydrous Conditions (Method A) Q1->Sol1 No (Hydrolysis) Q3 Is there a +154 Da (approx) Mass Shift? Q2->Q3 Yes Sol2 Fix: Dry Solvents/Reagents Check R-SO2-Cl Quality Q2->Sol2 No (Reagent Failure) Sol3 Fix: Reduce R-SO2-Cl Equiv. Slow Addition at 0°C Q3->Sol3 Yes (Bis-sulfonylation)

Caption: Diagnostic flow for identifying and resolving common synthetic failures in sulfonamido acetate production.

References

  • BenchChem Technical Support. (2025).[3] Technical Support Center: Sulfonylation Reactions. Retrieved from

  • National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis: Recent Advances and Protocols. Retrieved from

  • Griffith University. (2005).[2] N-(2-Nitrophenylsulfonyl)glycine methyl ester: Structure and Synthesis. Retrieved from [2]

  • Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates and sulfonamides. Retrieved from

Sources

Technical Support Center: Improving Enantiomeric Purity of Substituted Sulfonamido Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when improving the enantiomeric purity of substituted sulfonamido ester intermediates. This document is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My chiral synthesis of a sulfonamido ester resulted in a low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantiomeric excess is a common challenge that can stem from several factors throughout the synthetic and purification process. The primary areas to investigate are:

  • Sub-optimal Reaction Conditions: The enantioselectivity of many asymmetric reactions is highly sensitive to parameters such as temperature, solvent, catalyst loading, and reaction time.

  • Racemization: The desired enantiomer may be racemizing under the reaction or work-up conditions. This can be caused by heat, the presence of acids or bases, or the formation of planar intermediates like carbocations.[1][2]

  • Impure Starting Materials or Reagents: The presence of impurities can interfere with the chiral catalyst or directing group, leading to a loss of stereocontrol.

  • Incorrect Analytical Method: The method used to determine the ee, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), may not be adequately resolved, leading to an inaccurate measurement.

Q2: I am using a chiral resolving agent to form diastereomeric salts, but the diastereomeric excess (d.e.) is not improving with recrystallization. What is happening?

A2: This is a classic sign of solid solution formation . A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[3] This results in a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective.[3]

Troubleshooting Solid Solution Formation:

  • Confirm the Solid Solution: The inability to improve d.e. after multiple recrystallizations is a strong indicator.[3]

  • Solvent Screening: Varying the solvent's polarity and hydrogen bonding capacity can alter the solubility and crystal packing of the diastereomeric salts, potentially preventing the formation of a solid solution.[3]

  • Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties, which may circumvent the solid solution issue.[3]

Q3: Can I use enzymatic resolution for my sulfonamido ester? What are the key parameters to optimize?

A3: Yes, enzymatic resolution can be a highly effective method for obtaining enantiomerically pure esters. Lipases and esterases are commonly used for the kinetic resolution of racemic esters.[4][5] The key is to find an enzyme and conditions that selectively hydrolyze one enantiomer, leaving the other unreacted.

Key Optimization Parameters for Enzymatic Resolution:

ParameterTypical Range/ValueRationale & Key ConsiderationsSupporting References
Enzyme Selection Various Lipases (e.g., Candida antarctica Lipase B)Different enzymes exhibit different enantioselectivities for a given substrate. Screening a panel of enzymes is often the first step.[5][6]
Solvent Organic or Aqueous/Co-solventThe solvent can significantly impact enzyme activity and enantioselectivity.[4][4]
Temperature 25°C - 60°CTemperature affects both reaction rate and enantioselectivity. Lowering the temperature can sometimes increase enantiomeric excess.[4][4][7]
pH (for aqueous systems) Enzyme-dependentEach enzyme has an optimal pH range for activity and stability. Extreme pH values can cause irreversible denaturation.[4][4]
Water Activity (for organic media) < 0.2Crucial for shifting the equilibrium towards synthesis (esterification) and maintaining enzyme activity.[7]
Substrate Ratio (Acid:Alcohol) 1:1 to 1:6An excess of the alcohol can shift the equilibrium but may also cause substrate inhibition.[7]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of sulfonamides?

A4: SFC offers several advantages for the chiral separation of sulfonamides and is often considered a complementary technique to HPLC.[8][9]

  • Higher Speed and Efficiency: SFC can provide faster separations and higher enantioresolutions per unit of time compared to HPLC.[9][10]

  • Easier Solvent Removal: The primary mobile phase component in SFC is carbon dioxide, which becomes a gas at atmospheric pressure, simplifying sample recovery.[11]

  • Improved MS Compatibility: SFC can be more easily hyphenated with mass spectrometry (MS) than normal-phase HPLC, which is often used for chiral separations.[10][12]

  • Different Selectivity: SFC can offer different chiral recognition mechanisms compared to HPLC, potentially resolving enantiomers that are difficult to separate by HPLC.[10]

II. Troubleshooting Guides

Guide 1: Improving Low Enantiomeric Excess in Asymmetric Synthesis

This guide provides a systematic approach to troubleshooting and optimizing asymmetric reactions that yield low enantiomeric excess (ee).

G start Low ee Observed check_analytical Verify Analytical Method (Chiral HPLC/SFC) start->check_analytical analytical_ok Method is Accurate check_analytical->analytical_ok Yes analytical_bad Develop/Optimize Analytical Method check_analytical->analytical_bad No check_racemization Investigate Racemization analytical_ok->check_racemization racemization_yes Modify Conditions to Prevent Racemization check_racemization->racemization_yes Yes racemization_no Racemization Unlikely check_racemization->racemization_no No end Improved ee Achieved racemization_yes->end optimize_reaction Optimize Reaction Parameters racemization_no->optimize_reaction temp Vary Temperature optimize_reaction->temp solvent Screen Solvents optimize_reaction->solvent catalyst Adjust Catalyst Loading/ Ligand optimize_reaction->catalyst time Conduct Time Course Study optimize_reaction->time temp->end solvent->end catalyst->end time->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: Overcoming Challenges in Diastereomeric Salt Resolution

This guide outlines steps to take when facing difficulties in separating diastereomeric salts, particularly when solid solution formation is suspected.

G start Low d.e. After Initial Crystallization recrystallize Perform Recrystallization start->recrystallize check_purity d.e. Improved? recrystallize->check_purity purity_yes Continue Recrystallization to Desired Purity check_purity->purity_yes Yes purity_no Suspect Solid Solution check_purity->purity_no No end_success High d.e. Achieved purity_yes->end_success solvent_screen Screen Different Solvents purity_no->solvent_screen check_solvent d.e. Improved? solvent_screen->check_solvent solvent_yes Optimize New Solvent System check_solvent->solvent_yes Yes solvent_no Change Resolving Agent check_solvent->solvent_no No solvent_yes->end_success end_failure Consider Alternative Resolution Method solvent_no->end_failure

Caption: Troubleshooting workflow for diastereomeric salt resolution.

III. Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Sulfonamido Esters

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess of a sulfonamido ester.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[13]

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[10][13]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.[13]

  • Sample: A racemic mixture of the sulfonamido ester (approximately 1 mg/mL) dissolved in the mobile phase.[13]

2. Initial Screening Conditions:

  • Mobile Phase: Start with a mixture of n-hexane and a polar modifier like IPA or ethanol. A common starting point is 90:10 (v/v) n-hexane:IPA.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).[13]

3. Optimization:

  • If no separation is observed, systematically vary the percentage of the polar modifier (e.g., 5%, 15%, 20%).

  • Try a different polar modifier (e.g., switch from IPA to ethanol).

  • Adjust the column temperature. Lowering the temperature can sometimes improve resolution.

  • If separation is still not achieved, a different type of chiral stationary phase may be necessary.

4. System Suitability:

  • Once separation is achieved, inject the racemic standard multiple times to ensure the system is performing reliably. The resolution between the two enantiomeric peaks should ideally be greater than 1.5.[13]

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Sulfonamido Ester

This protocol describes a typical procedure for the kinetic resolution of a racemic sulfonamido ester using a lipase.

1. Materials:

  • Racemic sulfonamido ester

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, MTBE)

  • Buffer (if conducting hydrolysis in an aqueous system)

  • Agitation device (shaker or magnetic stirrer)

2. Reaction Setup (for hydrolysis):

  • To a solution of the racemic sulfonamido ester in a suitable buffer/co-solvent system, add the immobilized lipase (typically 5-10% by weight of the substrate).

  • Maintain the pH at the optimum for the enzyme using a pH-stat or by periodic addition of a dilute base.

  • Agitate the mixture at a constant temperature (e.g., 30-40 °C).[4]

3. Reaction Monitoring:

  • Periodically withdraw small aliquots from the reaction mixture.[4]

  • Quench the reaction in the aliquot (e.g., by adding a water-miscible organic solvent and filtering the enzyme).

  • Analyze the aliquot by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed sulfonamido alcohol, as well as the overall conversion.[4]

4. Work-up:

  • Terminate the reaction when the desired conversion (ideally close to 50%) and enantiomeric excess are reached.[4]

  • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Extract the product and remaining substrate from the reaction mixture.

  • Separate the unreacted ester from the product (e.g., by column chromatography) to obtain the enantiomerically enriched ester.

IV. References

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

  • A*STAR OAR. (2022, February 14). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • ACS Publications. (2007, May 11). Highly Enantioselective Synthesis of γ-Hydroxy-α,β-acetylenic Esters Catalyzed by a β-Sulfonamide Alcohol | Organic Letters. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Chirality, Racemisation and Optical activity of Haloalkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Journal of Chromatographic Science. (1997, April). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Nanyang Technological University. (2022, February 14). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • Journal of Chromatographic Science. (1997, November). Semipreparative Separation and Fractionation of Sulfonamides via Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2007, June 7). Highly enantioselective synthesis of gamma-hydroxy-alpha,beta-acetylenic esters catalyzed by a beta-sulfonamide alcohol. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • Slideshare. (n.d.). Racemisation and method of resolution. Retrieved from [Link]

  • Drexel University. (n.d.). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. Retrieved from [Link]

  • PubMed. (2017, April 15). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • RSC Publishing. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

  • NIH. (2024, September 13). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • Lilly. (n.d.). Walk-up SFC-MS for Fast Purification of reaction Mixtures within Discovery Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2021, November 12). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Retrieved from [Link]

  • MDPI. (2025, July 25). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. Retrieved from [Link]

  • NIH. (2025, July 8). Organocatalytic kinetic resolution of sulfinamides by N/O exchange. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Approaching Amide Enantiopurity: Methods for High Fidelity. Retrieved from [Link]

Sources

Handling moisture sensitivity of methanesulfonyl chloride reagents

Author: BenchChem Technical Support Team. Date: March 2026

Methanesulfonyl Chloride (MsCl) Technical Support Center: Moisture Sensitivity, Troubleshooting, and Handling Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit synthetic workflows where researchers struggle with irreproducible mesylation yields, fuming reagent bottles, or degraded starting materials. The causality of these failures almost always traces back to a single variable: the acute moisture sensitivity of methanesulfonyl chloride (MsCl).

This guide deconstructs the thermodynamics of MsCl degradation, provides field-proven troubleshooting for common laboratory failures, and establishes self-validating protocols to ensure your reagent's integrity.

The Causality of Degradation: Mechanism and Thermodynamics

To handle MsCl effectively, you must understand why it fails. MsCl is highly susceptible to hydrolysis. When exposed to ambient humidity, wet solvents, or improper storage conditions, water acts as a nucleophile, attacking the electrophilic sulfur atom[1].

This nucleophilic attack displaces the chloride ion, generating two highly problematic byproducts: methanesulfonic acid (MSA) and hydrogen chloride (HCl) gas [1].

  • The Physical Consequence: The generation of HCl gas causes dangerous pressure buildup in sealed containers, leading to the characteristic "fuming" when a degraded bottle is opened[2].

  • The Chemical Consequence: The formation of MSA introduces a strong, non-volatile acid into your reagent. During a mesylation reaction, this acid will immediately consume stoichiometric equivalents of your amine base (e.g., triethylamine), preventing the deprotonation of your substrate and plummeting reaction yields.

MsCl_Hydrolysis MsCl Methanesulfonyl Chloride (MsCl) NucleophilicAttack Nucleophilic Attack at Sulfur MsCl->NucleophilicAttack Water Ambient Moisture (H2O) Water->NucleophilicAttack Products MSA + HCl Gas NucleophilicAttack->Products Chloride Displacement Consequence1 Pressure Buildup (Fuming/Explosion Risk) Products->Consequence1 HCl Gas Consequence2 Base Consumption (Yield Drop) Products->Consequence2 MSA (Acid)

Caption: Logical pathway of MsCl hydrolysis and its experimental consequences.

Quantitative Data: Physical Properties & Stability Metrics

Understanding the physical constants of MsCl is critical for designing self-validating purification and extraction workflows.

PropertyValueScientific Implication & Handling Logic
Boiling Point 161 °C (atm), 64-66 °C (20 mmHg)Requires vacuum distillation for purification. Heating to 161 °C causes severe thermal decomposition and charring[3].
Density 1.48 g/mLHeavier than water[4]. Crucial for phase identification during aqueous workups (e.g., it will sit below water, but mix with DCM).
Hydrolysis Products MSA & HClHighly corrosive[1]. Mandates the use of excess acid scavengers (bases) in synthetic protocols.
Storage Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows hydrolysis kinetics[5].
Appearance (Pure) Colorless liquidDarkening or yellowing indicates thermal decomposition or severe moisture degradation[3].

Troubleshooting & FAQs

Q1: I opened my Sure/Seal bottle of MsCl and it immediately started fuming. Is it safe to use? A: The fuming is a direct visual indicator of HCl gas reacting with atmospheric moisture, confirming that hydrolysis has occurred[2]. If the liquid has also turned dark yellow or brown, it is highly degraded. Using this reagent "as-is" will result in poor yields because a significant portion of the active electrophile is gone, and the excess acid will neutralize your base. Action: If lightly fuming but colorless, it can be salvaged via vacuum distillation. If heavily discolored, quench and dispose of it properly.

Q2: My mesylation reaction stalled at 50% conversion, even though I added 1.2 equivalents of MsCl and 1.5 equivalents of triethylamine (TEA). Why? A: Your MsCl was likely partially hydrolyzed. The MSA and HCl present in the degraded reagent immediately consumed the TEA (forming TEA-HCl and TEA-MSA salts). Once the base is depleted, your starting alcohol cannot be efficiently deprotonated, and the reaction stalls. Action: Always use a slight excess of base (e.g., 2.0-2.5 eq) if you suspect minor reagent degradation, or distill your MsCl before use.

Q3: How can I analytically verify the purity of my MsCl before a critical reaction? A:


H NMR (in CDCl

) is the most definitive self-validating test. Pure MsCl shows a sharp singlet around

3.6-3.7 ppm. If you see a second singlet shifted slightly upfield (around

3.0 ppm), this corresponds to the methyl group of methanesulfonic acid (MSA), confirming moisture contamination.

Q4: Can I store MsCl in the freezer to completely stop hydrolysis? A: While cold storage (2-8 °C) is recommended to minimize degradation[5], cold storage introduces a secondary risk: condensation. If you open a cold bottle immediately upon removing it from the fridge, atmospheric moisture will condense directly into the cold liquid. Action: You must allow the sealed bottle to warm to room temperature in a desiccator before opening it.

Experimental Protocols

Protocol A: Purification of Degraded MsCl via Vacuum Distillation

To restore degraded MsCl to >99% purity, vacuum distillation is required. Heating MsCl to its atmospheric boiling point causes local superheating, charring, and decomposition[3].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a Claisen head with a short Vigreux column. Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a stream of dry Argon.

  • Loading: Transfer the degraded MsCl to the distillation flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Application: Apply a steady vacuum (ideally around 20 mmHg). Do not apply heat yet. Allow any dissolved HCl gas to degas from the liquid at room temperature.

  • Heating: Slowly heat the oil bath. The bath temperature must strictly not exceed 115 °C to prevent thermal decomposition[3].

  • Fraction Collection: Discard the initial cloudy or highly fuming fore-run. Collect the main fraction boiling at 64–66 °C at 20 mmHg[3]. The pure product should be a water-clear, colorless liquid.

  • Validation & Storage: Run a

    
    H NMR to validate the absence of MSA. Immediately transfer the distilled MsCl into an oven-dried, argon-flushed Schlenk flask and store at 2-8 °C.
    

MsCl_Purification Degraded Degraded MsCl (Contains MSA/HCl) Setup Oven-Dried Setup + Argon Flush Degraded->Setup Vacuum Apply Vacuum (20 mmHg) Setup->Vacuum Distill Fractional Distillation (64-66 °C) Vacuum->Distill Degas HCl Pure Pure MsCl (Colorless Liquid) Distill->Pure Discard Fore-run

Caption: Step-by-step workflow for the vacuum distillation of degraded MsCl.

Protocol B: Anhydrous Mesylation of an Alcohol

This protocol ensures a self-validating system where moisture is rigorously excluded, and excess base is utilized to scavenge trace acidic byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 to 2.5 eq). The excess base accounts for any trace moisture and acts as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This controls the exothermic nature of the reaction.

  • MsCl Addition: Add pure MsCl (1.2 eq) dropwise via a gas-tight syringe.

  • Monitoring: Stir for 1-2 hours, allowing the reaction to slowly warm to room temperature. Monitor completion via Thin-Layer Chromatography (TLC)[6].

  • Quenching & Workup: Once complete, quench the reaction carefully with cold water or saturated aqueous NaHCO

    
     to neutralize unreacted MsCl and acidic byproducts[6]. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

References

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: horiazonchemical.com URL: [Link]

  • Title: Methanesulfonyl chloride Source: chemeurope.com URL: [Link]

  • Title: methanesulfonyl chloride - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(N-methylmethylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Ethyl 2-(N-methylmethylsulfonamido)acetate, a compound featuring a confluence of ester and sulfonamide functionalities, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with alternative and complementary analytical techniques. Our focus is not merely on the data but on the strategic rationale behind the analytical workflow, ensuring a robust and self-validating characterization process.

Part I: The Cornerstone of Structure Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] It provides exquisitely detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to "see" the distinct proton groups and confirm their arrangement.

Molecular Structure and Proton Environments

A logical first step in any NMR analysis is to deconstruct the molecule into its constituent proton environments. Each unique environment will give rise to a distinct signal in the ¹H NMR spectrum.

cluster_0 This compound C1 C O1 O C1->O1 O2 O C1->O2 C2 CH₂ (c) C1->C2 C5 CH₂ (a) O1->C5 N1 N C2->N1 S1 S N1->S1 C4 CH₃ (b) N1->C4 O3 O S1->O3 O4 O S1->O4 C3 CH₃ (d) S1->C3 C6 CH₃ (e) C5->C6

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is the ultimate arbiter, a predicted spectrum based on established chemical shift principles provides a powerful framework for analysis.[2][3][4] The electron-withdrawing nature of the sulfonamide and ester groups will significantly influence the chemical shifts, generally pushing adjacent protons "downfield" to higher ppm values.[3][4]

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Assignment
(a) -O-CH₂ -CH₃~ 4.2Quartet (q)2HThe methylene protons of the ethyl ester are adjacent to a highly electronegative oxygen atom, resulting in a significant downfield shift.[2][5] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
(b) -N-CH₂ -C=O~ 4.0Singlet (s)2HThis methylene group is positioned between two electron-withdrawing groups: the nitrogen of the sulfonamide and the carbonyl of the ester. This environment causes a strong deshielding effect. With no adjacent protons, the signal is expected to be a singlet.
(c) S-CH₃ ~ 3.0Singlet (s)3HThe methyl group directly attached to the electron-withdrawing sulfonyl group (SO₂) is deshielded. This signal will appear as a singlet due to the absence of adjacent protons. A similar chemical shift is seen for the methyl group in methanesulfonamide.[6]
(d) N-CH₃ ~ 2.9Singlet (s)3HThe methyl group attached to the nitrogen is also deshielded, though typically slightly less so than the S-methyl group. This signal will also be a singlet.
(e) -O-CH₂-CH₃ ~ 1.3Triplet (t)3HThese are standard alkyl protons, appearing relatively "upfield".[2] They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The spectrum of ethyl acetate shows a similar triplet at approximately 1.3 ppm.[7]
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at δ ≈ 7.26 ppm), but TMS is preferred for ultimate accuracy.[8][9]

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spectra.

  • Acquisition Parameters: Utilize standard acquisition parameters, including a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

Part II: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is powerful, a comprehensive analysis relies on an orthogonal set of techniques. The choice of which additional tests to run is a strategic one, designed to create a self-validating data package.

Technique Primary Information Provided Strengths for This Molecule Limitations Compared to ¹H NMR
¹³C NMR Number and type of carbon environments.Confirms the total carbon count (7 expected). Clearly identifies the ester carbonyl carbon (~170 ppm) and the four distinct methyl/methylene carbons.[10]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide connectivity information via coupling (unless specialized experiments are run).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular mass (Expected [M+H]⁺ ≈ 196.06 g/mol ). Fragmentation can help confirm structural motifs, such as the loss of the ethoxy group (-OC₂H₅).Does not provide detailed stereochemical or isomeric information. It identifies mass, not the specific arrangement of atoms.
HPLC/UPLC Purity and quantification.The primary method for determining the purity of the sample. Can separate the target compound from starting materials, by-products, and other impurities. Essential for quantitative analysis.Provides no structural information about the analyte or impurities. It only indicates their presence and relative quantity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups: strong C=O stretch for the ester (~1740 cm⁻¹) and characteristic S=O stretches for the sulfonamide (~1350 and 1160 cm⁻¹).Provides a "fingerprint" but offers very limited information on the overall molecular skeleton and connectivity.

Part III: An Integrated Analytical Workflow for Complete Characterization

A robust characterization strategy does not treat these techniques in isolation. Instead, it integrates them into a logical workflow where the output of one technique informs and validates the others.

start Synthesized Compound (this compound) hplc Purity & Quantification (HPLC/UPLC) start->hplc Initial Screen decision1 Purity >95%? hplc->decision1 ms Molecular Weight Confirmation (LC-MS / Direct Infusion MS) nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr Correct Mass Found ir Functional Group Confirmation (FTIR) nmr->ir Structure Consistent report Final Certificate of Analysis (Structure, Purity, Identity Confirmed) ir->report Functional Groups Confirmed decision1->ms Yes fail Requires Further Purification decision1->fail No

Caption: Integrated workflow for comprehensive compound characterization.

This workflow ensures efficiency. An initial HPLC purity check prevents wasting time and resources on analyzing impure material with more complex techniques like NMR. Once purity is established, MS provides a rapid and definitive molecular weight check. With purity and mass confirmed, the detailed work of structural elucidation via NMR and functional group confirmation via IR can proceed on solid ground, leading to a final, trustworthy certificate of analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. Each signal's chemical shift, integration, and multiplicity acts as a specific coordinate, mapping out the molecule's proton framework. However, for researchers and professionals in drug development, true analytical confidence is not achieved by a single technique. It is the synergistic application of orthogonal methods—NMR for structure, mass spectrometry for molecular weight, chromatography for purity, and IR for functional group verification—that constitutes a robust, self-validating system. This integrated approach ensures the scientific integrity required to advance a compound from the bench to its final application.

References

  • SpectraBase. (n.d.). N-(1-methyl-1-phenylpropyl)methanesulfonamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylmethanesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methylphenylsulfonamido)acetate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (2021). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl.... Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). ethyl acetate (Predicted Chemical Shifts). Retrieved from [Link]

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(8), 1365-1368. Retrieved from [Link]

  • YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]

  • MDPI. (2024, June 3). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp.. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Retrieved from [Link]

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Technical Comparison: Mass Spectrometric Profiling of Ethyl N-mesylsarcosinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and analytical scientists involved in the characterization of sarcosine derivatives, particularly in the context of impurity profiling for pharmaceutical intermediates.

Executive Summary & Context

Ethyl N-mesylsarcosinate (EMS) represents a critical intermediate and potential impurity in the synthesis of sarcosine-based therapeutics, particularly when methanesulfonyl chloride (mesyl chloride) is employed as a protecting or activating group.

Distinguishing EMS from its structural analogs—such as Ethyl N-tosylsarcosinate (ETS) or Ethyl N-acetylsarcosinate (EAS)—is pivotal for validating reaction specificity and purity. This guide objectively compares the fragmentation mechanics of EMS against these alternatives, highlighting the unique diagnostic ions that enable precise identification.

Experimental Methodology

To ensure reproducibility, the following protocols define the ionization and separation conditions used to generate the comparative data.

Protocol A: GC-MS (Electron Ionization)[1]
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min to 280°C (5 min hold).
    
  • Ion Source: EI source at 230°C, 70 eV electron energy.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode.

  • Source Temp: 450°C.

  • Voltage: +4500 V.

Fragmentation Analysis & Comparison

The identification of EMS relies on three primary fragmentation pathways: Ester Rearrangement , Alpha-Cleavage , and Sulfonyl-Nitrogen Cleavage .

Comparative Fragmentation Data

The following table contrasts the diagnostic ions of EMS with its common analogs. Note the shift in the "Sulfonyl/Acyl" signature ions.

FeatureEthyl N-mesylsarcosinate (EMS) Ethyl N-tosylsarcosinate (ETS) Ethyl N-acetylsarcosinate (EAS)
Molecular Ion (

)
195 271 159
Base Peak (Typical) 122 (

)
155 (

)
86 (

)
Ester Rearrangement 167 (

, Loss of

)
243 (

)
131 (

)
Sulfonyl/Acyl Ion 79 (

)
91 (

, Tropylium)
43 (

)
Diagnostic Utility Presence of m/z 79 & 122 confirms Mesyl group + Sarcosine core.Dominant m/z 155 & 91 confirms Tosyl group.m/z 43 & 86 confirms Acetyl group.
Mechanistic Pathways (EMS)

The fragmentation of EMS (


, MW 195) under Electron Ionization (EI) follows a distinct logic governed by the stability of the sulfonamide bond and the lability of the ethyl ester.
  • Pathway A: McLafferty Rearrangement (m/z 167) The ethyl ester moiety undergoes a characteristic McLafferty rearrangement involving the migration of a

    
    -hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (
    
    
    
    , 28 Da). This yields the carboxylic acid radical cation at m/z 167 .
  • Pathway B: Alpha-Cleavage / Loss of Ethoxycarbonyl (m/z 122) A dominant pathway involves the cleavage of the bond between the

    
    -carbon and the carbonyl carbon. This results in the loss of the ethoxycarbonyl radical (
    
    
    
    , 73 Da), leaving the resonance-stabilized N-mesyl-N-methyl-iminium ion at m/z 122 . This is often a high-abundance peak.
  • Pathway C: Sulfonyl Cleavage (m/z 79) Direct cleavage of the

    
     bond is less favorable than 
    
    
    
    cleavage but produces the characteristic methanesulfonyl cation (
    
    
    ) at m/z 79 . This distinguishes EMS from tosyl derivatives (which show m/z 155) or acetyl derivatives (m/z 43).

Visualizing the Fragmentation Workflow

The following diagram illustrates the logical flow of fragmentation for Ethyl N-mesylsarcosinate, highlighting the causality between molecular structure and observed ions.

EMS_Fragmentation MOL Ethyl N-mesylsarcosinate (MW 195) EI Electron Ionization (70 eV) MOL->EI M_ION Molecular Ion [M]+ (m/z 195) EI->M_ION F_167 Acid Radical Cation (m/z 167) [M - C2H4] M_ION->F_167 - 28 Da F_122 Iminium Ion (m/z 122) [M - COOEt] M_ION->F_122 - 73 Da F_79 Mesyl Cation (m/z 79) [CH3SO2+] M_ION->F_79 - 116 Da N_Ethylene Loss of Ethylene (McLafferty) N_Ester Loss of Ethoxycarbonyl (Alpha Cleavage) N_Sarcosine N-S Bond Cleavage

Figure 1: Proposed EI fragmentation pathways for Ethyl N-mesylsarcosinate showing primary diagnostic ions.

Critical Analysis for Application Scientists

When developing a method to quantify or identify EMS, consider the following:

  • Ionization Mode Selection:

    • Choose EI (GC-MS) for structural elucidation. The fragmentation is richer, providing the m/z 122 and 79 ions necessary to confirm the location of the mesyl group.

    • Choose ESI (LC-MS) for sensitivity. EMS protonates readily on the nitrogen/oxygen to form

      
       at m/z 196. However, ESI spectra are often dominated by the molecular ion with minimal fragmentation unless Collision Induced Dissociation (CID) is applied.
      
  • Differentiation from Isobars:

    • EMS (MW 195) is not isobaric with Ethyl N-tosylsarcosinate (MW 271), but it may be isobaric with other sulfonated impurities.

    • Key Check: If you observe m/z 91, you likely have a toluene/benzyl contamination, not EMS. If you observe m/z 79, it confirms the Methyl-Sulfonyl moiety.

  • Stability:

    • Mesyl-nitrogen bonds are chemically stable. Unlike N-acetyl groups which can hydrolyze easily, the N-mesyl group is robust, making EMS a stable standard for long-term calibration curves in regulated environments.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Link

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[1] National Institute of Standards and Technology.[1] Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Link

Sources

N-Mesyl vs. N-Tosyl Protection for Sarcosine Ethyl Ester: A Comparative Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Sarcosine Ethyl Ester

1 (N-methylglycine ethyl ester) is a highly versatile secondary amine building block. It is frequently employed in the synthesis of complex heterocycles, such as the generation of azomethine ylides for2 with isatins[2], and serves as a critical intermediate in asymmetric synthesis[3]. Because it contains a reactive secondary amine, selective protection is mandatory to prevent unwanted polymerization or side reactions during multi-step sequences.

Sulfonamides—specifically methanesulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts)—are the industry standards for this purpose due to their extreme stability to both acidic and basic conditions. However, selecting between Ms and Ts requires a careful analysis of downstream steric requirements, analytical tracking capabilities, and purification scalability.

Mechanistic Causality: Ms vs. Ts Selection Criteria

As a process chemist, the choice between N-mesylation and N-tosylation is dictated by three functional pillars:

  • Steric Profile & Atom Economy: The mesyl group (-SO₂CH₃) is compact and highly atom-economical. It adds minimal steric bulk, which is critical when subsequent reactions (such as enolate alkylations or cycloadditions) occur at adjacent, sterically congested centers. Conversely, the tosyl group (-SO₂C₆H₄CH₃) introduces a bulky aromatic ring that can restrict conformational freedom and dictate facial selectivity in 3[3].

  • Chromophoric Properties (Analytical Tracking): The tosyl group possesses a strong UV chromophore (absorbing strongly at 254 nm), making reaction monitoring via standard UV-HPLC or TLC effortless. The mesyl group lacks UV activity; therefore, tracking N-mesyl sarcosine ethyl ester requires universal stains (e.g., KMnO₄ or iodine), which can complicate high-throughput process monitoring.

  • Crystallinity and Purification: The planar aromatic ring of the tosyl group promotes robust intermolecular

    
     stacking. As a result, N-tosyl derivatives are frequently highly crystalline solids that can be purified via scalable recrystallization. N-mesyl derivatives are typically viscous oils or low-melting solids that necessitate silica gel chromatography.
    

DecisionMatrix Start Sarcosine Ethyl Ester Protection Strategy Steric Is steric hindrance a concern? Start->Steric UV Is UV tracking (254 nm) required? Steric->UV No Mesyl Select N-Mesyl (Ms) - Low Steric Bulk - High Atom Economy Steric->Mesyl Yes UV->Mesyl No Tosyl Select N-Tosyl (Ts) - Strong UV Chromophore - Highly Crystalline UV->Tosyl Yes

Decision matrix for selecting Ms vs. Ts protection based on steric and analytical requirements.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two protecting groups when applied to sarcosine ethyl ester.

PropertyN-Mesyl (Ms) ProtectionN-Tosyl (Ts) Protection
Reagent Used Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Added Mass 78.09 Da155.19 Da
Steric Bulk Low (Methyl group)High (p-Tolyl ring)
UV Absorbance (254 nm) Poor / NoneStrong
Typical Physical State Viscous oil or low-melting solidHighly crystalline solid
Atom Economy HighModerate
Standard Cleavage SmI₂, Na/NH₃(l)SmI₂, Na/NH₃(l), HBr/AcOH

Experimental Workflows & Protocols

Because sarcosine ethyl ester is commercially supplied as a 4[4], the synthetic protocol must account for the initial free-basing of the amine prior to sulfonylation.

ReactionPathway SM Sarcosine Ethyl Ester HCl (MW: 153.61) Base TEA (2.5 eq) DCM, 0 °C SM->Base MsCl MsCl (1.1 eq) Base->MsCl TsCl TsCl (1.1 eq) Base->TsCl ProdMs N-Mesyl Sarcosine Ethyl Ester MsCl->ProdMs ProdTs N-Tosyl Sarcosine Ethyl Ester TsCl->ProdTs

Synthetic workflow for the N-sulfonylation of sarcosine ethyl ester hydrochloride.

Self-Validating Protocol: N-Sulfonylation of Sarcosine Ethyl Ester

Reagents:

  • Sarcosine ethyl ester hydrochloride (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methanesulfonyl chloride (MsCl) OR p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Free-Basing and Solvation: Suspend sarcosine ethyl ester hydrochloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Causality: DCM is chosen for its excellent solvating power for both the starting material and the resulting sulfonamide, while remaining strictly inert to the highly electrophilic sulfonyl chloride.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (2.5 eq) dropwise.

    • Causality: The first 1.0 equivalent of TEA neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine[1]. The remaining 1.5 equivalents serve to scavenge the HCl byproduct generated during the sulfonylation, driving the equilibrium forward. Cooling to 0 °C suppresses exothermic degradation and prevents the base-catalyzed formation of sulfene intermediates (particularly prevalent with MsCl).

  • Electrophile Addition: Dissolve the chosen sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylated side products.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor completion via TLC.

    • Validation Check: For TsCl, UV visualization (254 nm) will clearly show product formation. For MsCl, you must use a KMnO₄ or Ninhydrin stain, as the product is UV-inactive.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl (to remove excess TEA), brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • N-Tosyl Product: Evaporate the solvent to yield a crude solid. Purify via recrystallization (e.g., from EtOAc/Hexanes) to leverage the

      
       stacking of the tosyl ring.
      
    • N-Mesyl Product: Evaporate the solvent to yield a viscous oil. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Cleavage Strategies

The primary advantage of sulfonamides is their extreme stability, but this makes deprotection notoriously difficult. Both Ms and Ts groups are completely stable to standard peptide coupling conditions (e.g., TFA, piperidine).

Cleavage requires single-electron transfer (SET) reducing agents. The most common methods are Sodium in liquid ammonia (Na/NH₃) or Samarium(II) iodide (SmI₂) . For N-tosyl groups, harsh acidic conditions such as HBr in acetic acid can also be employed, though process chemists must be cautious as this will concurrently hydrolyze the ethyl ester of the sarcosine backbone.

References

  • Title : Sarcosine ethyl ester hydrochloride | 52605-49-9, Sarcosine ethyl ester hydrochloride Formula - ECHEMI Source : echemi.com URL : 1

  • Title : Sarcosine ethyl ester hydrochloride, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar Source : fishersci.fi URL :4

  • Title : Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC Source : nih.gov URL : 2

  • Title : (PDF) Chiral Amides in Asymmetric Synthesis - ResearchGate Source : researchgate.net URL : 3

Sources

Validating the Structure of N-Methylsulfonamido Acetate: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: N-methylsulfonamido acetates are critical pharmacophores in medicinal chemistry, serving as linkers in proteolysis targeting chimeras (PROTACs) and enzyme inhibitors. The Problem: The synthesis of these scaffolds often involves the alkylation of sulfonamides, a reaction prone to ambident nucleophilicity. This creates a risk of O-alkylation (forming unstable sulfonate esters) versus the desired N-alkylation. The Solution: While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (


 NMR) confirms hydrogen count, neither definitively resolves the regiochemical ambiguity or the rotameric complexity often seen in these molecules.
The Verdict:  Carbon-13 NMR (

NMR) serves as the definitive, self-validating "tipping point" for structural confirmation. This guide details the spectroscopic signatures required to validate the N-methylsulfonamido acetate scaffold, distinguishing it from isomeric impurities.

Part 1: The Synthetic Challenge & Spectroscopic Ambiguity

To understand the necessity of


 NMR, we must first analyze the failure points of alternative methods during the synthesis of N-methylsulfonamido acetate (e.g., Ethyl 2-(N-methylmethylsulfonamido)acetate).
The Ambident Nucleophile Trap

Sulfonamide anions are ambident nucleophiles. Under basic alkylation conditions (e.g.,


, MeI), the reaction can proceed at:
  • Nitrogen (Kinetic/Thermodynamic Control): Yields the desired N-methyl sulfonamide.

  • Oxygen (Hard/Soft Mismatch): Yields the O-methyl sulfonate ester (isomeric impurity).

Comparative Analysis of Validation Methods

The following table compares standard analytical techniques for distinguishing N- vs. O-alkylation in this specific scaffold.

Feature

NMR
HR-MS (Mass Spec) FT-IR

NMR (The Standard)
Isomer Differentiation Low. N-Me and O-Me singlets often overlap or shift unpredictably due to solvent effects.Fail. Both isomers have identical Exact Mass.Medium. S=O stretches differ, but are often obscured by the fingerprint region.High. Distinct chemical shift windows for N-C vs O-C (

ppm).
Rotamer Resolution Poor. Restricted S-N rotation causes peak broadening or doubling, mimicking impurities.N/A. N/A. High. Rotamers appear as distinct, sharp lines or are averaged, but chemical shift regions remain diagnostic.
Quaternary Carbon Detection Fail. Cannot see Carbonyl or Sulfonamide quaternary centers.N/A. N/A. Excellent. Directly observes the Carbonyl (

).
Cost/Time Efficiency High (Minutes).High (Minutes).High (Minutes).Medium (Hours).[1]

Part 2: The NMR Validation Framework

The validation of N-methylsulfonamido acetate relies on three specific "Diagnostic Zones" in the carbon spectrum.

Zone 1: The Regioselectivity Indicator (30–60 ppm)

This is the most critical region. You must distinguish the methyl group attached to the nitrogen from a potential methyl group attached to oxygen.

  • Target Signal (

    
    ):  Look for a signal between 33.0 – 38.0 ppm . The nitrogen atom is less electronegative than oxygen, shielding the carbon nucleus relative to an ether/ester.
    
  • The Impurity Flag (

    
    ):  If you see a signal between 55.0 – 62.0 ppm  (and no ester methoxy is expected), you have likely formed the sulfonate ester (O-alkylation).
    
  • The Linker (

    
    ):  The methylene carbon between the nitrogen and the carbonyl typically resonates at 48.0 – 54.0 ppm .
    
Zone 2: The Carbonyl Anchor (165–175 ppm)

The acetate carbonyl carbon (


) confirms the integrity of the ester/acid moiety.
  • Shift: 168.0 – 172.0 ppm .

  • Validation: If this peak is missing or significantly shifted (<160 ppm), suspect hydrolysis of the ester or reduction of the carbonyl.

Zone 3: Rotameric Verification

Due to the partial double-bond character of the


 bond, sulfonamides often exist as rotamers. In 

NMR, this manifests as peak doubling (two signals of unequal intensity) for the

and

carbons.
  • Interpretation: Do not mistake these for impurities. If the two peaks maintain a constant ratio across the spectrum (e.g., the N-Me and Carbonyl both show a 3:1 split), this confirms rotamers, not contamination.

Part 3: Experimental Protocol

To ensure data integrity, follow this "Senior Scientist" protocol. Standard "quick" carbon scans often miss quaternary carbons or yield poor signal-to-noise ratios for minor rotamers.

Sample Preparation[2][3][4]
  • Solvent: DMSO-

    
      is preferred over 
    
    
    
    .
    • Reasoning: Sulfonamides can hydrogen bond and aggregate in non-polar solvents, broadening peaks. DMSO disrupts these aggregates and provides sharper lines.

  • Concentration: High. Dissolve 30–50 mg of compound in 0.6 mL solvent.

    • Reasoning:

      
       is only 1.1% naturally abundant. High concentration reduces scan time.
      
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (like the Carbonyl) have long

      
       relaxation times. A standard D1 (1.0s) will saturate these nuclei, making the carbonyl peak disappear or appear non-quantitative.
      
  • Scans (NS): Minimum 1024 scans .

  • Spectral Width: -5 to 220 ppm.

Part 4: Decision Logic & Workflow

The following diagram outlines the logical flow for validating the scaffold, specifically addressing the N- vs O-alkylation decision point.

ValidationWorkflow Start Crude Synthesis Product H_NMR Step 1: 1H NMR Check (Ambiguous due to Rotamers?) Start->H_NMR Decision_H Are peaks defined? H_NMR->Decision_H C_NMR Step 2: 13C NMR Validation (The Definitive Test) Decision_H->C_NMR No/Unsure Decision_H->C_NMR Yes (Confirm Regio) Check_NMe Check 30-40 ppm Region C_NMR->Check_NMe Result_N Signal at ~35 ppm (N-Alkylation Confirmed) Check_NMe->Result_N Found Result_O Signal at ~60 ppm (O-Alkylation Detected) Check_NMe->Result_O Found Rotamer_Check Check for Peak Doubling (Rotamer Verification) Result_N->Rotamer_Check Reprocess Discard/Repurify Result_O->Reprocess Final Proceed to Biological Assay Rotamer_Check->Final Ratio Consistent

Figure 1: Logical decision tree for validating N-methylsulfonamido acetate using NMR spectroscopy. Note the critical divergence at the 13C chemical shift check.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general chemical shift regions).
  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Tonder, J. E., et al. (2022). "Monoselective N-Methylation of Amides, Indoles, and Related Structures." Organic Letters, 24(39), 7136–7140. Link

Sources

Comparative Guide: Crystal Structure & Solid-State Analysis of Sulfonamido Acetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative structural analysis and experimental framework for Ethyl 2-(N-methylmethylsulfonamido)acetate (also known as N-Mesyl Sarcosine Ethyl Ester).

While direct crystallographic entries (CIF) for this specific N-mesyl/N-methyl derivative are sparse in open repositories compared to its N-tosyl analogs, this guide reconstructs its expected solid-state profile using high-fidelity data from its closest structural relatives. It serves as a roadmap for synthesis, crystallization, and structural validation.

Executive Summary & Structural Context

This compound represents a critical class of "capped" amino acid derivatives used in peptidomimetic synthesis. Structurally, it features a tertiary sulfonamide nitrogen, eliminating the strong hydrogen-bond donor capacity seen in secondary sulfonamides.

  • Core Utility: Building block for N-methylated peptide backbones; probe for steric tolerance in enzyme active sites.

  • Structural Challenge: The combination of the N-methyl group and the ethyl ester creates a flexible, lipophilic molecule. Crystallization is driven by weak van der Waals forces and dipolar interactions of the sulfonyl group (

    
    ), rather than strong 
    
    
    
    networks.
The Comparison Cohort

To objectively evaluate the target, we compare it against two field-validated alternatives:

  • The Aromatic Anchor: Ethyl 2-(4-methylphenylsulfonamido)acetate (Tosyl Analog).

  • The Ionic Precursor: Sarcosine Ethyl Ester Hydrochloride.

Comparative Data Profile

The following table contrasts the target molecule with its closest crystallographic benchmarks.

FeatureTarget Candidate Alternative A (Benchmark) Alternative B (Precursor)
Compound Name This compound Ethyl 2-(tosylamino)acetate Sarcosine Ethyl Ester HCl
Formula



Mol. Weight 211.24 g/mol 257.31 g/mol 153.61 g/mol
State (RT) Low-melting Solid / Viscous Oil*Crystalline SolidCrystalline Solid
Melting Point Predicted: 45–55 °CExp: 61–63 °CExp: 126–128 °C
Primary Interaction Dipole-Dipole (

)

-Stacking &

Ionic (

)
Space Group Predicted:

or


(Orthorhombic)

(Monoclinic)
Solubility High (DCM, EtOAc, MeOH)Moderate (EtOAc, EtOH)High (Water, MeOH)

*Note: The N-methylation and short mesyl chain significantly lower the melting point compared to the Tosyl analog due to the disruption of efficient packing modes.

Structural Logic & Packing Hierarchy

The crystal packing of sulfonamido acetates follows a distinct hierarchy. Understanding this allows you to optimize crystallization conditions.

Pathway Analysis (DOT Diagram)

The following diagram illustrates the synthesis and structural divergence between the target and its analogs.

G Sarcosine Sarcosine (N-Me-Gly) Sar_OEt Sarcosine Ethyl Ester HCl (Ionic Lattice) Sarcosine->Sar_OEt EtOH, SOCl2 (Esterification) Target TARGET: N-Mesyl Sarcosine OEt (Dipolar Packing) Sar_OEt->Target MsCl, Et3N (Sulfonylation) Tosyl BENCHMARK: N-Tosyl Glycine OEt (Pi-Stacking + H-Bonds) Sar_OEt->Tosyl TsCl, Et3N (Comparison Branch)

Figure 1: Synthetic divergence and structural classification of N-methyl sulfonamido esters.

Mechanistic Insight[1]
  • Loss of H-Bond Donor: The Tosyl analog (Alternative A) retains an

    
     proton, allowing for 
    
    
    
    hydrogen bonding chains. The Target replaces this proton with a methyl group.
    • Consequence: The crystal lattice energy is significantly lower. Crystallization requires lower temperatures (4°C or -20°C) and non-polar antisolvents (Hexane/Heptane) to force aggregation.

  • Mesyl vs. Tosyl: The mesyl group is compact and aliphatic. It lacks the phenyl ring required for

    
     stacking interactions that stabilize the Tosyl analog.
    
    • Consequence: The target adopts a "herringbone" or "layered" packing motif driven solely by the polarity of the sulfonyl group.

Experimental Protocols

A. Synthesis of this compound

Self-validating protocol for generating high-purity material for crystallization.

  • Preparation: Suspend Sarcosine Ethyl Ester HCl (10 mmol, 1.54 g) in dry Dichloromethane (DCM, 20 mL) at 0°C under

    
    .
    
  • Base Addition: Add Triethylamine (22 mmol, 3.1 mL) dropwise. The solution will clear as the free amine is liberated.

  • Sulfonylation: Add Methanesulfonyl Chloride (MsCl) (11 mmol, 0.85 mL) dropwise over 10 minutes.

    • Control Point: Maintain temp < 5°C to prevent side reactions.

  • Work-up: Stir for 2 hours at RT. Wash with 1M HCl (remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The product typically presents as a pale yellow oil that solidifies upon standing at -20°C.

B. Crystallization Strategy (Vapor Diffusion)

Since the target has a low melting point, standard evaporation often yields oils. Vapor diffusion is the preferred method for X-ray quality crystals.

  • Solvent (Inner Vial): Dissolve 50 mg of target in 0.5 mL Ethyl Acetate or Acetone .

  • Antisolvent (Outer Vial): 3 mL Pentane or Hexane .

  • Procedure: Place the small vial (uncapped) inside the larger vial containing antisolvent. Seal the large vial tightly. Store at 4°C (refrigerator).

  • Timeline: Crystals should appear within 48–72 hours as prisms or needles.

C. X-Ray Diffraction Data Collection

Standard parameters for validation.

  • Temperature: 100 K (Critical: Do not collect at RT; thermal motion of the ethyl tail will degrade resolution).

  • Radiation: Mo

    
     (
    
    
    
    Å).
  • Refinement Strategy: The ethyl ester tail is prone to disorder. If electron density is smeared, apply a split-site model (PART 1 / PART 2) in SHELXL.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ETTSGL (Ethyl N-tosylglycinate).Link

  • PubChem Compound Summary. Ethyl 2-(4-methylphenylsulfonamido)acetate (CID 230685).Link

  • Organic Syntheses. Methanesulfonyl Chloride Preparation & Reactivity. Coll. Vol. 4, p.571 (1963). Link

  • ChemicalBook. Sarcosine Ethyl Ester Hydrochloride Properties.Link

  • Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Authoritative text on crystal packing forces).

A Senior Application Scientist's Guide to TLC Visualization of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis and drug development, Thin-Layer Chromatography (TLC) remains an indispensable technique. Its simplicity, cost-effectiveness, and high throughput make it an ideal choice for the rapid screening of reaction progress, purity assessment, and identification of sulfonamide derivatives. However, the success of any TLC analysis hinges on the final, critical step: visualization. As many sulfonamides are colorless, the choice of a suitable visualization reagent is paramount to obtaining sensitive, specific, and reliable results.

This guide provides an in-depth comparison of common visualization methods for sulfonamides. Moving beyond a simple list of reagents, we will explore the underlying chemical principles, provide field-tested protocols, and offer expert insights into the causality behind experimental choices, empowering you to select and optimize the perfect method for your specific analytical challenge.

The Core Principle: Targeting the Primary Aromatic Amine

The majority of classic sulfonamide drugs, such as sulfanilamide, sulfamethoxazole, and sulfadiazine, share a common structural feature: a primary aromatic amine (-NH₂) group. This functional group is the lynchpin for most colorimetric and fluorogenic visualization strategies. The reactivity of this amine dictates the mechanism of the staining reagent, and understanding this interaction is key to troubleshooting and optimizing your results.

Chapter 1: Ehrlich's Reagent (p-Dimethylaminobenzaldehyde) — The Specific Colorimetric Standard

Ehrlich's reagent, a solution of p-Dimethylaminobenzaldehyde (DMAB) in an acidic medium, is one of the most widely used and specific methods for detecting compounds with a primary aromatic amine group, making it highly suitable for many sulfonamides.[1][2]

Mechanism of Action: The Chemistry of Color

The effectiveness of Ehrlich's reagent lies in a classic acid-catalyzed electrophilic substitution reaction. The aldehyde group of DMAB is protonated by the strong acid (typically HCl) in the reagent, making the carbonyl carbon highly electrophilic. This activated aldehyde then reacts with the electron-rich aromatic ring of the sulfonamide, specifically at the position para to the amine group. However, the more accepted and direct reaction is the condensation between the aldehyde and the primary amine itself to form a brightly colored, conjugated system known as a Schiff base (or imine).[3] This extended conjugation shifts the absorbance of the molecule into the visible spectrum, producing a distinct yellow-to-orange spot on the TLC plate.

Field-Proven Experimental Protocol

1. Reagent Preparation:

  • Dissolve 1 g of p-Dimethylaminobenzaldehyde (DMAB) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of methanol.[2][4]

  • Scientist's Note: Prepare this reagent fresh for the best performance. The acidic solution is highly corrosive; always handle it within a fume hood with appropriate personal protective equipment (PPE). The use of methanol aids in dissolving the DMAB and ensures even application on the silica plate.

2. TLC Plate Development & Drying:

  • Develop your TLC plate in a suitable mobile phase (e.g., a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol) in a saturated chamber.[5][6]

  • After development, remove the plate and mark the solvent front with a pencil.

  • Crucially, ensure the plate is completely dry by placing it in a fume hood or using a gentle stream of air. Residual solvent can interfere with the staining reaction.

3. Visualization:

  • Evenly spray the dried TLC plate with the prepared Ehrlich's reagent.[1]

  • For some sulfonamides, color development is instantaneous at room temperature. For others, gentle heating at 50-60°C for a few minutes may be required to accelerate the formation of the Schiff base.[2]

  • Scientist's Note: Overheating can cause charring of the plate and background discoloration, obscuring the results. Begin with gentle heat and observe for color development.

Performance & Expert Insights
  • Specificity: High for primary aromatic amines. It will generally not detect N-substituted sulfonamides where the primary amine is modified.

  • Sensitivity: Moderate. While reliable, it is less sensitive than fluorogenic methods. Detection limits are typically in the microgram range.[7]

  • Trustworthiness: This is a highly reliable and reproducible method. The appearance of a distinct yellow or orange spot is a strong indicator of a primary aromatic amine-containing sulfonamide.

Workflow for Ehrlich's Reagent Visualization

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Develop & Dry TLC Plate P2 Prepare Ehrlich's Reagent (1g DMAB in HCl/MeOH) E1 Spray Plate with Reagent in Fume Hood P1->E1 P2->E1 E2 Apply Gentle Heat (50-60°C, if needed) E1->E2 A1 Observe Yellow/Orange Spots E2->A1 A2 Document Results A1->A2

Caption: Workflow for sulfonamide detection using Ehrlich's Reagent.

Chapter 2: Fluorescamine — The High-Sensitivity Fluorogenic Method

For applications demanding the highest sensitivity, such as impurity profiling or residue analysis, fluorescamine is the reagent of choice. This clever molecule is non-fluorescent itself but reacts almost instantaneously with primary amines to yield a highly fluorescent product, resulting in bright spots against a dark background.[8][9]

Mechanism of Action: The "Switch-On" Fluorescence

Fluorescamine is a spiro-lactone. In the presence of a primary amine at a neutral to slightly basic pH, the amine performs a nucleophilic attack on one of the carbonyl groups. This opens the lactone ring and, after rearrangement, forms a stable, intensely fluorescent pyrrolinone derivative.[10] A key advantage of this mechanism is that any excess, unreacted fluorescamine is rapidly hydrolyzed by trace water to a non-fluorescent, water-soluble product.[11] This eliminates background fluorescence, leading to an exceptional signal-to-noise ratio.

Field-Proven Experimental Protocol

1. Reagent Preparation:

  • Dissolve 10 mg of fluorescamine in 100 mL of acetone. This solution should be prepared fresh daily and stored protected from light, as fluorescamine can degrade.

  • Scientist's Note: Acetone is an ideal solvent due to its volatility and its inability to participate in the reaction. Avoid protic solvents like methanol or ethanol, which can react with the reagent.

2. TLC Plate Development & Drying:

  • Follow the same procedure as for Ehrlich's reagent, ensuring the plate is meticulously dried. Residual acid or base on the plate can affect the reaction pH and subsequent fluorescence.

3. Visualization:

  • Spray the plate evenly with the fluorescamine solution. The reaction is typically complete within seconds at room temperature.[10]

  • Allow the plate to air dry completely.

  • Visualize the plate under long-wave UV light (366 nm). Sulfonamide spots will appear as bright, typically yellow-green or aquamarine, fluorescent areas.[10][12]

  • Scientist's Note: For quantitative analysis using a TLC scanner, fluorescence stabilization can sometimes be achieved by overspraying with a solution of 10% triethylamine in dichloromethane.[8]

Performance & Expert Insights
  • Specificity: High for primary amines. It does not react with secondary or tertiary amines, though secondary amines can sometimes produce quenched (dark) spots.[10]

  • Sensitivity: Excellent. Detection in the nanogram or even picomole range is achievable, making it far more sensitive than colorimetric methods.[9][13]

  • Trustworthiness: This is a robust and highly sensitive method. The "switch-on" nature of the fluorescence provides very clear, unambiguous results, making it ideal for trace-level detection.

Workflow for Fluorescamine Visualization

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Develop & Dry TLC Plate P2 Prepare Fluorescamine Reagent (10mg in 100mL Acetone) E1 Spray Plate with Reagent P1->E1 P2->E1 E2 Air Dry Completely E1->E2 A1 Visualize Under UV Light (366 nm) E2->A1 A2 Document Fluorescent Spots A1->A2

Caption: Workflow for high-sensitivity sulfonamide detection using Fluorescamine.

Chapter 3: Ninhydrin — The Broad-Spectrum Amine Detector

Ninhydrin is a classic visualization reagent, famous for its use in detecting amino acids, but it is also effective for any primary or secondary amine, including the primary amine of sulfonamides.[1][14]

Mechanism of Action: Formation of Ruhemann's Purple

The chemistry of ninhydrin is more complex than the previous reagents. It reacts with the primary amine of the sulfonamide in a two-step process. First, the amine condenses with a molecule of ninhydrin to release water and ammonia (or an amine derivative). The reduced ninhydrin molecule then reacts with a second molecule of ninhydrin and the released ammonia to form the intensely colored diketohydrindylidene-diketohydrindamine anion, famously known as Ruhemann's purple.[15] This reaction requires heat to proceed at a reasonable rate.

Field-Proven Experimental Protocol

1. Reagent Preparation:

  • Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.[1][16]

  • Scientist's Note: The stability of this solution can be improved by adding a small amount of a weak acid, such as 2-3 mL of glacial acetic acid. This helps to prevent color formation in the reagent itself.[14]

2. TLC Plate Development & Drying:

  • Follow the standard procedure. Ensure all mobile phase solvents, especially any amine-based additives like triethylamine, are completely evaporated, as they will react with the ninhydrin and cause a high background.

3. Visualization:

  • Spray the plate thoroughly with the ninhydrin solution.

  • Heat the plate using a heat gun or in an oven at 100-110°C for 5-10 minutes until colored spots appear.[1][14]

  • Primary amines, including sulfonamides, will typically yield pink, purple, or reddish spots.[1][15]

Performance & Expert Insights
  • Specificity: Broad for primary and secondary amines. It is not specific to the aromatic amines of sulfonamides and will detect other amine-containing compounds.

  • Sensitivity: Good. Generally more sensitive than Ehrlich's reagent but less sensitive than fluorescamine.

  • Trustworthiness: While a reliable detector for amines, its lack of specificity means that a positive result is not definitive proof of a sulfonamide without appropriate standards. The color is generally purple for most primary amines, which can make it difficult to distinguish between different amine-containing spots on the same plate.

Workflow for Ninhydrin Visualization

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Develop & Meticulously Dry TLC Plate P2 Prepare Ninhydrin Reagent (0.2g in 100mL Ethanol) E1 Spray Plate with Reagent P1->E1 P2->E1 E2 Heat Plate at 110°C for 5-10 min E1->E2 A1 Observe Pink/Purple Spots E2->A1 A2 Document Results A1->A2

Caption: Workflow for general amine detection, including sulfonamides, using Ninhydrin.

Comparative Performance Analysis

To facilitate an at-a-glance comparison, the key performance attributes of each visualization method are summarized below.

FeatureEhrlich's Reagent (DMAB)FluorescamineNinhydrin
Target Moiety Primary Aromatic Amines[2]Primary Amines[9]Primary & Secondary Amines[14]
Principle Colorimetric (Schiff Base)[3]Fluorogenic (Pyrrolinone)[10]Colorimetric (Ruhemann's Purple)
Sensitivity Moderate (µg range)Very High (ng-pg range)[9][13]Good (Sub-µg range)
Specificity High for target classHigh for primary aminesLow (General for amines)
Typical Result Yellow to Orange Spots[1]Bright Fluorescent Spots[12]Pink to Purple Spots[1]
Equipment Heat (optional)UV Lamp (366 nm)Heat (Required)
Ease of Use Simple, robust reactionSimple, fast reactionRequires careful heating
Key Advantage High specificity for Ar-NH₂Exceptional sensitivity, low backgroundBroad applicability for amines
Key Limitation Lower sensitivityHigher reagent costLow specificity, requires heat

Conclusion and Recommendations

The selection of a TLC visualization method for sulfonamide derivatives is not a one-size-fits-all decision. It is a strategic choice based on the analytical objective.

  • For routine identification and confirmation where specificity is key and concentrations are relatively high, Ehrlich's Reagent is the reliable and cost-effective workhorse. Its positive result is a strong confirmation of the primary aromatic amine structure central to many sulfonamides.

  • For trace analysis, impurity detection, or quantitative densitometry , the unparalleled sensitivity of Fluorescamine makes it the superior choice. Its "switch-on" fluorescence mechanism provides the clean background and high signal-to-noise ratio necessary for detecting minute quantities.

  • Ninhydrin serves as a useful general screening tool for the presence of amines. While less specific for sulfonamides, it is a valuable reagent to have in the lab for broader applications and can be used for sulfonamides when other, more specific reagents are unavailable.

By understanding the chemical mechanisms and performance characteristics of these methods, researchers, scientists, and drug development professionals can confidently select and execute the optimal visualization strategy, ensuring the integrity and accuracy of their TLC results.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. Retrieved from [Link]

  • Various Authors. (n.d.). TLC of Sulfonamides | Request PDF. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates? ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • Lin, Y. T., & Wang, K. T. (1970). A note on the identification of sulphonamides by thin-layer chromatography. Journal of the Chinese Chemical Society, 17(3), 173-176.
  • National Aquatic Resources Research and Development Agency. (2014, April 18). Detection of sulfonamides in chicken muscle by thin layer chromatography. Retrieved from [Link]

  • Kamp, W. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966-970.
  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • Clark, G. (Ed.). (n.d.). Visualizing agents for PC and TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Overview. Retrieved from [Link]

  • Belhcen, I., et al. (2022). Scheme of colorimetric reaction between DMACA and sulfonamides in acid medium.
  • Ranieri, R. L., & McLaughlin, J. L. (1975). Cactus alkaloids. XXVII. Use of fluorescamine as a thin-layer chromatographic visualization reagent for alkaloids.
  • Marshall, T. F., & Williams, J. (1983). Field detection of sulfonamides in urine: the development of a new and sensitive test. Journal of Tropical Medicine and Hygiene, 86(4), 135-138.
  • Abeywickrama, K., et al. (2018). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Journal of Food and Agriculture, 11(1), 1-10.
  • E. Merck, Darmstadt. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, UC Berkeley. Retrieved from [Link]

  • Li, Y., et al. (2022). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 11(17), 2589.
  • Scientific Laboratory Supplies. (n.d.). Fluorescamine, >=98% (TLC), powder, used for detection of primary amines. Retrieved from [Link]

  • R Discovery. (n.d.). TLC Identification of Sulfonamides. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

  • Loba Chemie. (n.d.). NINHYDRIN SPRAY REAGENT FOR TLC. Retrieved from [Link]

  • Li, Y., et al. (2022). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Ehrlich's reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of aromatic amines by Ehrlich's reagent. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). DMACA Reagent, for microbiology. Retrieved from [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC Identification of Sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450.
  • Zhang, Y., et al. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 7(17), 7125-7128.
  • Scribd. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Al-Dhalla, A. S., et al. (2021). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Reaction Yield. Molecules, 26(19), 6057.

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Safety Operating Guide

Navigating the Disposal of Ethyl 2-(N-methylmethylsulfonamido)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(N-methylmethylsulfonamido)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about chemical waste that prioritizes safety and scientific integrity.

I. Immediate Safety and Hazard Assessment

Before any disposal activities commence, a thorough understanding of the potential risks is paramount. The structure of this compound suggests that it may share properties with other sulfonamides and esters.

Personal Protective Equipment (PPE):

A non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Emergency Procedures:

Preparedness is key to mitigating unforeseen incidents.

  • Spills: In the event of a spill, evacuate the immediate area and eliminate all potential ignition sources. The spill should be absorbed using a non-combustible, inert material like sand or vermiculite. The absorbed material must then be collected into a sealed, appropriately labeled container for hazardous waste disposal.

  • Fire: For fires involving this type of organic compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using water, as it may not be effective and could potentially spread the chemical.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. The Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. This is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave"[1][2].

Step 1: Waste Identification and Segregation

Proper identification is the foundation of safe disposal.

  • Do Not Mix: This compound should not be mixed with other waste streams. Keep it segregated to prevent potentially dangerous chemical reactions.

  • Dedicated Collection: All waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing boats, must be collected in a dedicated hazardous waste container.[3][4]

Step 2: Containerization and Labeling

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition and has a secure, leak-proof lid.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][5] The date of waste accumulation should also be clearly marked.

Step 3: Storage of Chemical Waste

Proper storage minimizes the risk of accidents and ensures compliance with regulations.

  • Designated Area: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[6]

Step 4: Arranging for Professional Disposal

Disposal of hazardous chemical waste is a regulated process that must be handled by certified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]

  • Provide Information: Furnish the disposal company with all available information about the chemical, including its name, quantity, and any known or suspected hazards.

  • Documentation: Maintain a detailed record of the amount of waste generated and the date it was transferred to the disposal facility. Retain all paperwork provided by the contractor for regulatory compliance.[7]

Decontamination of Labware:

Any reusable labware that has come into contact with this compound must be thoroughly decontaminated. This should be done by washing with an appropriate solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3]

III. Data and Workflow Visualization

To facilitate a clear understanding of the disposal process, the following table summarizes key information, and the diagram illustrates the decision-making workflow.

Parameter Guideline Rationale
Waste Category Hazardous WasteBased on the precautionary principle due to the lack of specific data and the presence of potentially hazardous functional groups.
Primary Hazards Potential for skin and eye irritation, possible flammability.Inferred from related sulfonamide and ester compounds.
PPE Safety goggles, chemical-resistant gloves, lab coat.To prevent dermal and ocular exposure.
Handling Area Certified Chemical Fume HoodTo prevent inhalation of any potential vapors or aerosols.
Waste Container Labeled, sealed, chemically compatible (e.g., HDPE)To ensure safe containment and clear identification of the hazardous waste.
Disposal Method Licensed Hazardous Waste ContractorTo comply with EPA and local regulations and ensure environmentally sound disposal.

Disposal Workflow for this compound

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Do Not Mix with Other Chemicals) ppe->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Date containerize->label store Store in Designated, Ventilated, Secure Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Complete Waste Pickup Form & Maintain Records contact_ehs->document end Professional Disposal document->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. The principles outlined in this guide can also serve as a valuable framework for managing other novel chemical entities where specific safety data may be limited.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Covestro. (2012, August 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 30). SAFETY DATA SHEET - Ethyl 2-(methylsulfonyl)acetate.
  • LabAlley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • ResearchGate. (2009, October 13). SAFETY DATA SHEET.
  • Sasol. (2025, January 15). Material Safety Data Sheet.
  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety website.
  • Unknown. (2022, August 1).
  • Unknown. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Unknown. (2026, February 3).
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

Sources

Advanced Chemical Safety & Operational Guide: Ethyl 2-(N-methylmethylsulfonamido)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(N-methylmethylsulfonamido)acetate (CAS: 58742-72-6)—also widely cataloged as N-Methyl-N-(methylsulfonyl)glycine ethyl ester—is a critical chiral intermediate predominantly utilized in the multi-step synthesis of statin active pharmaceutical ingredients (APIs), most notably Rosuvastatin[1][2].

As a Senior Application Scientist, I approach the handling of this sulfonamide-ester not merely as a compliance exercise, but as a mechanistic interaction between the compound's reactive functional groups and the laboratory environment. This guide provides drug development professionals with causality-driven safety protocols, ensuring that every handling step is a self-validating system designed to protect both the researcher and the integrity of the synthesis.

Hazard Causality & Chemical Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the chemical is hazardous. The compound presents with standard GHS hazard codes H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3].

The Mechanistic Rationale: The hazard profile is driven by the compound's molecular structure. The sulfonamide moiety and the ethyl ester can undergo localized hydrolysis upon contact with the moisture present in mucosal membranes or perspiration on the skin. This hydrolysis alters the local pH and disrupts lipid bilayers, leading to acute inflammatory responses[3]. Furthermore, as a fine crystalline solid or viscous liquid, aerosolized particulates can easily bypass natural respiratory defenses if not properly contained.

Quantitative Chemical Data Table 1: Physical properties and hazard specifications for handling.

Property / RequirementSpecificationMechanistic Rationale / Causality
Compound Name This compoundAPI Intermediate for Rosuvastatin[1][2].
CAS Number 58742-72-6Unique identifier for SDS cross-referencing[4][5].
Molecular Weight 195.23 g/mol Determines vapor pressure and volatility[3].
Primary Hazards H315, H319, H335Mucosal/skin irritation via localized hydrolysis[3].
Glove Material (Solid) Nitrile Rubber (

0.11 mm)
Sufficient barrier for dry, solid particulates[6][7].
Glove Material (Solution) Butyl Rubber or LaminateNitrile degrades rapidly in halogenated solvents (e.g., DCM) often used in statin synthesis.
Ventilation Control Fume Hood (

100 fpm)
Prevents inhalation of aerosolized particulates[8][9].

Definitive PPE Matrix

According to the[6][7], PPE selection must be directly correlated to the hazard assessment. Do not rely on generic lab attire; use the following targeted matrix:

  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles. Causality: Safety glasses with side shields are insufficient because they do not form a seal against the face, allowing aerosolized ester dust to reach the cornea and cause H319-level severe irritation.

  • Dermal Protection: Flame-resistant (FR) laboratory coat, full-length trousers, and closed-toe non-porous shoes.

  • Hand Protection: If handling the pure solid, standard nitrile examination gloves are adequate. However, if the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for transfer, you must upgrade to Butyl rubber or Silver Shield laminate gloves. Causality: Solvents act as carriers, driving the irritating sulfonamide directly through standard nitrile pores in under 3 minutes.

Operational Workflow: Handling & Transfer

The following protocol utilizes a self-validating methodology, meaning each step includes a built-in check to confirm the safety control is actively working before proceeding.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the correct operational height.

  • Self-Validation: Do not rely solely on the digital monitor. Perform a "flutter test" by holding a small strip of tissue near the sash opening to visually confirm inward directional airflow (

    
    100 fpm) before opening the chemical container[8][10].
    

Step 2: PPE Integrity Check

  • Action: Don the required PPE as outlined in the matrix.

  • Self-Validation: Perform the "inflation test" on your gloves. Trap air inside the glove and roll the cuff tightly to pressurize the fingers. Inspect for micro-punctures. If the glove deflates, discard and select a new pair[7].

Step 3: Weighing and Material Handling

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula to weigh the this compound.

  • Self-Validation: Observe the powder's behavior. If the solid clings erratically to the spatula or floats (indicating static charge buildup), stop. Use an ionizing bar or static-eliminating gun to neutralize the charge, preventing the hazardous dust from aerosolizing into your breathing zone.

Step 4: Transfer and Decontamination

  • Action: Transfer the reagent into the reaction flask and immediately seal the vessel. Wipe down the balance and hood surface with a compatible solvent (e.g., isopropanol), followed by soap and water.

  • Self-Validation: Visually inspect the cleaned surfaces under a secondary, angled light source (like a flashlight) to ensure no crystalline residue remains reflecting in the light.

Workflow Start 1. Engineering Controls Verify Fume Hood (>100 fpm) PPE 2. PPE Donning Inspect & Wear Required Gear Start->PPE Weigh 3. Material Handling Weigh Solid via Anti-Static Tools PPE->Weigh Transfer 4. Transfer Move to Reaction Vessel Weigh->Transfer Clean 5. Decontamination Clean Surfaces & Dispose Waste Transfer->Clean

Figure 1: Safe handling workflow for this compound.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured containment is required to prevent respiratory exposure[8].

Spill Response Protocol:

  • Containment: Isolate the area immediately. Validation: Ensure no personnel enter a 5-foot radius without donning an N95/P100 particulate respirator and chemical splash goggles.

  • Suppression: Do not sweep the dry solid, as this will aerosolize the irritant. Instead, lightly mist the spill with water or a dilute ethanol solution to suppress dust formation.

  • Collection: Use damp, inert absorbent pads to collect the wetted compound.

Waste Disposal Plan: this compound must be treated as hazardous chemical waste.

  • Solid Waste: Place all contaminated weigh boats, gloves, and spill clean-up materials into a heavy-duty, sealable polyethylene bag.

  • Liquid Waste: If the chemical is dissolved in a solvent mixture, segregate it into an appropriate liquid waste carboy.

  • Labeling Validation: Verify that the waste label explicitly states "Halogen-free organic waste - Contains Sulfonamide derivatives" (unless halogenated solvents were used) to ensure compliance with EPA/RCRA and institutional environmental health and safety (EHS) guidelines[8][9].

References

  • Apicule. "tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS No: 289042-12-2) API Intermediate." Apicule API Database. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.